molecular formula C10H19NO4S2 B606311 Boc-NH-ethyl-SS-propionic acid CAS No. 485800-27-9

Boc-NH-ethyl-SS-propionic acid

カタログ番号: B606311
CAS番号: 485800-27-9
分子量: 281.4 g/mol
InChIキー: CIJZYVBXQKYUFA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-NH-ethyl-SS-propionic acid is a cleavable PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyldisulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4S2/c1-10(2,3)15-9(14)11-5-7-17-16-6-4-8(12)13/h4-7H2,1-3H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJZYVBXQKYUFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCSSCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801154476
Record name 3-[[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]dithio]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801154476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

485800-27-9
Record name 3-[[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]dithio]propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=485800-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]dithio]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801154476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Boc-NH-ethyl-SS-propionic acid: A Heterobifunctional Crosslinker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-ethyl-SS-propionic acid is a heterobifunctional and cleavable crosslinking reagent that is instrumental in the field of bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs). Its chemical architecture, featuring a Boc-protected amine, a disulfide bond, and a terminal carboxylic acid, offers a versatile platform for the controlled and sequential attachment of molecules.

The tert-butyloxycarbonyl (Boc) protecting group provides a stable shield for the primary amine, which can be readily removed under acidic conditions. This allows for a multi-step conjugation strategy. The terminal carboxylic acid can be activated to form a stable amide bond with primary amines, such as those found on the surface of proteins and peptides. The core of its functionality lies in the disulfide bond, which is designed to be stable in the systemic circulation but is susceptible to cleavage in the reducing intracellular environment, facilitating the targeted release of a conjugated payload.

This guide provides a comprehensive overview of the chemical properties, applications, and relevant experimental protocols for utilizing this compound in research and drug development.

Core Compound Data

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for designing and executing successful conjugation experiments.

PropertyValue
Chemical Formula C10H19NO4S2[1]
Molecular Weight 281.4 g/mol [1]
CAS Number 485800-27-9[1]
Appearance Solid
Purity Typically ≥95%
Solubility Soluble in DMSO, DCM, DMF[1]
Storage -20°C, protect from moisture[1]

Mechanism of Action in Antibody-Drug Conjugates

In the context of ADCs, this compound serves as a linker to connect a cytotoxic payload to a monoclonal antibody. The mechanism of action for an ADC utilizing this disulfide linker involves a series of steps from systemic circulation to intracellular payload release.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (Low Glutathione) cluster_cell Target Cell ADC Intact ADC (Stable Disulfide Bond) Receptor Target Antigen on Cell Surface ADC->Receptor 1. Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization 2. Internalization Endosome Endosome Internalization->Endosome 3. Trafficking Lysosome Lysosome Endosome->Lysosome Cytosol Cytosol (High Glutathione) Lysosome->Cytosol 4. Payload Release (Disulfide Cleavage) Payload Released Payload Cytosol->Payload Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Engagement Apoptosis Cell Death (Apoptosis) Target->Apoptosis 6. Cytotoxicity

ADC Mechanism of Action

The disulfide bond in the linker remains stable in the bloodstream, where the concentration of reducing agents is low. Upon reaching the target cell, the ADC binds to its specific antigen and is internalized through endocytosis. Inside the cell, the higher concentration of glutathione (B108866) leads to the cleavage of the disulfide bond, releasing the cytotoxic payload to exert its therapeutic effect.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the synthesis of bioconjugates. These are based on established methods for similar linkers and should be optimized for specific applications.

Protocol 1: Activation of Carboxylic Acid and Conjugation to an Amine-Containing Payload

This protocol describes the activation of the carboxylic acid on the linker using EDC and NHS to form a reactive NHS ester, followed by conjugation to a payload containing a primary amine.

Materials:

  • This compound

  • Amine-containing payload (e.g., small molecule drug)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., 0.1 M MES, pH 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Reverse-phase HPLC for purification

Procedure:

  • Activation of the Linker:

    • Dissolve this compound in anhydrous DMF or DMSO.

    • Add 1.5 equivalents of NHS and 1.2 equivalents of EDC.

    • Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation to the Payload:

    • Dissolve the amine-containing payload in the reaction buffer.

    • Add the activated linker solution to the payload solution. A molar excess of the activated linker is recommended.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.

    • Purify the Boc-linker-payload conjugate by reverse-phase HPLC.

Protocol1_Workflow Linker This compound Activation Activation (EDC, NHS) Linker->Activation ActivatedLinker Activated Linker (NHS Ester) Activation->ActivatedLinker Conjugation Conjugation ActivatedLinker->Conjugation Payload Amine-containing Payload Payload->Conjugation BocPayload Boc-Linker-Payload Conjugate Conjugation->BocPayload Purification Purification (RP-HPLC) BocPayload->Purification PurifiedProduct Purified Boc-Linker-Payload Purification->PurifiedProduct

Payload Conjugation Workflow
Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • Purified Boc-linker-payload conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the purified Boc-linker-payload conjugate in DCM.

  • Add an equal volume of TFA to the solution.

  • Incubate at room temperature for 30-60 minutes.

  • Remove the TFA and DCM under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.

  • The resulting deprotected linker-payload should be used immediately in the next conjugation step.

Protocol 3: Conjugation to a Thiol-Containing Biomolecule (e.g., Reduced Antibody)

This protocol outlines the conjugation of the deprotected linker-payload to a biomolecule with available thiol groups. For antibodies, this often requires the reduction of interchain disulfide bonds.

Materials:

  • Deprotected linker-payload

  • Thiol-containing biomolecule (e.g., reduced antibody)

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

  • Preparation of the Biomolecule: If necessary, reduce the disulfide bonds of the antibody using a reducing agent like TCEP. Remove the reducing agent using a desalting column.

  • Conjugation:

    • Dissolve the deprotected linker-payload in the conjugation buffer.

    • Add the deprotected linker-payload solution to the reduced antibody solution. The molar ratio should be optimized to achieve the desired drug-to-antibody ratio (DAR).

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the final conjugate using an SEC column to remove excess linker-payload and other small molecules.

Protocol 4: In Vitro Cleavage of the Disulfide Bond

This protocol describes a method to assess the cleavage of the disulfide bond in the presence of a reducing agent.

Materials:

  • Purified bioconjugate

  • Reducing agent (e.g., Dithiothreitol (DTT) or Glutathione (GSH))

  • Cleavage Buffer (e.g., PBS, pH 7.4)

  • Analytical method for monitoring cleavage (e.g., HPLC, SDS-PAGE)

Procedure:

  • Dissolve the purified conjugate in the cleavage buffer.

  • Add the reducing agent to the desired final concentration (e.g., 1-10 mM DTT or GSH).

  • Incubate the reaction at 37°C.

  • At various time points, take aliquots of the reaction mixture and analyze them to monitor the cleavage of the conjugate and the release of the payload.

Quantitative Data

Specific quantitative data for this compound, such as precise conjugation efficiencies and cleavage kinetics, are not extensively available in the public domain. The performance of this linker will be influenced by the specific biomolecule and payload being conjugated, as well as the reaction conditions. However, data from similar disulfide linkers can provide valuable insights.

ParameterTypical Range/Observation for Disulfide LinkersFactors to Consider
Conjugation Efficiency Highly variable, can exceed 80% with optimization.Purity of reagents, pH, reaction time, molar ratios of reactants.
Cleavage Half-life (in 1 mM GSH) Can range from minutes to hours.Steric hindrance around the disulfide bond can increase stability and prolong the half-life.
Plasma Stability Generally stable, but some premature cleavage can occur.Steric hindrance can improve plasma stability by reducing susceptibility to thiol-disulfide exchange with plasma components.
Drug-to-Antibody Ratio (DAR) Typically aimed for 2-4 for optimal efficacy and safety.Can be controlled by adjusting the molar ratio of the linker-payload to the antibody during conjugation.

Conclusion

This compound is a valuable tool for researchers and drug developers in the field of bioconjugation. Its heterobifunctional nature, combined with a cleavable disulfide bond, allows for the construction of sophisticated bioconjugates with controlled payload release. While specific quantitative data for this particular linker is limited, the provided protocols and general principles for disulfide linkers offer a solid foundation for its successful implementation in the development of targeted therapeutics. As with any bioconjugation strategy, optimization of reaction conditions and thorough characterization of the final conjugate are crucial for achieving desired outcomes.

References

An In-depth Technical Guide to Boc-NH-ethyl-SS-propionic Acid: A Cleavable Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-ethyl-SS-propionic acid is a heterobifunctional, cleavable crosslinker that has emerged as a valuable tool in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).[1][2] Its chemical structure incorporates a Boc-protected amine, a terminal carboxylic acid, and a disulfide bond. This unique architecture allows for the controlled and sequential conjugation of molecules, most notably the attachment of potent cytotoxic payloads to monoclonal antibodies.[2] The disulfide bond serves as a cleavable element, designed to be stable in the systemic circulation but susceptible to the reducing environment within target cells, thereby facilitating site-specific drug release.[2] The terminal carboxylic acid can be activated for conjugation to amine-containing molecules, while the Boc-protected amine can be deprotected to reveal a reactive amine for further functionalization.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, complete with detailed experimental protocols and data presentation to support its use in research and drug development.

Chemical Structure and Properties

The chemical structure of this compound, systematically named 3-((2-((tert-butoxycarbonyl)amino)ethyl)disulfanyl)propanoic acid, is characterized by a disulfide bridge connecting an N-Boc protected ethylamine (B1201723) moiety and a propionic acid moiety.

Chemical Structure:

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for designing and executing successful conjugation experiments.

PropertyValueReference(s)
Chemical Formula C10H19NO4S2[4]
Molecular Weight 281.4 g/mol [4]
CAS Number 485800-27-9[4][5]
Appearance Solid Powder[5]
Purity ≥98%[5]
Solubility Soluble in DMSO, DCM, DMF[4]
Storage Condition -20°C, dry and dark[4][5]

Synthesis of this compound

Experimental Protocol: Proposed Synthesis

Materials:

  • N-Boc-cysteamine

  • 3-Mercaptopropionic acid

  • 1-Chlorobenzotriazole (B28376) (BtCl) or other suitable oxidizing agent

  • Anhydrous Dichloromethane (DCM)

  • Dry ice/acetone bath

  • Standard glassware for inert atmosphere reactions

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Formation of the Sulfenylating Agent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve 1-chlorobenzotriazole (1.0 eq.) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of N-Boc-cysteamine (1.0 eq.) in anhydrous DCM to the cooled BtCl solution. Stir the reaction mixture at -78 °C for 30 minutes to form the N-Boc-cysteinyl-benzotriazole intermediate.[6]

  • Formation of the Unsymmetrical Disulfide: Slowly add a solution of 3-mercaptopropionic acid (1.0 eq.) in anhydrous DCM to the reaction mixture at -78 °C. Allow the reaction to stir at -78 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-4 hours.[6]

  • Work-up and Purification: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure this compound.[6]

Logical Workflow for the Proposed Synthesis:

G cluster_synthesis Proposed Synthesis of this compound N_Boc_cysteamine N-Boc-cysteamine BtCl 1-Chlorobenzotriazole (BtCl) in anhydrous DCM, -78°C N_Boc_cysteamine->BtCl Mercaptopropionic_acid 3-Mercaptopropionic acid Reaction Reaction at -78°C to RT Mercaptopropionic_acid->Reaction Addition of second thiol Intermediate N-Boc-cysteinyl-benzotriazole intermediate BtCl->Intermediate Formation of sulfenylating agent Intermediate->Reaction Workup Aqueous work-up and extraction Reaction->Workup Purification Silica gel column chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Proposed synthetic workflow for this compound.

Application in Antibody-Drug Conjugate (ADC) Development

The primary application of this compound is in the synthesis of ADCs.[1][2] The linker serves to attach a potent cytotoxic drug to a monoclonal antibody. The general workflow involves a two-part strategy: first, the activation of the carboxylic acid and conjugation to an amine-containing drug, and second, after deprotection of the Boc group, the resulting amine can be further functionalized, for instance, to introduce a thiol-reactive maleimide (B117702) group for antibody conjugation. A more direct approach involves the deprotection of the Boc group to reveal the primary amine, which can then be used in subsequent conjugation steps.

Experimental Protocol: Activation of Carboxylic Acid and Conjugation to a Payload

This protocol describes the activation of the carboxylic acid moiety of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by conjugation to a primary amine-containing payload.

Materials:

  • This compound

  • Amine-containing payload

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Purification system (e.g., HPLC)

Procedure:

  • Activation of the Linker: Dissolve this compound (1 equivalent) in the anhydrous solvent. Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution. Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation to the Payload: Add the amine-containing payload (1 equivalent) to the activated linker solution. Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.

  • Quenching and Purification: Quench the reaction by adding a quenching solution to consume any unreacted NHS esters. Purify the resulting linker-payload conjugate using an appropriate method such as HPLC.

Experimental Workflow for Payload Conjugation:

G cluster_conjugation Payload Conjugation Workflow Linker This compound EDC_NHS EDC / NHS in anhydrous DMF/DMSO Linker->EDC_NHS Activated_Linker Activated NHS Ester of Linker EDC_NHS->Activated_Linker Activation Conjugation Amide bond formation Activated_Linker->Conjugation Payload Amine-containing Payload Payload->Conjugation Purification Purification (e.g., HPLC) Conjugation->Purification Final_Product Linker-Payload Conjugate Purification->Final_Product

Caption: Workflow for activating and conjugating the linker to a payload.

Experimental Protocol: Glutathione-Mediated Cleavage of the Disulfide Bond

This protocol outlines a general method to assess the cleavage of the disulfide bond in the linker by glutathione (B108866) (GSH), mimicking the intracellular reducing environment.

Materials:

  • Linker-payload conjugate or ADC

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reduced Glutathione (GSH)

  • Quenching solution (e.g., N-ethylmaleimide in an acidic buffer)

  • LC-MS system for analysis

Procedure:

  • Sample Preparation: Prepare a stock solution of the conjugate in PBS at a concentration of 1 mg/mL.

  • Cleavage Reaction: In a microcentrifuge tube, add the conjugate solution. Initiate the cleavage by adding GSH to a final concentration of 5 mM.

  • Incubation and Time Points: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching and Analysis: Immediately quench the reaction by adding the quenching solution. Analyze the samples by LC-MS to quantify the extent of cleavage over time by monitoring the disappearance of the intact conjugate and the appearance of the cleaved payload.[7]

Signaling Pathway for Reductive Cleavage:

G cluster_cleavage Glutathione-Mediated Disulfide Cleavage ADC Antibody-Drug Conjugate (with Disulfide Linker) Cleavage Thiol-Disulfide Exchange ADC->Cleavage GSH Glutathione (GSH) (intracellular reducing agent) GSH->Cleavage Released_Payload Released Cytotoxic Payload Cleavage->Released_Payload Cleaved_Linker Cleaved Linker Fragment Cleavage->Cleaved_Linker

Caption: Reductive cleavage of the disulfide linker by glutathione.

Quantitative Data Presentation

Quantitative data is crucial for the evaluation of the efficiency of conjugation and the performance of the resulting ADC. While specific data for this compound is not extensively available in the public literature, the following tables provide a template for presenting key quantitative metrics that should be determined experimentally.

Table 1: Hypothetical Synthesis and Conjugation Yields

StepProductStarting MaterialMolar Ratio (Product:Starting Material)Yield (%)
Synthesis This compoundN-Boc-cysteamine1:1To be determined experimentally
Payload Conjugation Linker-Payload ConjugateThis compound1:1To be determined experimentally

Table 2: Hypothetical ADC Characterization Data

ParameterMethodResult
Drug-to-Antibody Ratio (DAR) HIC-HPLC or RP-HPLCe.g., 3.5
Monomer Purity Size Exclusion Chromatography (SEC)e.g., >95%
In Vitro Cytotoxicity (IC50) Cell-based assaye.g., 10 nM

Table 3: Hypothetical Disulfide Bond Cleavage Kinetics

Reducing AgentConcentrationHalf-life (t1/2)
Glutathione (GSH)5 mMTo be determined experimentally
Dithiothreitol (DTT)10 mMTo be determined experimentally

Conclusion

This compound is a versatile and valuable linker for the development of advanced bioconjugates, particularly ADCs. Its cleavable disulfide bond allows for controlled payload release in the reducing intracellular environment, a key feature for targeted cancer therapy. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and detailed experimental protocols for its application in ADC development. The provided templates for quantitative data presentation should serve as a useful framework for researchers to characterize their own conjugates. Further experimental work is required to determine the specific quantitative performance metrics for ADCs constructed with this promising linker.

References

An In-depth Technical Guide to Boc-NH-ethyl-SS-propionic Acid: A Cleavable Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of Boc-NH-ethyl-SS-propionic acid, a heterobifunctional, redox-responsive crosslinker integral to modern bioconjugation and drug delivery research. The document details the core physicochemical properties, a plausible synthetic pathway, and established experimental protocols for its application. Key mechanisms and workflows are visualized through diagrams to facilitate understanding. This guide is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of advanced therapeutics, particularly Antibody-Drug Conjugates (ADCs).

Introduction

This compound is a specialized chemical linker designed for the covalent attachment of molecules, which can be subsequently cleaved under specific conditions.[1][2] Its structure features three key components:

  • A tert-butyloxycarbonyl (Boc) protected amine: This group provides a stable, masked amino functionality that can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation.[1][2]

  • A disulfide (-S-S-) bond: This bond is the cornerstone of the linker's utility. It remains stable in the oxidative environment of systemic circulation but is readily cleaved in the reducing intracellular environment, where concentrations of glutathione (B108866) (GSH) are high.[3] This redox-responsiveness allows for targeted payload release inside cells.

  • A terminal carboxylic acid: This functional group allows for the initial conjugation to amine-containing molecules (e.g., drugs, reporters) through the formation of a stable amide bond, typically facilitated by carbodiimide (B86325) chemistry.[1][2]

These features make this compound a valuable tool in the development of ADCs and other targeted drug delivery systems, where precise, stimulus-responsive release of a therapeutic payload is critical for efficacy and minimizing off-target toxicity.[4][5][6]

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for designing and executing successful conjugation experiments, including determining appropriate solvents and storage conditions.

PropertyValueSource(s)
IUPAC Name 3-({2-[(tert-butoxycarbonyl)amino]ethyl}disulfanyl)propanoic acid
CAS Number 485800-27-9[1][7]
Molecular Formula C₁₀H₁₉NO₄S₂[1][7]
Molecular Weight 281.4 g/mol [1][8]
Appearance White to yellow powder or crystals
Purity Typically ≥95% - 98%[1]
Solubility Soluble in DMSO, DMF, DCM[1]
Storage Conditions -20°C, sealed in dry conditions, protected from light[1]

Synthesis Pathway

While a direct, single-step synthesis protocol is not extensively documented in peer-reviewed literature, a plausible multi-step synthetic route can be proposed based on established organosulfur and protection-group chemistry. This pathway involves the synthesis of two key intermediates, Boc-cysteamine and S-trityl-3-mercaptopropionic acid , followed by a disulfide exchange reaction.

Synthesis_Pathway cluster_0 cluster_1 Cystamine (B1669676) Cystamine Dihydrochloride (B599025) BocCystamine Boc-Cystamine (Intermediate 1) Cystamine->BocCystamine Base (e.g., NaOH) in Dioxane/Water BocAnhydride Di-tert-butyl dicarbonate (B1257347) (Boc)₂O BocAnhydride->BocCystamine MercaptoAcid 3-Mercaptopropionic Acid TritylAcid S-trityl-3-mercaptopropionic acid (Intermediate 2) MercaptoAcid->TritylAcid Base (e.g., TEA) in DCM TritylChloride Trityl Chloride TritylChloride->TritylAcid Iodine Iodine (I₂) FinalProduct This compound BocCystamine->FinalProduct Disulfide Exchange TritylAcid->FinalProduct 1. Cleavage (TFA/TIS) 2. Reaction with PySSPy

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol (Plausible Route)

Step 1: Synthesis of Intermediate 1 (Boc-Cystamine)

  • Dissolve cystamine dihydrochloride in an aqueous solution.

  • Add a base (e.g., sodium hydroxide) to neutralize the hydrochloride salt and free the amine groups.

  • Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O) in a solvent like dioxane while maintaining a basic pH. The reaction is typically performed at room temperature.

  • Control of stoichiometry is critical to favor mono-Boc protection over di-Boc protection.

  • After the reaction is complete, extract the product with an organic solvent and purify it using column chromatography to isolate mono-Boc-cystamine.

Step 2: Synthesis of Intermediate 2 (S-trityl-3-mercaptopropionic acid)

  • Dissolve 3-mercaptopropionic acid in an anhydrous solvent such as Dichloromethane (DCM).[2]

  • Add a base, such as triethylamine (B128534) (TEA), to the solution.

  • Slowly add a solution of trityl chloride in DCM. The trityl group selectively protects the thiol.[2] The reaction is typically stirred for several hours at room temperature.[2]

  • Upon completion, the reaction mixture is worked up, often by washing with aqueous solutions to remove salts, and the solvent is evaporated. The product is purified, for instance, by crystallization.

Step 3: Formation of the Final Product

  • The trityl protecting group on Intermediate 2 is first removed using an acid, such as trifluoroacetic acid (TFA), with a scavenger like triisopropylsilane (B1312306) (TIS) to yield the free thiol.

  • The deprotected propionic acid derivative is then activated, for example, by reacting it with 2,2'-Dipyridyldisulfide (PySSPy), to form an activated pyridyl disulfide intermediate.

  • Finally, this activated intermediate is reacted with Boc-Cystamine (Intermediate 1). A disulfide exchange reaction occurs, displacing the pyridyl disulfide and forming the desired asymmetric disulfide bond of this compound.

  • The final product is purified using chromatographic techniques such as HPLC.

Application in Bioconjugation

The primary application of this linker is in the sequential conjugation of two molecules, typically a payload (e.g., a cytotoxic drug) and a targeting moiety (e.g., an antibody). The process leverages the linker's orthogonal functional groups.

Application_Workflow Linker This compound Step1 Step 1: Amide Bond Formation Linker->Step1 Drug Amine-containing Payload (Drug-NH₂) Drug->Step1 Activators Activators (EDC, NHS/HATU) Activators->Step1 Conjugate1 Boc-Linker-Drug Step1->Conjugate1 Step2 Step 2: Boc Deprotection Conjugate1->Step2 Acid Acid (e.g., TFA) Acid->Step2 Conjugate2 H₂N-Linker-Drug Step2->Conjugate2 Step3 Step 3: Final Conjugation Conjugate2->Step3 Antibody Activated Antibody (e.g., Antibody-Maleimide) Antibody->Step3 ADC Final ADC Construct Step3->ADC

Caption: General workflow for ADC synthesis using the linker.

Experimental Protocol: Two-Step Conjugation

This protocol outlines the conjugation of an amine-containing payload followed by deprotection and reaction with a second molecule.

Materials:

  • This compound

  • Amine-containing payload (Payload-NH₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or HATU

  • Anhydrous solvents (DMF or DMSO)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Deprotection Reagent (e.g., Trifluoroacetic acid, TFA)

  • Purification system (e.g., HPLC, Size-Exclusion Chromatography)

Methodology:

Part 1: Activation of Carboxylic Acid and Amide Coupling

  • Linker Preparation: Dissolve this compound in anhydrous DMF or DMSO to a stock concentration (e.g., 10 mM).

  • Activation: In a reaction vessel, combine the linker solution with a 1.2 molar equivalent of NHS and 1.2 molar equivalent of EDC in Activation Buffer. Allow the reaction to proceed for 15-30 minutes at room temperature to form the reactive NHS ester.[2]

  • Amine Coupling: Dissolve the amine-containing payload in Coupling Buffer. Add the activated linker solution to the payload solution. A molar excess of the activated linker may be used to drive the reaction.

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Purify the resulting Boc-Linker-Payload conjugate using reversed-phase HPLC to remove unreacted starting materials and coupling reagents.

Part 2: Boc-Group Deprotection

  • Deprotection: Dissolve the purified Boc-Linker-Payload in a suitable solvent (e.g., DCM). Add an excess of trifluoroacetic acid (TFA).

  • Reaction: Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS to confirm the removal of the Boc group.

  • Work-up: Evaporate the TFA and solvent under reduced pressure. The resulting H₂N-Linker-Payload can then be purified or used directly in the next step.

Mechanism of Action: Redox-Responsive Cleavage

The therapeutic utility of this linker lies in its ability to release its payload within the target cell. The high concentration of intracellular glutathione (GSH) acts as a chemical stimulus, reducing the disulfide bond and liberating the payload.

Cleavage_Mechanism cluster_cell Intracellular Space ADC Antibody-S-S-Linker-Drug (Stable in Bloodstream) Internalization Internalization ADC->Internalization 1. Binding & Cell Target Cell Cleavage Disulfide Cleavage Internalization->Cell GSH High Glutathione (GSH) (Reducing Environment) GSH->Cleavage 2. Reduction AntibodyFragment Antibody-SH Cleavage->AntibodyFragment DrugReleased HS-Linker-Drug (Active Payload Released) Cleavage->DrugReleased

References

A Technical Guide to Boc-NH-ethyl-SS-propionic Acid: A Reducible Linker for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-NH-ethyl-SS-propionic acid is a heterobifunctional, cleavable crosslinker pivotal in the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs). Its architecture, featuring a Boc-protected amine, a reducible disulfide bond, and a terminal carboxylic acid, enables the strategic conjugation of therapeutic payloads to targeting moieties. The core mechanism of action relies on the selective cleavage of the disulfide bond within the highly reducing intracellular environment, ensuring targeted release of the active payload. This guide provides an in-depth exploration of its mechanism, supported by quantitative data, detailed experimental protocols for its evaluation, and visualizations of the critical pathways and workflows involved in its application.

Core Mechanism of Action: Environmentally-Triggered Payload Release

The therapeutic utility of this compound is not derived from any intrinsic pharmacological activity, but rather from its function as a stable yet selectively cleavable linker. The mechanism is a multi-stage process predicated on the significant redox potential difference between the extracellular and intracellular environments.

  • Systemic Stability : In the bloodstream, the disulfide bond of the linker is relatively stable, preventing the premature release of the conjugated cytotoxic payload. This stability is crucial for minimizing off-target toxicity and ensuring the integrity of the ADC until it reaches its intended target.[1][2]

  • Targeting and Internalization : When used in an ADC, the antibody component directs the conjugate to a specific antigen overexpressed on the surface of target cells (e.g., cancer cells). Upon binding, the entire ADC-antigen complex is internalized, typically via receptor-mediated endocytosis.[1]

  • Intracellular Cleavage : Once inside the cell, the conjugate is exposed to the cytoplasm, which has a significantly higher concentration of reducing agents, most notably glutathione (B108866) (GSH).[2][3] The intracellular GSH concentration (typically 1-10 mM) is several orders of magnitude higher than in the extracellular plasma (~5 µM), creating a strong reducing environment.[2][4] This high concentration of GSH facilitates the reductive cleavage of the disulfide bond within the linker.[2][5]

  • Payload Activation : The cleavage of the disulfide bridge liberates the active payload from the antibody, allowing it to exert its cytotoxic effect, such as inhibiting DNA replication or microtubule assembly, ultimately leading to apoptosis of the target cell.[1]

This targeted release mechanism enhances the therapeutic window of the conjugated drug, maximizing its efficacy at the site of action while minimizing systemic exposure and associated side effects.

Signaling Pathway: ADC Mechanism of Action

ADC_Mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cell ADC Intact ADC in Circulation (Stable Disulfide Linker) Targeting 1. Targeting & Binding to Cell Surface Antigen ADC->Targeting Internalization 2. Receptor-Mediated Endocytosis Targeting->Internalization Trafficking 3. Endosomal/Lysosomal Trafficking Internalization->Trafficking Cleavage 4. Reductive Cleavage of Disulfide Bond (High Intracellular GSH) Trafficking->Cleavage Release 5. Payload Release Cleavage->Release Action 6. Drug Action on Intracellular Target (e.g., DNA, Tubulin) Release->Action Apoptosis 7. Cell Apoptosis Action->Apoptosis ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Preparation cluster_ab_prep Antibody Preparation & Conjugation cluster_final Final ADC Processing Linker_Activation Activate Linker (this compound) with EDC/NHS Payload_Conj Conjugate to Amine-Payload Linker_Activation->Payload_Conj Boc_Deprotect Boc Deprotection (TFA) Payload_Conj->Boc_Deprotect Linker_Purify Purify Linker-Payload (HPLC) Boc_Deprotect->Linker_Purify Final_Conj Conjugate Linker-Payload to Reduced Antibody Linker_Purify->Final_Conj Ab_Reduce Reduce Antibody Interchain Disulfides (TCEP) Ab_Purify Remove TCEP (Desalting Column) Ab_Reduce->Ab_Purify Ab_Purify->Final_Conj Quench Quench Reaction (N-acetylcysteine) Final_Conj->Quench Final_Purify Purify Final ADC (SEC) Quench->Final_Purify Characterize Characterize ADC (DAR, Purity, Aggregation) Final_Purify->Characterize In_Vitro_Workflow cluster_stability Stability Assays cluster_activity Activity Assay cluster_analysis Analysis ADC Purified ADC Plasma_Assay Plasma Stability Assay (Incubate in Plasma, 37°C) ADC->Plasma_Assay Cleavage_Assay GSH Cleavage Assay (Incubate with 5mM GSH, 37°C) ADC->Cleavage_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) (Incubate with Cells, 72-120h) ADC->Cytotoxicity_Assay Analysis_Stability LC-MS Analysis (Measure DAR vs. Time) Plasma_Assay->Analysis_Stability Analysis_Cleavage HPLC/LC-MS Analysis (Measure Payload Release) Cleavage_Assay->Analysis_Cleavage Analysis_Cyto Absorbance Reading (Calculate IC50) Cytotoxicity_Assay->Analysis_Cyto

References

Synthesis of Boc-NH-ethyl-SS-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Boc-NH-ethyl-SS-propionic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals December 2025

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the synthesis of this compound, a heterobifunctional and cleavable linker pivotal in the field of bioconjugation and antibody-drug conjugate (ADC) development. The synthesis is approached via a robust two-step process, commencing with the Boc-protection of cysteamine (B1669678), followed by a thiol-disulfide exchange reaction to yield the final product. This document furnishes detailed experimental procedures, tabulated quantitative data for easy reference, and workflow visualizations to ensure clarity and reproducibility in a laboratory setting.

Introduction

This compound, chemically known as 3-((2-((tert-butoxycarbonyl)amino)ethyl)disulfanyl)propanoic acid, is a valuable crosslinking reagent. Its structure incorporates three key features:

  • A Boc-protected amine , which provides a stable, yet easily removable, protecting group for the amino functionality, allowing for orthogonal chemical strategies.

  • A cleavable disulfide bond , which is stable in circulation but can be readily cleaved in the reducing intracellular environment, enabling controlled release of conjugated payloads.

  • A terminal carboxylic acid , which serves as a versatile handle for conjugation to amine-containing molecules, such as cytotoxic drugs, through stable amide bond formation.

This guide details a reliable synthetic pathway starting from commercially available precursors, designed to be accessible to researchers with a foundational knowledge of organic synthesis.

Overall Synthetic Pathway

The synthesis of the target compound is achieved in two primary stages:

  • Synthesis of Intermediate 1: Protection of the amino group of cysteamine with a tert-butyloxycarbonyl (Boc) group to yield N-(tert-butoxycarbonyl)-2-aminoethanethiol (Boc-cysteamine).

  • Synthesis of Final Product: Formation of the unsymmetrical disulfide bond through a thiol-disulfide exchange reaction between Boc-cysteamine and 3,3'-dithiodipropionic acid.

Synthesis_Pathway cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Disulfide Exchange Cysteamine Cysteamine Intermediate1 Intermediate 1: Boc-cysteamine Cysteamine->Intermediate1  + (Boc)₂O, Base  Solvent (e.g., Dioxane/H₂O) BocAnhydride Di-tert-butyl dicarbonate (B1257347) (Boc)₂O Base Base (e.g., NaOH) FinalProduct Final Product: This compound Intermediate1->FinalProduct  + 3,3'-Dithiodipropionic acid  Solvent (e.g., H₂O/EtOH) Dithiodipropionic 3,3'-Dithiodipropionic acid

Caption: Overall two-step synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of N-(tert-butoxycarbonyl)-2-aminoethanethiol (Boc-cysteamine)

This procedure details the protection of the primary amine of cysteamine using di-tert-butyl dicarbonate ((Boc)₂O).

Materials and Reagents:

Procedure:

  • In a 250 mL round-bottom flask, dissolve cysteamine hydrochloride (1.0 eq) in a 1:1 mixture of 1,4-dioxane and deionized water.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of sodium hydroxide (2.2 eq) in water to the flask while stirring to neutralize the hydrochloride and create basic conditions.

  • To the cold, stirring solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in 1,4-dioxane dropwise over 30 minutes.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the 1,4-dioxane under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with deionized water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain Boc-cysteamine as a clear oil or low-melting solid.

Step 2:

This key step involves a thiol-disulfide exchange reaction between the synthesized Boc-cysteamine and 3,3'-dithiodipropionic acid.

Materials and Reagents:

  • Boc-cysteamine (from Step 1)

  • 3,3'-Dithiodipropionic acid

  • Triethylamine (B128534) (TEA)

  • Ethanol (B145695) (EtOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, pH paper, separatory funnel, rotary evaporator

Procedure:

  • Dissolve 3,3'-dithiodipropionic acid (2.0 eq) in a mixture of water and ethanol in a round-bottom flask.

  • Add triethylamine (4.0 eq) to the solution to deprotonate the carboxylic acids and facilitate the exchange. Stir for 15 minutes.

  • Add Boc-cysteamine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours. The reaction progress can be monitored by LC-MS or TLC by observing the consumption of Boc-cysteamine.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 using 1M HCl.

  • Extract the product from the acidified aqueous solution three times with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude material by flash column chromatography (silica gel, dichloromethane/methanol gradient with 0.1% acetic acid) to yield the final product, this compound, typically as a white to off-white solid.

Data Presentation

The following tables summarize the typical quantitative data for the described synthetic protocols.

Table 1: Reactant and Yield Data for Synthesis of Boc-cysteamine

ParameterValueNotes
Cysteamine HCl (eq)1.0Starting Material
(Boc)₂O (eq)1.1Boc-Protecting Agent
NaOH (eq)2.2Base
Reaction Time (h)12 - 16At room temperature
Typical Yield (%)85 - 95%After purification

Table 2: Reactant and Yield Data for

ParameterValueNotes
Boc-cysteamine (eq)1.0Intermediate 1
3,3'-Dithiodipropionic acid (eq)2.0Disulfide Source
Triethylamine (eq)4.0Base
Reaction Time (h)24 - 48At room temperature
Typical Yield (%)60 - 75%After purification

Table 3: Characterization Data for this compound

PropertyValue
Molecular FormulaC₁₀H₁₉NO₄S₂
Molecular Weight281.39 g/mol
AppearanceWhite to off-white solid
¹H NMR (Expected)Signals for Boc, ethyl, and propyl groups
Mass Spec (ESI⁻)[M-H]⁻ at m/z ≈ 280.1

Visualizations

The following diagram illustrates the logical workflow for the pivotal second step of the synthesis.

Workflow_Step2 arrow arrow start Start dissolve Dissolve 3,3'-dithiodipropionic acid and TEA in H₂O/EtOH start->dissolve add_thiol Add Boc-cysteamine (Intermediate 1) dissolve->add_thiol react Stir at Room Temperature for 24-48 hours add_thiol->react monitor Monitor Reaction (LC-MS or TLC) react->monitor concentrate Concentrate to Remove EtOH (Rotary Evaporator) monitor->concentrate Reaction Complete acidify Cool to 0°C and Acidify to pH 2-3 with 1M HCl concentrate->acidify extract Extract with Ethyl Acetate (3x) acidify->extract wash_dry Wash with Brine, Dry over Na₂SO₄, and Filter extract->wash_dry purify Concentrate and Purify (Flash Chromatography) wash_dry->purify end Obtain Pure Final Product purify->end

Caption: Experimental workflow for the synthesis of the final product.

Safety and Handling

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Cysteamine and other thiols have strong, unpleasant odors. Handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The two-step synthetic protocol detailed in this guide offers a reliable and scalable method for producing high-purity this compound. By leveraging a standard Boc-protection followed by a thiol-disulfide exchange, this pathway avoids harsh reagents and provides good yields. The structured data and visual workflows are intended to facilitate the successful implementation of this synthesis for researchers engaged in the development of advanced bioconjugates and targeted therapeutics.

An In-depth Technical Guide to Boc-NH-ethyl-SS-propionic Acid for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-NH-ethyl-SS-propionic acid, a heterobifunctional, cleavable linker utilized in the development of Antibody-Drug Conjugates (ADCs). This document details the linker's core chemical principles, its mechanism of action, detailed experimental protocols for its application, and representative data on the performance of ADCs synthesized with similar disulfide-based linkers.

Introduction to Disulfide Linkers in ADCs

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to cancer cells. The linker connecting the antibody to the payload is a critical component that dictates the ADC's stability, pharmacokinetics, and efficacy.[1][2] Cleavable linkers are designed to be stable in systemic circulation but release the payload under specific conditions within the target cell.[3]

This compound is a linker that falls into the category of glutathione-sensitive disulfide linkers.[4] Its structure features three key components:

  • A tert-Butoxycarbonyl (Boc) protected amine group , which can be deprotected to allow for further modification or to act as a payload attachment point.

  • A disulfide bond (-S-S-) , which remains relatively stable in the oxidative environment of the bloodstream but is susceptible to cleavage in the highly reducing environment of the cytoplasm.[4][5]

  • A terminal propionic acid group , a carboxylic acid that can be activated (e.g., as an NHS ester) to react with primary amines, such as the side chains of lysine (B10760008) residues on a monoclonal antibody.[6][7]

The fundamental therapeutic principle relies on the significant concentration gradient of glutathione (B108866) (GSH), a key reducing agent, between the extracellular plasma (~5 µmol/L) and the intracellular cytoplasm (1–10 mmol/L).[5][] This differential ensures the ADC remains intact in circulation, minimizing off-target toxicity, and efficiently releases its cytotoxic payload once internalized by the target cancer cell.[4]

Chemical Structure and Mechanism of Action

The strategic design of this compound allows for a controlled, multi-step process of ADC action, from circulation to payload release.

Caption: Chemical structure and intracellular cleavage mechanism.

The process begins with the ADC circulating in the bloodstream, where the low concentration of reducing agents keeps the disulfide bond intact. Upon binding to a target antigen on a cancer cell, the ADC is internalized, typically via receptor-mediated endocytosis. Inside the cell, the high concentration of glutathione rapidly reduces the disulfide bond, cleaving the linker and liberating the cytotoxic payload to exert its therapeutic effect.[4]

Quantitative Performance Data (Representative)

While specific, head-to-head comparative data for this compound is not extensively available in peer-reviewed literature, the following tables summarize representative data for ADCs constructed with analogous, sterically unhindered disulfide linkers. This data provides a benchmark for expected performance characteristics.

Table 1: Representative Drug-to-Antibody Ratio (DAR) and Conjugation Efficiency

Linker TypeConjugation MethodTarget DARAchieved Average DARConjugation Efficiency
Disulfide (via Lysine)NHS Ester Activation4.03.5 - 3.9~85-95%
Disulfide (via Cysteine)Thiol-Maleimide4.03.8 - 4.0>95%

Note: Data is compiled and representative of typical results reported for lysine and cysteine conjugation methods.[9][]

Table 2: Representative Plasma Stability of Disulfide vs. Non-Cleavable Linkers

Linker TypeADC ExampleSpeciesStability Metric (Half-life)Reference
Disulfide (Hindered)huC242-SPDB-DM4Mouse~9 days (deconjugation)[11]
Disulfide (Unhindered)V205C-DM1MouseUnstable, significant loss in days[11]
Thioether (Non-cleavable)Trastuzumab-MCC-DM1HumanLonger half-life vs. cleavable[5]

Note: Stability is highly dependent on the steric hindrance around the disulfide bond. Unhindered linkers like this compound may show lower plasma stability compared to hindered versions like SPDB.[12]

Table 3: Representative In Vivo Efficacy of Disulfide-Linked ADCs

ADCXenograft ModelDosingOutcomeReference
huC242-SPDB-DM4COLO 205 (Colon Cancer)Single DoseSignificant tumor regression[12]
Anti-Her2 ADCNCI-N87 XenograftSingle Dose, i.v.Dose-dependent tumor inhibition[13]
NGR-Dau Conjugate 1Murine ModelN/A37.7% tumor volume inhibition[14]

Note: The superior in vivo efficacy of disulfide-linked ADCs is often attributed to the release of lipophilic, cell-permeable metabolites that can induce a "bystander effect," killing adjacent antigen-negative tumor cells.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of an ADC using this compound and a representative payload containing a primary amine (e.g., an analogue of MMAE).

Protocol 1: Activation of Linker and Conjugation to Payload

This protocol describes the activation of the linker's carboxylic acid to an N-hydroxysuccinimide (NHS) ester and subsequent conjugation to an amine-containing payload.

Materials:

  • This compound

  • Amine-containing cytotoxic payload

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vessel, magnetic stirrer, nitrogen/argon atmosphere

Procedure:

  • Reagent Preparation: Dissolve this compound (1 equivalent), NHS (1.2 equivalents), and the amine-containing payload (1 equivalent) in anhydrous DMF.

  • Activation: Cool the solution to 0°C in an ice bath. Add EDC (1.2 equivalents) to the mixture.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-6 hours under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the Boc-Linker-Payload conjugate.

  • Purification: Upon completion, purify the product using flash column chromatography or preparative HPLC to isolate the desired conjugate.

Protocol 2: Boc Deprotection and Antibody Conjugation Precursor

This step prepares the Linker-Payload construct for conjugation to the antibody.

Materials:

  • Boc-Linker-Payload conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Deprotection: Dissolve the Boc-Linker-Payload conjugate in a solution of 25-50% TFA in DCM.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor for the removal of the Boc group by LC-MS.

  • Work-up: Quench the reaction by carefully adding saturated sodium bicarbonate solution until the pH is neutral.

  • Extraction: Extract the deprotected H2N-Linker-Payload conjugate with an organic solvent like DCM or ethyl acetate.

  • Purification: Dry the organic layer, concentrate it under vacuum, and purify the final product. This step may be skipped if the crude product is used directly in the next step after activation.

(Note: In an alternative workflow, the Boc-protected linker is first conjugated to the antibody via its carboxylic acid, followed by Boc deprotection and subsequent payload attachment. The chosen route depends on the specific chemistry of the payload.)

Protocol 3: Conjugation to Antibody via Lysine Residues

This protocol describes the conjugation of the activated Linker-Payload to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) solution (e.g., 5-10 mg/mL in PBS, pH 7.4)

  • Activated Linker-Payload (e.g., NHS ester form)

  • Conjugation Buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 8.0-8.5)

  • Quenching Solution (e.g., 1 M Tris or Glycine)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration)

Procedure:

  • Buffer Exchange: Exchange the antibody into the conjugation buffer.

  • Reagent Preparation: Dissolve the activated Linker-Payload in DMSO to a stock concentration (e.g., 10 mM).

  • Conjugation: Add a 5 to 10-fold molar excess of the activated Linker-Payload to the antibody solution. Incubate for 1-2 hours at room temperature with gentle agitation.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.

  • Purification: Purify the resulting ADC to remove unconjugated antibody, free linker-payload, and other byproducts using SEC.

Protocol 4: ADC Characterization - DAR Determination

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute.

Method A: UV-Vis Spectroscopy

  • Extinction Coefficients: Determine the molar extinction coefficients of the antibody at 280 nm (ε_Ab,280_) and the payload at its λ_max_ (ε_Drug,λmax_) and at 280 nm (ε_Drug,280_).

  • Measurement: Measure the absorbance of the purified ADC solution at 280 nm and the payload's λ_max_.

  • Calculation: Use the following equations derived from the Beer-Lambert law to solve for the concentrations of the antibody and the payload, and then calculate their molar ratio to determine the average DAR.[]

Method B: Hydrophobic Interaction Chromatography (HIC)

  • System: Use an HPLC system with a HIC column.

  • Gradients: Apply a reverse salt gradient, starting with a high salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate) and decreasing to a low salt buffer.

  • Analysis: The conjugation of the hydrophobic payload increases the antibody's hydrophobicity. Peaks corresponding to different drug-loaded species (DAR 0, 1, 2, etc.) will elute at different retention times. The average DAR is calculated from the weighted average of the integrated peak areas.[15]

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ADC's ability to kill target cancer cells.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • 96-well plates

  • Purified ADC

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., SDS-HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC in culture medium and add them to the cells. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-120 hours at 37°C.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualized Workflows and Pathways

General ADC Synthesis Workflow

This diagram illustrates the key stages in the production and characterization of an ADC using a disulfide linker.

Linker_Activation 1. Linker-Payload Activation Conjugation 3. Conjugation Linker_Activation->Conjugation Antibody_Prep 2. Antibody Preparation Antibody_Prep->Conjugation Purification 4. Purification (e.g., SEC) Conjugation->Purification Characterization 5. Characterization (DAR, Purity) Purification->Characterization Final_ADC Final ADC Product Characterization->Final_ADC

Caption: High-level experimental workflow for ADC synthesis.
Payload-Induced Apoptosis Signaling Pathway

Many payloads delivered via disulfide linkers, such as auristatins (e.g., MMAE) and maytansinoids (e.g., DM1), are potent tubulin inhibitors. They disrupt microtubule dynamics, leading to cell cycle arrest and ultimately apoptosis.

Payload Released Payload (e.g., MMAE) Tubulin Tubulin Polymerization Payload->Tubulin Inhibits Microtubule Microtubule Disruption Payload->Microtubule Disrupts Tubulin->Microtubule G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Leads to Caspase Caspase Cascade Activation G2M_Arrest->Caspase Triggers Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis Executes

Caption: Signaling pathway for tubulin inhibitor payloads.

Conclusion

This compound represents a valuable tool in the ADC development toolkit, offering a glutathione-sensitive cleavage mechanism for controlled intracellular drug release. While public data on its specific performance is limited, the well-established principles of disulfide linker chemistry and the comprehensive protocols available for analogous systems provide a robust framework for its successful implementation. The rational design of ADCs using such linkers requires a careful balance between plasma stability and efficient payload release, which can be optimized and verified through rigorous characterization and in vitro/in vivo testing as outlined in this guide.

References

An In-depth Technical Guide to Heterobifunctional Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of molecular biology and drug development, understanding and manipulating the interactions between biomolecules is paramount. Heterobifunctional crosslinkers are powerful chemical tools that enable the covalent linkage of two different biomolecules with precision and control.[1][2] Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional reagents have two distinct reactive moieties.[2][3] This unique architecture allows for sequential, controlled conjugation, minimizing the formation of undesirable byproducts such as homodimers or polymers.[2][3]

The structure of a heterobifunctional crosslinker typically consists of two different reactive groups connected by a spacer arm.[2] The choice of reactive groups dictates which functional groups on the biomolecules will be targeted, while the length and chemical nature of the spacer arm influence the distance between the conjugated molecules, as well as the solubility and cleavability of the resulting conjugate.[2][3] This guide provides a comprehensive technical overview of the core principles, quantitative properties, and applications of heterobifunctional crosslinkers, complete with detailed experimental protocols and visual diagrams to empower researchers in their scientific endeavors.

Core Concepts and Chemistries

The utility of heterobifunctional crosslinkers lies in their ability to facilitate a two-step conjugation process. This sequential approach provides greater control over the crosslinking reaction, leading to more homogeneous and well-defined bioconjugates. The most common classes of heterobifunctional crosslinkers target primary amines (found on lysine (B10760008) residues and the N-terminus of proteins) and sulfhydryl groups (found on cysteine residues).

Amine-Reactive Chemistry: N-Hydroxysuccinimide (NHS) Esters

N-hydroxysuccinimide (NHS) esters are widely used for their high reactivity towards primary amines.[4] The reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond.[4] This reaction is most efficient at a pH range of 7.2 to 8.5. At a lower pH, the amine groups are protonated and thus less reactive, while a higher pH increases the rate of hydrolysis of the NHS ester, reducing its efficiency.

Sulfhydryl-Reactive Chemistry: Maleimides

Maleimide (B117702) groups exhibit high specificity for sulfhydryl groups, reacting via a Michael addition to form a stable thioether bond.[5][6] This reaction is most efficient and specific within a pH range of 6.5 to 7.5.[6][7] Above pH 7.5, the maleimide group can also react with primary amines, leading to a loss of specificity.[6]

Quantitative Data of Common Heterobifunctional Crosslinkers

The selection of an appropriate crosslinker is critical for the success of a bioconjugation experiment. The following table summarizes the quantitative data for a selection of commonly used amine-to-sulfhydryl heterobifunctional crosslinkers.

CrosslinkerReactive Group A (Target)Reactive Group B (Target)Spacer Arm Length (Å)Molecular Weight ( g/mol )Water SolubleMembrane PermeableKey Features
SMCC NHS Ester (Amine)Maleimide (Sulfhydryl)8.3334.32NoYesCyclohexane bridge enhances maleimide stability.[8]
Sulfo-SMCC Sulfo-NHS Ester (Amine)Maleimide (Sulfhydryl)8.3436.37YesNoWater-soluble version of SMCC for cell surface labeling.[7][9]
BMPS NHS Ester (Amine)Maleimide (Sulfhydryl)6.9266.22NoYesProvides a short, stable linkage.
EMCS NHS Ester (Amine)Maleimide (Sulfhydryl)9.4308.29NoYesLonger spacer arm than BMPS.[10]
Sulfo-EMCS Sulfo-NHS Ester (Amine)Maleimide (Sulfhydryl)9.4410.37YesNoWater-soluble version of EMCS.[10]
GMBS NHS Ester (Amine)Maleimide (Sulfhydryl)7.3280.24NoYesFeatures a butyrate (B1204436) spacer.[10]
Sulfo-GMBS Sulfo-NHS Ester (Amine)Maleimide (Sulfhydryl)7.3382.32YesNoWater-soluble version of GMBS.
LC-SMCC NHS Ester (Amine)Maleimide (Sulfhydryl)16.2447.48NoYesExtended spacer arm for greater reach.[11]
SM(PEG)n NHS Ester (Amine)Maleimide (Sulfhydryl)Varies with nVaries with nYesNoPEG spacer enhances solubility and reduces immunogenicity.[12]

Experimental Protocols

The following are detailed methodologies for key applications of heterobifunctional crosslinkers.

Protocol 1: General Two-Step Protein-Protein Conjugation using an NHS-Maleimide Crosslinker

This protocol describes the conjugation of a protein with accessible primary amines (Protein A) to a protein with accessible sulfhydryl groups (Protein B) using a crosslinker like Sulfo-SMCC.

Materials:

  • Protein A (in amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • Protein B (with free sulfhydryl groups)

  • Sulfo-SMCC

  • Anhydrous DMSO or DMF (if using a non-sulfonated crosslinker)

  • Conjugation Buffer (amine-free, e.g., PBS, pH 7.2-7.5)

  • Maleimide-Reactive Buffer (e.g., PBS, pH 6.5-7.0, with 1-5 mM EDTA)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)

  • Desalting columns

Procedure:

  • Preparation of Reagents:

    • Equilibrate the Sulfo-SMCC vial to room temperature before opening.

    • Immediately before use, prepare a 10-20 mM stock solution of Sulfo-SMCC in water or an appropriate amine-free buffer.

  • Step 1: Activation of Protein A with Sulfo-SMCC:

    • Ensure Protein A is in the Conjugation Buffer at a concentration of 1-10 mg/mL.

    • Add a 10- to 50-fold molar excess of the Sulfo-SMCC stock solution to the Protein A solution.[13] The optimal molar excess depends on the protein concentration and the number of available amines.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[14]

  • Removal of Excess Crosslinker:

    • Remove unreacted Sulfo-SMCC by passing the reaction mixture through a desalting column equilibrated with the Maleimide-Reactive Buffer.[14] This buffer exchange also adjusts the pH for the subsequent maleimide reaction.

  • Step 2: Conjugation of Maleimide-Activated Protein A to Protein B:

    • Immediately add Protein B (containing free sulfhydryls) to the desalted, maleimide-activated Protein A. The molar ratio of Protein A to Protein B should be optimized for the specific application.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction (Optional):

    • The reaction can be stopped by adding a quenching solution containing a free thiol, such as cysteine or β-mercaptoethanol, to a final concentration of 10-50 mM to react with any unreacted maleimide groups.

  • Purification and Analysis:

    • Purify the protein-protein conjugate using an appropriate chromatography method, such as size-exclusion chromatography (SEC), to separate the conjugate from unreacted proteins.

    • Analyze the conjugate by SDS-PAGE to confirm crosslinking. The conjugate should appear as a new band with a higher molecular weight.

Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis using SMCC

This protocol outlines the conjugation of a thiol-containing cytotoxic drug to a monoclonal antibody (mAb) via lysine residues using the SMCC crosslinker.[15]

Materials:

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • SMCC crosslinker

  • Anhydrous DMSO

  • Thiol-containing cytotoxic drug

  • Conjugation Buffer (e.g., PBS, pH 7.4)

  • Reaction Buffer (e.g., PBS with 5 mM EDTA, pH 7.0)

  • Desalting columns or SEC system

Procedure:

  • Antibody Preparation:

    • If the mAb is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Conjugation Buffer.

    • Adjust the mAb concentration to 5-10 mg/mL.

  • Antibody Modification with SMCC:

    • Immediately before use, dissolve SMCC in anhydrous DMSO to a concentration of 10-20 mM.

    • Add a 5- to 10-fold molar excess of the SMCC solution to the antibody solution. The final DMSO concentration should be kept below 10% (v/v) to avoid antibody denaturation.

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • Removal of Excess SMCC:

    • Remove unreacted SMCC using a desalting column equilibrated with the Reaction Buffer.

  • Conjugation of Drug to Maleimide-Activated Antibody:

    • Dissolve the thiol-containing drug in a minimal amount of a suitable solvent (e.g., DMSO).

    • Add the drug solution to the maleimide-activated antibody solution. A 1.5- to 3-fold molar excess of the drug over the antibody is a common starting point.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification of the ADC:

    • Purify the ADC from unreacted drug and other small molecules using a desalting column or SEC.

  • Characterization of the ADC:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).

    • Assess the purity and aggregation of the ADC by SEC and SDS-PAGE.

Protocol 3: Co-Immunoprecipitation (Co-IP) with In Situ Crosslinking

This protocol describes the use of a crosslinker to stabilize protein-protein interactions prior to immunoprecipitation.

Materials:

  • Cultured cells

  • Membrane-permeable crosslinker (e.g., DSP - Lomant's Reagent, which is cleavable) or membrane-impermeable crosslinker (e.g., BS3)

  • PBS (ice-cold)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Lysis Buffer (non-denaturing, e.g., RIPA buffer with protease inhibitors)

  • Primary antibody for immunoprecipitation

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Wash Buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution Buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

Procedure:

  • Cell Culture and Treatment:

    • Grow cells to the desired confluency and treat as required for the experiment.

  • In Situ Crosslinking:

    • Wash the cells twice with ice-cold PBS.

    • For intracellular interactions, resuspend the cells in PBS containing the membrane-permeable crosslinker (e.g., 1-2 mM DSP). For cell surface interactions, use a membrane-impermeable crosslinker (e.g., 1-2 mM BS3).[14]

    • Incubate for 30 minutes at room temperature.[14]

  • Quenching the Crosslinking Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[14]

    • Incubate for 15 minutes at room temperature.

  • Cell Lysis:

    • Pellet the cells by centrifugation and wash once with ice-cold PBS to remove excess reagents.

    • Lyse the cells using the Lysis Buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Incubate the clarified lysate with the primary antibody for 1-4 hours or overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for an additional 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads and wash them 3-5 times with Wash Buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the protein complexes from the beads using Elution Buffer.

    • If a cleavable crosslinker like DSP was used, the crosslinks can be reversed by adding a reducing agent (e.g., DTT or β-mercaptoethanol) to the SDS-PAGE sample buffer and heating.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry to identify the interacting partners.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the application of heterobifunctional crosslinkers.

G General Structure of a Heterobifunctional Crosslinker cluster_0 Heterobifunctional Crosslinker cluster_1 Targets Reactive Group A Reactive Group A Spacer Arm Spacer Arm Reactive Group A->Spacer Arm Functional Group X\n(on Biomolecule 1) Functional Group X (on Biomolecule 1) Reactive Group A->Functional Group X\n(on Biomolecule 1) Reacts with Reactive Group B Reactive Group B Spacer Arm->Reactive Group B Functional Group Y\n(on Biomolecule 2) Functional Group Y (on Biomolecule 2) Reactive Group B->Functional Group Y\n(on Biomolecule 2) Reacts with

Core components of a heterobifunctional crosslinker.

G Chemical Reactions of NHS-Ester and Maleimide cluster_NHS NHS-Ester Reaction (Amine-Reactive) cluster_Maleimide Maleimide Reaction (Sulfhydryl-Reactive) NHS Ester NHS Ester Stable Amide Bond Stable Amide Bond NHS Ester->Stable Amide Bond + Primary Amine (pH 7.2-8.5) Primary Amine\n(e.g., Lysine) Primary Amine (e.g., Lysine) Maleimide Maleimide Stable Thioether Bond Stable Thioether Bond Maleimide->Stable Thioether Bond + Sulfhydryl (pH 6.5-7.5) Sulfhydryl\n(e.g., Cysteine) Sulfhydryl (e.g., Cysteine)

Key chemical reactions in heterobifunctional crosslinking.

G Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis Start Start Antibody Preparation Antibody Preparation Start->Antibody Preparation Antibody Modification\n(with SMCC) Antibody Modification (with SMCC) Antibody Preparation->Antibody Modification\n(with SMCC) Removal of\nExcess SMCC Removal of Excess SMCC Antibody Modification\n(with SMCC)->Removal of\nExcess SMCC Conjugation with\nThiol-Drug Conjugation with Thiol-Drug Removal of\nExcess SMCC->Conjugation with\nThiol-Drug ADC Purification ADC Purification Conjugation with\nThiol-Drug->ADC Purification ADC Characterization\n(DAR, Purity) ADC Characterization (DAR, Purity) ADC Purification->ADC Characterization\n(DAR, Purity) End End ADC Characterization\n(DAR, Purity)->End

A typical workflow for the synthesis of an ADC.

G Studying EGFR Signaling Pathway with Crosslinkers cluster_pathway EGFR Signaling Cascade cluster_crosslinking Crosslinking Application EGF EGF EGFR EGFR EGF->EGFR Binds to Grb2 Grb2 EGFR->Grb2 Recruits Crosslinker Crosslinker EGFR->Crosslinker Sos Sos Grb2->Sos Activates Grb2->Crosslinker Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Downstream Effects Downstream Effects ERK->Downstream Effects EGFR-Grb2 Complex EGFR-Grb2 Complex Crosslinker->EGFR-Grb2 Complex Captures Interaction

Capturing the EGFR-Grb2 interaction using a crosslinker.

Conclusion

Heterobifunctional crosslinkers are versatile and indispensable tools in modern molecular biology, proteomics, and drug development. Their unique ability to facilitate controlled, two-step conjugations has made them invaluable for a wide range of applications, from elucidating the architecture of protein complexes to the design of targeted therapeutics like antibody-drug conjugates. A thorough understanding of their chemical properties, reaction conditions, and the availability of detailed experimental protocols is essential for their successful implementation. This guide provides a foundational resource for researchers, scientists, and drug development professionals to effectively harness the power of heterobifunctional crosslinkers in their work.

References

A Technical Guide to Boc-NH-ethyl-SS-propionic Acid for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of Boc-NH-ethyl-SS-propionic acid, a heterobifunctional crosslinker pivotal in the field of bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs). This document outlines its chemical properties, commercial availability, and a detailed experimental protocol for its application.

Core Properties and Specifications

This compound is a cleavable linker used in the synthesis of ADCs.[1][2] Its structure features a terminal carboxylic acid group and a Boc-protected amine, connected by a disulfide bond. The carboxylic acid can be reacted with primary amines, while the Boc protecting group can be removed under acidic conditions to yield a free amine for further conjugation.[3] The disulfide bond provides a cleavable linkage, allowing for the release of a conjugated payload under reducing conditions, such as those found inside a cell.

A summary of the technical data for this compound is presented below:

PropertyValue
CAS Number 485800-27-9
Molecular Formula C10H19NO4S2
Molecular Weight 281.4 g/mol
Purity Typically ≥95% - 98%[3][4]
Solubility Soluble in DMSO, DCM, DMF[3]
Storage Condition -20°C[3][5]

Commercial Suppliers

This compound is available from a range of commercial suppliers. The following table summarizes the offerings from several key vendors. Please note that pricing is subject to change and may vary based on the quantity purchased.

SupplierCatalog NumberPurityAvailable Quantities
BroadPharm BP-2311698%250 mg, 500 mg, 1 g, 5 g[3]
MedchemExpress HY-140116≥95.0%100 mg, 250 mg, 500 mg, 1 g, 5 g, 10 g[6]
Sigma-Aldrich MultipleVariesVaries by product[7]
PurePEG --Varies
Tebubio BP-23116-1 g, 5 g[5]
Immunomart T14733Varies[8]
Xcess Biosciences --Varies[1]
Glyco MindSynth -95-98%Varies[4]

Application in Antibody-Drug Conjugate (ADC) Development

The primary application of this compound is in the synthesis of ADCs, where it serves as a linker to attach a cytotoxic drug to a monoclonal antibody.[2][8] The general workflow involves a two-step process:

  • Drug-Linker Activation: The carboxylic acid end of the linker is first activated and conjugated to an amine-containing drug molecule.

  • Antibody Conjugation: The Boc protecting group is removed from the drug-linker conjugate, and the resulting free amine is then reacted with an activated functional group on the antibody.

The following diagram illustrates the logical workflow for ADC synthesis using this linker.

ADC_Synthesis_Workflow cluster_drug_linker Drug-Linker Conjugation cluster_deprotection Deprotection cluster_antibody_conjugation Antibody Conjugation Boc_Linker This compound Activated_Linker Activated Linker Boc_Linker->Activated_Linker Activation Activator EDC/HATU Activator->Activated_Linker Drug_Linker_Boc Boc-Protected Drug-Linker Activated_Linker->Drug_Linker_Boc Conjugation Drug Amine-containing Drug Drug->Drug_Linker_Boc Drug_Linker_NH2 Amine-Deprotected Drug-Linker Drug_Linker_Boc->Drug_Linker_NH2 Acid Acidic Conditions Acid->Drug_Linker_NH2 ADC Antibody-Drug Conjugate Drug_Linker_NH2->ADC Antibody Activated Antibody Antibody->ADC

Workflow for ADC Synthesis.

Experimental Protocol: Conjugation of a Drug to an Antibody

This protocol provides a general method for the conjugation of an amine-containing drug to an antibody using this compound.

Materials:

  • This compound

  • Amine-containing drug

  • Monoclonal antibody (mAb)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxy-7-azabenzotriazole (HOAt) or N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Activation of this compound:

    • Dissolve this compound, EDC, and HOAt/NHS in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the activated ester.

  • Conjugation to the Amine-containing Drug:

    • Add the amine-containing drug to the activated linker solution.

    • Stir the reaction overnight at room temperature.

    • Purify the Boc-protected drug-linker conjugate by HPLC.

  • Deprotection of the Drug-Linker Conjugate:

    • Dissolve the purified Boc-protected drug-linker in a solution of TFA in dichloromethane (B109758) (DCM).

    • Stir for 1-2 hours at room temperature.

    • Evaporate the solvent to obtain the amine-deprotected drug-linker.

  • Conjugation to the Antibody:

    • Prepare the antibody in PBS at a suitable concentration.

    • Activate the antibody's carboxyl groups using EDC and NHS.

    • Add the amine-deprotected drug-linker to the activated antibody solution.

    • Incubate the reaction for 2-4 hours at room temperature.

  • Purification of the ADC:

    • Purify the resulting ADC using a size-exclusion chromatography column to remove unconjugated drug-linker and other reagents.

The following diagram outlines the key steps in this experimental workflow.

Experimental_Workflow Start Start Activate_Linker 1. Activate Linker (EDC, HOAt/NHS in DMF) Start->Activate_Linker Conjugate_Drug 2. Conjugate to Drug (Amine-containing Drug in DMF) Activate_Linker->Conjugate_Drug Purify_Drug_Linker 3. Purify Drug-Linker (HPLC) Conjugate_Drug->Purify_Drug_Linker Deprotect 4. Deprotect Linker (TFA in DCM) Purify_Drug_Linker->Deprotect Conjugate_Antibody 6. Conjugate to Antibody Deprotect->Conjugate_Antibody Activate_Antibody 5. Activate Antibody (EDC, NHS in PBS) Activate_Antibody->Conjugate_Antibody Purify_ADC 7. Purify ADC (Size-Exclusion Chromatography) Conjugate_Antibody->Purify_ADC End End Purify_ADC->End

Experimental Workflow Diagram.

This guide provides a foundational understanding of this compound and its application in bioconjugation. For specific applications, optimization of the described protocols may be necessary. Always refer to the supplier's documentation for detailed handling and storage instructions.

References

In-Depth Technical Guide: Boc-NH-ethyl-SS-propionic Acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-NH-ethyl-SS-propionic acid, a heterobifunctional and cleavable linker commonly utilized in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][2] This document details its physicochemical properties, provides experimental protocols for its use, and illustrates a typical workflow for its application in bioconjugation.

Core Properties of this compound

This compound is a versatile chemical tool designed for the precise and controlled linkage of biomolecules. Its structure incorporates a Boc-protected amine, a cleavable disulfide bond, and a terminal carboxylic acid, each serving a distinct purpose in the construction of complex bioconjugates.

Data Presentation: Physicochemical Properties

PropertyValueReference
Molecular Formula C10H19NO4S2[3]
Molecular Weight 281.4 g/mol [3][4]
CAS Number 485800-27-9[3]
Appearance White to off-white solid[5]
Purity ≥95%[1]
Solubility Soluble in DMSO, DCM, DMF[3]
Storage -20°C[3]

Experimental Protocols

The utility of this compound lies in the sequential and specific reactions of its functional groups. The following protocols outline the key experimental procedures for its use in the synthesis of an antibody-drug conjugate.

Activation of the Carboxylic Acid Group

The terminal carboxylic acid of this compound can be activated to form a reactive ester, typically an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on a payload molecule (e.g., a cytotoxic drug) to form a stable amide bond.[6][7] This reaction is commonly mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS).[8]

Materials:

  • This compound

  • Amine-containing payload

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0[6]

  • Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Anhydrous DMSO or DMF

Procedure:

  • Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Dissolve the amine-containing payload in the Conjugation Buffer.

  • In a separate tube, add the desired molar equivalent of the this compound stock solution to the Activation Buffer.

  • Immediately before activation, prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer.

  • Add a 1.2 to 1.5-fold molar excess of EDC and sulfo-NHS to the linker solution.[9]

  • Incubate the mixture for 15-30 minutes at room temperature to form the reactive sulfo-NHS ester.[9]

  • Immediately add the activated linker solution to the dissolved payload.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purify the resulting Boc-protected drug-linker conjugate using an appropriate chromatographic method, such as reverse-phase HPLC.

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) protecting group is stable under a variety of conditions but can be efficiently removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), to yield a primary amine.[3][4]

Materials:

  • Boc-protected drug-linker conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether (for precipitation)

Procedure:

  • Dissolve the Boc-protected drug-linker conjugate in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equal volume of TFA to the solution (typically a 1:1 v/v mixture of TFA:DCM).[3]

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the TFA and DCM under reduced pressure.

  • To isolate the deprotected amine salt, precipitate the product by adding cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the product with cold diethyl ether and dry under vacuum.

Conjugation to a Thiol-Containing Biomolecule

The primary amine revealed after Boc deprotection can be further modified, for instance, by reacting it with a maleimide-containing crosslinker to enable conjugation to thiol groups on a biomolecule, such as a reduced antibody. The disulfide bond within the linker itself provides a cleavable linkage.

Note: For simplicity, the following protocol describes the cleavage of the disulfide bond, a key feature of this linker class. In a typical ADC synthesis, the deprotected amine would be further functionalized before conjugation.

Cleavage of the Disulfide Bond

The disulfide bond is stable in systemic circulation but is readily cleaved in the reducing intracellular environment, where the concentration of glutathione (B108866) (GSH) is significantly higher.[10] This allows for the targeted release of the payload inside the target cells.

Materials:

  • Disulfide-linked bioconjugate

  • Glutathione (GSH) or Dithiothreitol (DTT)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Dissolve the disulfide-linked bioconjugate in the Reaction Buffer.

  • Add a molar excess of the reducing agent (e.g., 1-10 mM GSH).[10]

  • Incubate the reaction mixture at 37°C.

  • Monitor the cleavage of the disulfide bond and the release of the payload over time using analytical techniques such as HPLC or LC-MS.

Mandatory Visualizations

Workflow for the Synthesis of a Drug-Linker Conjugate

The following diagram illustrates the key steps in preparing a drug-linker conjugate using this compound, ready for subsequent conjugation to a biomolecule.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Payload Conjugation cluster_2 Step 3: Boc Deprotection Boc_Linker This compound Activated_Linker Activated Boc-Linker (NHS-ester) Boc_Linker->Activated_Linker Activation Boc_Linker->Activated_Linker EDC_NHS EDC / sulfo-NHS EDC_NHS->Activated_Linker Boc_Drug_Linker Boc-Protected Drug-Linker Activated_Linker->Boc_Drug_Linker Amide Bond Formation Activated_Linker->Boc_Drug_Linker Payload Amine-containing Payload Payload->Boc_Drug_Linker Amine_Drug_Linker Amine-Drug-Linker Boc_Drug_Linker->Amine_Drug_Linker Acidic Cleavage Boc_Drug_Linker->Amine_Drug_Linker TFA Trifluoroacetic Acid (TFA) TFA->Amine_Drug_Linker

Caption: Workflow for Drug-Linker Synthesis.

Signaling Pathway for Intracellular Drug Release

This diagram illustrates the mechanism of action for an ADC utilizing a disulfide linker, leading to the release of the cytotoxic payload within a target cell.

G cluster_0 Extracellular cluster_1 Intracellular ADC_Circulation ADC in Circulation (Stable) ADC_Internalized Internalized ADC ADC_Circulation->ADC_Internalized Receptor-Mediated Endocytosis Drug_Release Payload Release ADC_Internalized->Drug_Release Disulfide Cleavage GSH Glutathione (GSH) GSH->Drug_Release Cell_Death Apoptosis / Cell Death Drug_Release->Cell_Death

Caption: Intracellular Drug Release Mechanism.

References

The Architect's Toolkit: A Technical Guide to Protein Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular biology and therapeutic development, understanding the spatial arrangement and interaction networks of proteins is paramount. Protein crosslinking has emerged as a powerful technique to covalently capture these transient and stable interactions, providing invaluable insights into protein structure, function, and complex formation. This in-depth technical guide delves into the core principles of protein crosslinking, offering a comprehensive overview of the available chemical tools, their mechanisms of action, and practical guidance on their application.

Fundamental Principles of Protein Crosslinking

Protein crosslinking is a chemical process that forms stable covalent bonds between amino acid residues within a single protein (intramolecular) or between different proteins (intermolecular).[1] This is achieved using crosslinking reagents, which are molecules containing two or more reactive ends capable of attaching to specific functional groups on proteins.[2][3] By converting non-covalent interactions into covalent bonds, crosslinking effectively "freezes" protein complexes, allowing for their isolation and analysis.[4][5] This technique is instrumental in studying protein-protein interactions, defining protein topology, and stabilizing protein complexes for structural analysis.[6][7]

The choice of a crosslinking strategy is dictated by several factors, including the nature of the target functional groups, the desired distance constraints, and the downstream analytical methods.[8][9] Key considerations include the crosslinker's chemical specificity, spacer arm length, cleavability, and solubility.[10]

The Crosslinker's Arsenal: A Classification of Reagents

Crosslinking reagents are broadly categorized based on the nature of their reactive groups and other key features.

Based on Reactive Group Similarity:
  • Homobifunctional Crosslinkers: These reagents possess two identical reactive groups and are typically used in single-step reactions to link proteins containing the same functional group.[11][12] They are particularly useful for creating intramolecular crosslinks and polymerizing molecules.[9]

  • Heterobifunctional Crosslinkers: Featuring two different reactive groups, these crosslinkers enable sequential, two-step conjugation, which minimizes unwanted self-conjugation and polymerization.[13][14] This controlled approach is ideal for linking two different biomolecules.[15]

Based on Spacer Arm Length:
  • Zero-Length Crosslinkers: These reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), mediate the direct covalent bonding of two molecules without becoming part of the final linkage.[6][16][17][18] They are invaluable for identifying interactions between residues in very close proximity.[10]

  • Spaced Crosslinkers: These contain a spacer arm of a defined length that separates the two reactive ends. The length of this spacer arm provides a molecular ruler to estimate the distance between the crosslinked residues.[8][10]

Based on Reactivity Initiation:
  • Spontaneously Reactive Crosslinkers: These reagents react upon mixing with the protein sample under appropriate buffer conditions.[10]

  • Photoreactive Crosslinkers: These crosslinkers contain a photoactivatable group, such as an aryl azide (B81097) or a diazirine, that becomes reactive only upon exposure to UV light.[19][20] This allows for precise temporal control over the crosslinking reaction, enabling the capture of transient interactions at specific moments.[10]

Based on Reversibility:
  • Non-Cleavable Crosslinkers: These form stable, permanent bonds between proteins.[7][21]

  • Cleavable Crosslinkers: These contain a labile bond within their spacer arm, such as a disulfide bond or a sulfoxide, that can be broken under specific conditions (e.g., reduction or mass spectrometry-induced fragmentation).[4][21][22] This feature is particularly advantageous in mass spectrometry-based workflows, as it simplifies the identification of crosslinked peptides.[21][23]

Targeting Specificity: Functional Groups in Proteins

The success of a crosslinking experiment hinges on the specific reaction between the crosslinker and the target functional groups on the protein. The most commonly targeted residues are:

  • Primary Amines (-NH₂): Found at the N-terminus of a polypeptide chain and on the side chain of lysine (B10760008) residues.[10] NHS esters are a popular choice for targeting primary amines.[11]

  • Sulfhydryls (-SH): Present on the side chain of cysteine residues. Maleimide-containing crosslinkers are highly specific for sulfhydryl groups.[11]

  • Carboxyls (-COOH): Located at the C-terminus and on the side chains of aspartic acid and glutamic acid. Carbodiimides like EDC are used to link carboxyl groups to primary amines.[10]

  • Carbonyls (-CHO): Can be introduced into glycoproteins through oxidation and targeted by hydrazide-containing crosslinkers.[9]

  • Non-selective: Photoreactive crosslinkers, upon activation, can react non-specifically with various C-H and N-H bonds in their vicinity.[20]

Quantitative Data on Common Crosslinkers

The selection of an appropriate crosslinker is a critical step in experimental design. The following tables provide a summary of the properties of commonly used homobifunctional and heterobifunctional crosslinkers.

Table 1: Common Homobifunctional Crosslinkers

CrosslinkerReactive GroupsSpacer Arm Length (Å)Cleavable?Membrane Permeable?
DSS (Disuccinimidyl suberate)NHS ester11.4NoYes
BS3 (Bis(sulfosuccinimidyl) suberate)Sulfo-NHS ester11.4NoNo
DSP (Dithiobis(succinimidyl propionate))NHS ester12.0Yes (Disulfide)Yes
DTSSP (3,3'-Dithiobis(sulfosuccinimidylpropionate))Sulfo-NHS ester12.0Yes (Disulfide)No
DSG (Disuccinimidyl glutarate)NHS ester7.7NoYes
BMOE (Bismaleimidoethane)Maleimide8.0NoYes
BMH (Bismaleimidohexane)Maleimide16.1NoYes

Table 2: Common Heterobifunctional Crosslinkers

CrosslinkerReactive Group 1Reactive Group 2Spacer Arm Length (Å)Cleavable?Membrane Permeable?
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)NHS esterMaleimide8.3NoYes
Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)Sulfo-NHS esterMaleimide8.3NoNo
SIA (N-Succinimidyl iodoacetate)NHS esterIodoacetyl1.5NoYes
SAND (Sulfosuccinimidyl 2-(m-azido-o-nitrobenzamido)-ethyl-1,3'-dithiopropionate)Sulfo-NHS esterPhenylazide23.2Yes (Disulfide)No
SADP (Succinimidyl 4-(p-azidophenyl)butyrate)NHS esterPhenylazide11.9NoYes
LC-SPDP (Succinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoate)NHS esterPyridylthiol15.7Yes (Disulfide)Yes
ANB-NOS (N-5-Azido-2-nitrobenzyloxysuccinimide)NHS esterPhenylazide10.6NoYes

Experimental Protocols: A Practical Guide

Detailed and optimized protocols are essential for reproducible crosslinking experiments. Below are generalized methodologies for common in vitro and in vivo crosslinking procedures.

In Vitro Crosslinking using Disuccinimidyl Suberate (DSS)

This protocol outlines a general procedure for crosslinking purified proteins in solution.[2][24][25]

Materials:

  • Purified protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate) at pH 7-9.[25]

  • DSS stock solution (e.g., 25 mM in dry DMSO).[25]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).[25]

Procedure:

  • Protein Preparation: Ensure the protein sample is in a suitable buffer and at the desired concentration.

  • Crosslinker Addition: Immediately before use, prepare the DSS stock solution. Add the DSS stock solution to the protein sample to achieve the desired final concentration (typically a 10- to 50-fold molar excess of crosslinker to protein).[25]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[25]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris. Incubate for 15 minutes at room temperature.[24][25]

  • Analysis: The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.

In Vivo Crosslinking using Formaldehyde (B43269)

This protocol provides a general method for crosslinking proteins within living cells to capture in vivo interactions.[26][27][28][29]

Materials:

  • Cultured cells (suspension or adherent).

  • Phosphate-Buffered Saline (PBS).

  • Formaldehyde solution (e.g., 16% stock).

  • Quenching solution (e.g., 1.25 M Glycine).

Procedure:

  • Cell Preparation: Harvest and wash cells with PBS to remove any amine-containing media.

  • Crosslinking: Resuspend the cells in PBS and add formaldehyde to a final concentration of 0.2% to 1%. Incubate at room temperature for 10 minutes with gentle agitation.[26][27] The optimal concentration and time should be empirically determined.[26]

  • Quenching: Stop the crosslinking reaction by adding glycine (B1666218) to a final concentration of 125 mM. Incubate for 5 minutes at room temperature.[26]

  • Cell Lysis and Analysis: Wash the cells with PBS, then proceed with cell lysis and downstream applications such as immunoprecipitation followed by mass spectrometry.

Visualizing the Principles: Diagrams and Workflows

Crosslinker Selection Logic

Choosing the right crosslinker is a critical decision in experimental design. The following diagram illustrates a logical workflow for selecting an appropriate crosslinker based on experimental requirements.

crosslinker_selection cluster_downstream Downstream Analysis start Start: Define Experimental Goal goal Study Protein-Protein Interaction? start->goal structure Determine Protein Structure? start->structure conjugate Create Bioconjugate? start->conjugate interaction_type Transient or Stable Interaction? goal->interaction_type Yes spacer_arm Need Distance Constraints? structure->spacer_arm Yes hetero_homo Linking two different molecules? conjugate->hetero_homo Yes transient Transient interaction_type->transient stable Stable interaction_type->stable photoreactive Use Photoreactive Crosslinker transient->photoreactive Capture at specific time functional_groups functional_groups stable->functional_groups Known functional groups? fg_yes Yes functional_groups->fg_yes fg_no No functional_groups->fg_no choose_specific choose_specific fg_yes->choose_specific Select specific crosslinker (e.g., NHS ester, Maleimide) photoreactive_nonspecific photoreactive_nonspecific fg_no->photoreactive_nonspecific Use non-specific photoreactive crosslinker downstream Downstream Analysis Method? choose_specific->downstream photoreactive_nonspecific->downstream spacer_yes Yes spacer_arm->spacer_yes spacer_no No spacer_arm->spacer_no defined_length defined_length spacer_yes->defined_length Use crosslinker with defined spacer arm length zero_length zero_length spacer_no->zero_length Use Zero-Length Crosslinker (e.g., EDC) defined_length->downstream zero_length->downstream hetero_yes Yes hetero_homo->hetero_yes hetero_no No hetero_homo->hetero_no heterobifunctional heterobifunctional hetero_yes->heterobifunctional Use Heterobifunctional Crosslinker homobifunctional homobifunctional hetero_no->homobifunctional Use Homobifunctional Crosslinker heterobifunctional->downstream homobifunctional->downstream ms Mass Spectrometry downstream->ms sds_page SDS-PAGE / Western Blot downstream->sds_page cleavable Use Cleavable Crosslinker ms->cleavable Simplify data analysis non_cleavable Use Non-Cleavable Crosslinker sds_page->non_cleavable Stable complex visualization

Caption: A decision tree for selecting the appropriate protein crosslinker.

Experimental Workflow for Crosslinking-Mass Spectrometry (XL-MS)

XL-MS has become a cornerstone technique for the structural and interaction analysis of proteins. The following diagram outlines a typical XL-MS workflow.[30][31][32]

xl_ms_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis start Protein Sample (Purified Complex or Cell Lysate) crosslinking Crosslinking Reaction start->crosslinking quenching Quenching crosslinking->quenching digestion Proteolytic Digestion (e.g., Trypsin) quenching->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms database_search Database Search (Specialized Software, e.g., XlinkX) lc_ms->database_search identification Identification of Crosslinked Peptides database_search->identification validation Validation and FDR Calculation identification->validation visualization Data Visualization and Structural Modeling validation->visualization end Structural Insights & Interaction Maps visualization->end

Caption: A generalized workflow for a crosslinking-mass spectrometry (XL-MS) experiment.

Elucidating EGFR Signaling with Crosslinking

Crosslinking has been instrumental in dissecting the intricate signaling pathways of receptors like the Epidermal Growth Factor Receptor (EGFR). Upon ligand binding, EGFR dimerizes and initiates a cascade of downstream signaling events. Crosslinking can be used to capture the transient interactions between EGFR and its binding partners.[3][5][33][34][35]

egfr_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR_mono EGFR (monomer) EGF->EGFR_mono Binding EGFR_dimer EGFR (dimer) (Crosslinkable) EGFR_mono->EGFR_dimer Dimerization Grb2 Grb2 EGFR_dimer->Grb2 Recruitment (Crosslinkable) STAT3 STAT3 EGFR_dimer->STAT3 Recruitment & Activation (Crosslinkable) Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n STAT3_n STAT3 (dimer) STAT3->STAT3_n Gene Gene Transcription ERK_n->Gene STAT3_n->Gene

Caption: EGFR signaling pathway highlighting crosslinkable protein-protein interactions.

Conclusion

Protein crosslinking offers a versatile and powerful approach to unraveling the complexities of protein structure and function. The continuous development of novel crosslinking reagents and analytical methodologies, particularly in the realm of mass spectrometry, is expanding the frontiers of what can be achieved. By carefully selecting the appropriate crosslinker and optimizing experimental conditions, researchers can gain unprecedented insights into the dynamic world of proteins, accelerating discoveries in basic research and the development of new therapeutics.

References

Methodological & Application

Application Notes and Protocols for Boc-NH-ethyl-SS-propionic acid NHS Ester Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-ethyl-SS-propionic acid is a heterobifunctional, cleavable linker commonly utilized in bioconjugation and drug delivery, particularly in the development of Antibody-Drug Conjugates (ADCs).[1][2] Its structure incorporates a Boc-protected amine, a cleavable disulfide bond, and a terminal carboxylic acid. The carboxylic acid can be activated to an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on biomolecules to form stable amide bonds.[3] The disulfide bond provides a mechanism for cleavage under the reducing conditions found within cells, allowing for the controlled release of a conjugated payload.[4]

These application notes provide a detailed protocol for the activation of the carboxylic acid moiety of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), and its subsequent conjugation to an amine-containing molecule.

Principle of NHS Ester Activation

The activation of the carboxylic acid of this compound to an amine-reactive NHS ester is a two-step process mediated by EDC and NHS.[]

  • EDC Activation: EDC reacts with the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[6]

  • NHS Stabilization: NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester, which can then efficiently react with primary amines (e.g., on a protein or payload molecule) to form a stable amide bond.[6]

NHS_Activation_Mechanism cluster_activation Carboxylic Acid Activation cluster_stabilization NHS Ester Formation cluster_conjugation Amine Conjugation Carboxylic_Acid This compound (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester This compound NHS Ester (Amine-Reactive) O_Acylisourea->NHS_Ester + NHS NHS NHS Amide_Bond Stable Amide Bond NHS_Ester->Amide_Bond + Primary Amine Primary_Amine Primary Amine (e.g., Protein, Drug)

Mechanism of NHS Ester Activation and Amine Conjugation.

Experimental Protocols

This section provides a detailed protocol for the activation of this compound and its subsequent conjugation to a primary amine-containing molecule.

Materials and Reagents
  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Amine-containing molecule (e.g., protein, peptide, or drug)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0 (amine-free)

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0

  • Desalting columns or dialysis equipment for purification

Protocol 1: Activation of this compound

This protocol describes the formation of the NHS ester of this compound.

1. Reagent Preparation:

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening to prevent moisture condensation.[2]
  • Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
  • Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.

2. Activation Reaction:

  • In a reaction vial, combine this compound with EDC and NHS/Sulfo-NHS. A recommended starting molar ratio is 1:1.2:1.2 (Linker:EDC:NHS).[2]
  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to generate the amine-reactive NHS ester.[2]

Protocol 2: Conjugation of Activated Linker to a Primary Amine

This protocol details the reaction of the this compound NHS ester with an amine-containing molecule.

1. Amine-Containing Molecule Preparation:

  • Dissolve the amine-containing molecule (e.g., protein) in Coupling Buffer at a concentration of 1-10 mg/mL.

2. Conjugation Reaction:

  • Immediately add the activated linker solution from Protocol 1 to the solution of the amine-containing molecule. A 10 to 20-fold molar excess of the activated linker over the amine-containing molecule is a recommended starting point, though this may require optimization.[2]
  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[2]

3. Quenching:

  • Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.[6]
  • Incubate for 30 minutes at room temperature.

4. Purification:

  • Purify the conjugate from excess linker and byproducts using a desalting column or dialysis against the Coupling Buffer.

Data Presentation

The following tables summarize recommended reaction conditions and parameters for the NHS ester activation and conjugation of this compound. These values are based on established protocols for similar linkers and may require optimization for specific applications.[2][7]

Table 1: Recommended Reaction Conditions for NHS Ester Activation

ParameterRecommended ValueNotes
Solvent Anhydrous DMF or DMSOEnsure solvent is amine-free.
Activation Buffer 0.1 M MES, pH 4.5-6.0Avoid amine and carboxylate-containing buffers.[6]
Molar Ratio (Linker:EDC:NHS) 1:1.2:1.2A slight excess of EDC and NHS is recommended.[2]
Reaction Time 15-30 minutes
Temperature Room Temperature

Table 2: Recommended Reaction Conditions for Amine Conjugation

ParameterRecommended ValueNotes
Coupling Buffer PBS, pH 7.2-8.0Amine-free buffer is crucial.
Molar Ratio (Activated Linker:Amine) 10:1 to 20:1Optimization is recommended.[2]
Reaction Time 2 hours at RT or overnight at 4°C
Temperature 4°C to Room Temperature
Quenching Reagent 20-50 mM Tris or GlycineTo stop the reaction.

Experimental Workflow and Application in ADC Synthesis

This compound is a valuable tool in the synthesis of Antibody-Drug Conjugates (ADCs). The general workflow involves a multi-step process to link a cytotoxic drug to a monoclonal antibody.

ADC_Workflow cluster_linker_activation Step 1: Linker Activation cluster_drug_conjugation Step 2: Drug Conjugation cluster_deprotection Step 3: Boc Deprotection cluster_antibody_conjugation Step 4: Antibody Conjugation Linker Boc-NH-ethyl-SS- propionic acid Activated_Linker Boc-NH-ethyl-SS- propionic acid NHS Ester Linker->Activated_Linker EDC, NHS Drug_Linker Drug-Linker Conjugate Activated_Linker->Drug_Linker + Drug-NH2 Drug Amine-containing Cytotoxic Drug Deprotected_Linker Amine-Linker-Drug Drug_Linker->Deprotected_Linker Acidic Conditions ADC Antibody-Drug Conjugate (ADC) Deprotected_Linker->ADC + Antibody Antibody Monoclonal Antibody (activated carboxyl groups)

General workflow for ADC synthesis using this compound.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Inactive EDC or NHS/Sulfo-NHS- Hydrolysis of NHS ester- Suboptimal pH- Presence of primary amines in buffers- Use fresh, high-quality reagents.- Perform conjugation immediately after activation.- Optimize pH for both activation and conjugation steps.- Use amine-free buffers (e.g., MES, PBS).
Protein Precipitation - High concentration of organic solvent- High molar excess of linker- Minimize the volume of organic solvent.- Optimize the linker-to-protein molar ratio.
Non-specific Binding - Insufficient quenching- Ensure complete quenching of unreacted NHS esters.

Conclusion

The NHS ester activation of this compound provides a robust and versatile method for conjugating molecules to primary amines. This cleavable linker is particularly well-suited for the development of advanced biotherapeutics such as ADCs, where controlled payload release is critical. By following the detailed protocols and considering the optimization strategies outlined in these application notes, researchers can effectively utilize this linker for their specific bioconjugation needs.

References

Application Notes and Protocols for Protein Crosslinking with Boc-NH-ethyl-SS-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-ethyl-SS-propionic acid is a heterobifunctional, cleavable crosslinking reagent designed for the controlled, sequential conjugation of biomolecules. Its structure features three key components:

  • A Carboxylic Acid Group (-COOH): This group can be activated to react with primary amines (-NH2), such as those found on the side chain of lysine (B10760008) residues or the N-terminus of a protein, forming a stable amide bond.

  • A Boc-Protected Amine (-NH-Boc): The tert-butyloxycarbonyl (Boc) protecting group masks a primary amine. This group is stable under standard coupling conditions but can be removed under acidic conditions to reveal the reactive amine for a subsequent conjugation step.[1]

  • A Disulfide Bond (-S-S-): This central bond is cleavable under reducing conditions (e.g., using DTT or TCEP), allowing for the separation of the crosslinked proteins. This feature is particularly valuable for identifying crosslinked peptides in mass spectrometry workflows and for therapeutic applications requiring payload release within the reducing environment of a cell.[2][3]

The heterobifunctional nature of this crosslinker enables a two-step conjugation strategy. This approach minimizes the formation of unwanted homodimers and allows for the precise linkage of two different proteins, for example, linking a protein with accessible amines to a protein with accessible carboxyl groups.

Physicochemical Properties and Data

A comprehensive understanding of the crosslinker's properties is essential for accurate experimental design and data analysis.

PropertyValue
Chemical Formula C10H19NO4S2
Molecular Weight 281.39 g/mol
CAS Number 485800-27-9
Purity ≥95%
Appearance White to off-white solid
Solubility Soluble in organic solvents (e.g., DMSO, DMF)
Storage Conditions -20°C, protect from light and moisture
Reactive Groups Carboxylic Acid, Boc-Protected Primary Amine
Spacer Arm Length ~8.2 Å
Cleavability Cleavable by reducing agents (e.g., DTT, TCEP)

Experimental Protocols

The following protocols describe a two-step process for crosslinking two proteins (Protein A and Protein B) using this compound. Protein A is first conjugated to the crosslinker via its primary amines. Following deprotection, the linker's newly exposed amine is conjugated to the carboxyl groups of Protein B.

Protocol 1: Conjugation of Crosslinker to Protein A (Amine-Reactive Step)

This step activates the carboxylic acid on the crosslinker and couples it to primary amines on the first protein (Protein A).

Reagents and Materials:

  • Protein A (in amine-free buffer, e.g., MES or PBS)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl or 1M Glycine, pH 8.0

  • Desalting columns

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and Sulfo-NHS to room temperature before opening vials to prevent condensation.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use.

    • Prepare Protein A at a concentration of 1-5 mg/mL in Coupling Buffer.

  • Crosslinker Activation:

    • In a separate microcentrifuge tube, combine the this compound stock solution with Activation Buffer.

    • Add EDC and Sulfo-NHS to the crosslinker solution. A 2- to 5-fold molar excess of EDC/Sulfo-NHS over the crosslinker is a recommended starting point.

    • Incubate for 15 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.

  • Conjugation to Protein A:

    • Immediately add the activated crosslinker solution to the Protein A solution. A 10- to 50-fold molar excess of the crosslinker to Protein A is recommended as a starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted Sulfo-NHS esters. Incubate for 15-30 minutes.

    • Remove excess crosslinker and reaction byproducts by passing the solution through a desalting column equilibrated with an appropriate buffer (e.g., PBS or a buffer suitable for lyophilization). The product is Protein A-Linker-Boc .

Protocol 2: Boc Deprotection to Expose Amine

This step removes the Boc protecting group from the conjugated linker, revealing a primary amine for the next reaction.[4]

Reagents and Materials:

  • Protein A-Linker-Boc conjugate

  • Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Nitrogen gas stream

  • Neutralization Buffer: 100 mM Sodium Bicarbonate, pH 8.5

  • Desalting columns

Procedure:

  • Sample Preparation: Lyophilize the purified Protein A-Linker-Boc conjugate to ensure it is free of aqueous buffer. Note: This step is critical as water can interfere with the deprotection reaction. Ensure your protein is stable to lyophilization.

  • Deprotection Reaction:

    • Dissolve the lyophilized protein in the Deprotection Solution. Use a minimal volume necessary to fully dissolve the protein.

    • Incubate the reaction for 30 minutes at room temperature.[4]

  • Solvent Removal: Remove the TFA and DCM under a gentle stream of nitrogen gas in a fume hood.

  • Neutralization and Buffer Exchange:

    • Resuspend the deprotected protein in a suitable buffer (e.g., MES buffer for the next step).

    • Immediately neutralize the pH by adding Neutralization Buffer or by performing a buffer exchange using a desalting column equilibrated with the desired buffer (e.g., Coupling Buffer, pH 7.2-7.5). The product is Protein A-Linker-NH2 .

Protocol 3: Conjugation of Protein B to Protein A-Linker-NH2 (Carboxyl-Reactive Step)

This final step activates the carboxyl groups on Protein B and couples them to the newly exposed amine on the linker attached to Protein A.[5][6]

Reagents and Materials:

  • Protein A-Linker-NH2

  • Protein B (containing accessible carboxyl groups, in an amine-free buffer like MES)

  • EDC and Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Hydroxylamine, pH 8.5

  • Desalting columns or other protein purification systems (e.g., SEC)

Procedure:

  • Protein B Activation:

    • Dissolve Protein B (1-5 mg/mL) in Activation Buffer.

    • Add a 10- to 20-fold molar excess of EDC and Sulfo-NHS to the Protein B solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Conjugation Reaction:

    • Immediately add the activated Protein B solution to the Protein A-Linker-NH2 solution. An equimolar ratio of Protein A to Protein B is a good starting point.[5]

    • Adjust the pH of the reaction mixture to 7.2-7.5 using Coupling Buffer if necessary.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Final Purification:

    • Quench the EDC reaction by adding Quenching Buffer (Hydroxylamine) to a final concentration of 10-20 mM.[5] Incubate for 15 minutes.

    • Purify the final crosslinked conjugate (Protein A-S-S-Protein B) from unreacted proteins and reagents using an appropriate method such as size-exclusion chromatography (SEC).

Data Presentation: Summary of Reaction Conditions

ParameterStep 1: Amine CouplingStep 2: Boc DeprotectionStep 3: Carboxyl Coupling
pH Activation: 6.0Coupling: 7.2 - 7.5N/A (Anhydrous Acid)Activation: 6.0Coupling: 7.2 - 7.5
Molar Ratio (Linker:Protein A)10:1 to 50:1N/A(Protein A:Protein B)1:1 (recommended start)
Reaction Time 2 hours at RT orovernight at 4°C30 minutes at RT2 hours at RT orovernight at 4°C
Temperature 4°C to Room Temp.Room Temperature4°C to Room Temp.
Buffer System Activation: MESCoupling: PBSN/A (TFA in DCM)Activation: MESCoupling: PBS
Quenching Agent Tris or GlycineN/AHydroxylamine

Visualizations

Experimental Workflow Diagram

G cluster_step1 Step 1: Conjugate Linker to Protein A cluster_step2 Step 2: Deprotect Amine Group cluster_step3 Step 3: Conjugate Protein B cluster_step4 Step 4: Optional Cleavage P1 Protein A (-NH2) React1 Conjugation (pH 7.2-7.5) P1->React1 Linker This compound EDC_NHS1 EDC / Sulfo-NHS Activation (pH 6.0) Linker->EDC_NHS1 EDC_NHS1->React1 P1_Linker_Boc Protein A-Linker-Boc React1->P1_Linker_Boc Purify1 Purification (Desalting) P1_Linker_Boc->Purify1 TFA TFA / DCM Deprotection Purify1->TFA P1_Linker_NH2 Protein A-Linker-NH2 TFA->P1_Linker_NH2 Purify2 Neutralization & Buffer Exchange P1_Linker_NH2->Purify2 React2 Conjugation (pH 7.2-7.5) Purify2->React2 P2 Protein B (-COOH) EDC_NHS2 EDC / Sulfo-NHS Activation (pH 6.0) P2->EDC_NHS2 EDC_NHS2->React2 Final_Product Protein A-S-S-Protein B (Crosslinked Conjugate) React2->Final_Product Purify3 Final Purification (e.g., SEC) Final_Product->Purify3 Cleavage Reducing Agent (DTT) (Optional Cleavage) Purify3->Cleavage Cleaved_Products Protein A-SH + HS-Protein B Cleavage->Cleaved_Products

Caption: Workflow for two-step protein crosslinking.

Logical Relationship of Components

G Crosslinker This compound Boc-NH-... -S-S- ...-COOH TFA TFA (Deprotection) Crosslinker:f0->TFA 2. Boc Removal DTT DTT (Reducing Agent) Crosslinker:f1->DTT 4. Cleavage Crosslinker:f2->i1 ProteinA Protein A -NH2 (Lysine) ProteinA:f0->i1 ProteinB Protein B -COOH (Asp/Glu) ProteinB:f0->i2 EDC EDC/Sulfo-NHS (Activator) TFA->i2 i1->EDC 1. Amide Bond Formation i2->EDC 3. Amide Bond Formation

Caption: Logical relationships in the crosslinking reaction.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Crosslinking Efficiency - Inactive EDC/Sulfo-NHS due to hydrolysis.- Suboptimal pH for reaction steps.- Inaccessible reactive residues on proteins.- Incomplete Boc deprotection.- Use fresh, anhydrous EDC and Sulfo-NHS solutions.- Ensure buffers are at the optimal pH for each specific step.- Increase the molar excess of the crosslinker.- Confirm Boc removal via mass spectrometry on a small sample. Ensure protein is anhydrous before adding TFA/DCM.
Protein Aggregation/Precipitation - High protein concentration.- Excessive crosslinking.- Protein instability in deprotection solvent (TFA/DCM).- Reduce the protein concentration.- Decrease the molar excess of the crosslinker or shorten reaction times.- Perform a trial on a small aliquot to test protein stability to lyophilization and TFA/DCM treatment.
No Reaction in Second Step - Incomplete Boc deprotection.- Re-oxidation of disulfide bonds if purification is slow.- Quenching of exposed amine during neutralization.- Optimize the deprotection step; increase time or check TFA quality.- Proceed immediately to the next step after purification and neutralization.- Use a non-amine based buffer for neutralization if possible, or perform rapid buffer exchange.
Unintended Cleavage of Disulfide Bond - Presence of reducing agents in buffers or on labware.- Use fresh buffers. Avoid using reducing agents like DTT or BME until the optional cleavage step.

References

Application Notes and Protocols for Protein-Protein Interaction Studies Using Boc-NH-ethyl-SS-propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and identifying therapeutic targets. Chemical cross-linking, coupled with mass spectrometry (XL-MS), has emerged as a powerful technique to capture and identify interacting proteins. Boc-NH-ethyl-SS-propionic acid is a heterobifunctional, cleavable crosslinker that offers a controlled, two-step approach for covalently linking interacting proteins. This reagent features a carboxylic acid group for conjugation to primary amines on one protein, a Boc-protected amine that can be deprotected to react with a second protein, and a central disulfide bond that allows for cleavage of the cross-linker under reducing conditions. This cleavability simplifies mass spectrometry data analysis and aids in the confident identification of cross-linked peptides.

These application notes provide a comprehensive guide to using this compound in PPI workflows, including detailed protocols for cross-linking, enrichment of cross-linked complexes, and subsequent analysis.

Principle of the Method

The use of this compound for PPI studies involves a sequential two-step cross-linking strategy. First, the carboxylic acid moiety of the linker is activated using carbodiimide (B86325) chemistry (EDC/NHS) and reacted with primary amines (lysine residues or the N-terminus) of the "bait" protein. After removing excess linker, the Boc protecting group on the conjugated linker is removed under acidic conditions to expose a primary amine. This amine-functionalized bait protein is then used to capture its interacting "prey" protein partner. A second EDC/NHS activation step cross-links the newly exposed amine on the linker to carboxyl groups (aspartic or glutamic acid residues) on the prey protein. The disulfide bond within the linker allows for the separation of the cross-linked proteins for downstream analysis, such as mass spectrometry, by using reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

Data Presentation

The following tables summarize key quantitative data and recommended reaction conditions for utilizing this compound in protein-protein interaction studies.

Table 1: Physicochemical Properties of this compound
Property Value
Molecular FormulaC12H22N2O4S2
Molecular Weight338.44 g/mol
Reactive GroupsCarboxylic Acid, Boc-protected Primary Amine
Spacer Arm Length~11.8 Å
Cleavable MoietyDisulfide Bond
SolubilitySoluble in DMSO, DMF
Table 2: Recommended Reaction Conditions for Two-Step Cross-linking
Parameter Step 1: Bait Protein Labeling
Activation Chemistry EDC/NHS
Activation Buffer0.1 M MES, pH 4.5-6.0
Molar Ratio (Linker:Bait Protein)10:1 to 50:1 (optimization required)
Reaction Time (Activation)15-30 minutes at room temperature
Coupling BufferPBS, pH 7.2-8.0
Reaction Time (Coupling)2 hours at room temperature or overnight at 4°C
Boc Deprotection
ReagentTrifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 1:1 v/v)
Reaction Time30-60 minutes at room temperature
Step 2: Prey Protein Cross-linking
Activation Chemistry EDC/NHS
Activation Buffer0.1 M MES, pH 4.5-6.0
Molar Ratio (Labeled Bait:Prey Protein)1:1 to 1:5 (optimization required)
Reaction Time (Activation)15-30 minutes at room temperature
Coupling BufferPBS, pH 7.2-8.0
Reaction Time (Coupling)2 hours at room temperature or overnight at 4°C
Table 3: Recommended Conditions for Disulfide Bond Cleavage
Parameter Recommended Value
Reducing AgentDithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
DTT Concentration10-100 mM
TCEP Concentration5-20 mM
Cleavage BufferPBS or Ammonium Bicarbonate, pH 7.5-8.5
Incubation Time30-60 minutes at 37°C

Experimental Protocols

Protocol 1: Two-Step Cross-Linking of Interacting Proteins

This protocol describes the sequential cross-linking of a "bait" and "prey" protein using this compound.

Materials:

  • This compound

  • Purified "bait" and "prey" proteins

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 5.0

  • Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Desalting columns or dialysis equipment

  • Anhydrous DMSO or DMF

Procedure:

Step 1: Labeling of "Bait" Protein

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

    • Immediately before use, prepare solutions of EDC and Sulfo-NHS in Activation Buffer.

    • Dissolve the "bait" protein in Coupling Buffer at a concentration of 1-10 mg/mL.

  • Activation of the Linker:

    • In a microcentrifuge tube, add the desired amount of this compound stock solution.

    • Add EDC and Sulfo-NHS to the linker solution. A 1.2 to 1.5-fold molar excess of EDC and NHS over the linker is a good starting point.

    • Incubate for 15 minutes at room temperature with gentle mixing.

  • Conjugation to "Bait" Protein:

    • Immediately add the activated linker solution to the "bait" protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes.

    • Remove excess, unreacted linker and byproducts using a desalting column or dialysis against Coupling Buffer.

Step 2: Boc Deprotection

  • Solvent Exchange (if necessary): The purified, linker-labeled bait protein needs to be in an anhydrous, aprotic solvent for efficient deprotection. This can be achieved by lyophilization and resuspension in an appropriate solvent, though this may affect protein stability. Alternative for aqueous solutions: Acidic cleavage using formic acid may be explored, but efficiency can be lower.

  • Deprotection:

    • For protein in an appropriate organic solvent, add the Deprotection Solution (50% TFA in DCM).

    • Incubate for 30-60 minutes at room temperature.

    • Remove the TFA and DCM under a stream of nitrogen or by vacuum centrifugation.

Step 3: Cross-Linking to "Prey" Protein

  • Re-solubilization: Resuspend the deprotected, amine-functionalized bait protein in Coupling Buffer.

  • Interaction: Mix the amine-functionalized bait protein with the "prey" protein in an appropriate interaction buffer and allow the proteins to interact (e.g., 30-60 minutes at 4°C or room temperature).

  • Cross-linking Reaction:

    • Activate the carboxyl groups on the "prey" protein by adding EDC and Sulfo-NHS to the protein mixture.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Quench the reaction with Quenching Buffer as described in Step 1.

Protocol 2: Pull-Down Assay for Enrichment of Cross-Linked Complexes

This protocol describes the enrichment of the cross-linked protein complex, assuming the "bait" protein is tagged (e.g., with biotin (B1667282) or a His-tag).

Materials:

  • Cross-linked protein mixture from Protocol 1

  • Appropriate affinity resin (e.g., Streptavidin-agarose for biotinylated bait, Ni-NTA agarose (B213101) for His-tagged bait)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (specific to the affinity tag)

  • Reducing Elution Buffer: Elution Buffer containing 50 mM DTT or 20 mM TCEP.

Procedure:

  • Binding: Incubate the cross-linked protein mixture with the affinity resin for 1-2 hours at 4°C with gentle rotation.

  • Washing: Wash the resin 3-5 times with Wash Buffer to remove non-specifically bound proteins.

  • Elution (Cleavage):

    • To specifically elute the "prey" protein, incubate the resin with the Reducing Elution Buffer for 30-60 minutes at 37°C. This will cleave the disulfide bond in the linker, releasing the "prey" protein while the "bait" protein remains bound to the resin.

    • Collect the eluate containing the "prey" protein.

    • A subsequent elution with a standard elution buffer can be performed to recover the "bait" protein for confirmation.

Protocol 3: Sample Preparation for Mass Spectrometry

This protocol outlines the preparation of the cross-linked protein complex for identification by mass spectrometry.

Materials:

  • Enriched cross-linked protein complex (from Protocol 2 or directly from the cross-linking reaction)

  • Denaturing Buffer (e.g., 8 M Urea (B33335) in 100 mM Tris-HCl, pH 8.5)

  • Reducing Agent: 10 mM DTT

  • Alkylating Agent: 55 mM Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Digestion Buffer (e.g., 50 mM Ammonium Bicarbonate)

  • Formic Acid

Procedure:

  • Denaturation and Reduction:

    • Denature the protein sample in Denaturing Buffer.

    • Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce all disulfide bonds, including the one in the cross-linker.

  • Alkylation:

    • Alkylate free sulfhydryl groups by adding IAA to a final concentration of 55 mM. Incubate for 45 minutes in the dark at room temperature.

  • Digestion:

    • Dilute the sample with Digestion Buffer to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Quenching and Desalting:

    • Quench the digestion by adding formic acid to a final concentration of 0.1-1%.

    • Desalt the peptide mixture using a C18 StageTip or ZipTip.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The data should be searched with specialized software that can identify cross-linked peptides.

Visualizations

experimental_workflow cluster_step1 Step 1: Bait Protein Labeling cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Prey Protein Cross-linking cluster_step4 Step 4: Analysis Bait Bait Protein (-NH2) LabeledBait Boc-Linker-Bait Bait->LabeledBait Linker This compound ActivatedLinker EDC/NHS Activated Linker Linker->ActivatedLinker EDC/NHS ActivatedLinker->LabeledBait DeprotectedBait H2N-Linker-Bait LabeledBait->DeprotectedBait TFA/DCM Complex Bait-Linker-Prey Complex DeprotectedBait->Complex Prey Prey Protein (-COOH) Prey->Complex EDC/NHS PullDown Affinity Pull-Down Complex->PullDown Cleavage Disulfide Cleavage (DTT/TCEP) PullDown->Cleavage MS LC-MS/MS Analysis Cleavage->MS

Caption: Experimental workflow for two-step protein cross-linking and analysis.

signaling_pathway Bait Bait Protein Complex Transient Protein Complex Bait->Complex Prey Prey Protein Prey->Complex CrosslinkedComplex Covalently Cross-linked Complex Complex->CrosslinkedComplex This compound + EDC/NHS ReleasedPrey Released Prey Protein CrosslinkedComplex->ReleasedPrey Reduction (DTT/TCEP) IdentifiedPeptides Identified Cross-linked Peptides CrosslinkedComplex->IdentifiedPeptides Proteolysis & LC-MS/MS

Caption: Logical relationship of components in the cross-linking strategy.

A Step-by-Step Guide to Boc Deprotection in Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in organic synthesis, particularly in peptide synthesis and the development of active pharmaceutical ingredients.[1][2] Its popularity is attributed to its stability under a broad range of non-acidic conditions, including basic, nucleophilic, and catalytic hydrogenation environments, and its straightforward removal under acidic conditions.[1][3] This orthogonality allows for the selective deprotection of Boc-protected amines in the presence of other protecting groups.[2] This application note provides detailed protocols for the acidic deprotection of the Boc group, a summary of quantitative data for common methods, and a discussion of potential side reactions and mitigation strategies.

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group in the presence of acid is an efficient process that proceeds through a well-established mechanism.[1][2] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][4] This protonation enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the tert-butyl-oxygen bond. This fragmentation step results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[1][5] The carbamic acid intermediate readily undergoes decarboxylation to release carbon dioxide gas and the free amine.[1][5] The liberated amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium (B1175870) salt.[2][5]

Boc_Deprotection_Mechanism cluster_0 Boc Deprotection Mechanism Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - tert-Butyl Cation tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Amine_Salt Amine Salt Carbamic_Acid->Amine_Salt - CO₂ + H⁺ CO2 CO₂ Carbamic_Acid->CO2

Mechanism of acid-catalyzed Boc deprotection.

Common Acidic Reagents and Conditions

The choice of acidic reagent for Boc deprotection is critical and depends on the substrate's sensitivity to acid and the presence of other protecting groups. The most commonly employed reagents are trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[6]

ParameterTrifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Typical Concentration 20-50% in Dichloromethane (DCM)[6], or neat TFA[4]4M in Dioxane[6][7], 1M-4M in other organic solvents (e.g., MeOH, EtOAc)[6], or aqueous solutions[8]
Reaction Time Generally fast, from 30 minutes to a few hours at room temperature.[4][6]Can be very rapid (e.g., under 15-30 minutes with 4M HCl in dioxane)[6][7][9] or slower depending on the solvent and concentration.
Temperature Typically initiated at 0 °C and then warmed to room temperature.[4]Room temperature is generally sufficient.[7][9]
Solvents Dichloromethane (DCM) is most common.[4]Dioxane, ethyl acetate (B1210297), and methanol (B129727) are frequently used.[7][9][10]
Work-up Typically involves removal of excess TFA by rotary evaporation, followed by an aqueous basic wash (e.g., NaHCO₃) to neutralize the acid.[11]The product often precipitates as the hydrochloride salt, which can be isolated by filtration and washing with a non-polar solvent like diethyl ether.[9]
Product Form The resulting trifluoroacetate (B77799) salt can sometimes be oily and difficult to crystallize.[6]The hydrochloride salt is often a crystalline solid, which can simplify purification.[6]
Selectivity Can be less selective and may cleave other acid-sensitive groups.[6]Can offer better selectivity in the presence of other acid-labile groups like tert-butyl esters and ethers.[7]

Experimental Protocols

The following are detailed protocols for the deprotection of Boc-protected amines using TFA and HCl.

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a general and widely used method for the removal of a Boc group.[4][11]

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected amine in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.5 M.[4]

  • Cool the solution to 0 °C using an ice bath.[4]

  • Slowly add TFA to the stirred solution. A typical concentration of TFA is 20% to 50% (v/v). For many substrates, a 1:1 mixture of TFA:DCM is effective.[4]

  • Allow the reaction to warm to room temperature and stir for 30 minutes to a few hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[4]

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[4]

  • Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).[11]

  • Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup.[11]

  • Wash the organic layer with brine.[11]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude deprotected amine.[11]

  • The crude product can be purified by column chromatography, crystallization, or distillation if necessary.[11]

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is another common procedure, often yielding a crystalline hydrochloride salt of the deprotected amine.[7][9]

Materials:

  • Boc-protected amine

  • 4M HCl in 1,4-dioxane (B91453)

  • Diethyl ether

  • Standard laboratory glassware (e.g., round-bottom flask, magnetic stirrer)

  • Filtration apparatus

Procedure:

  • Dissolve the Boc-protected amine in a minimal amount of a suitable solvent or suspend it directly in the 4M HCl in 1,4-dioxane solution.[9]

  • Stir the mixture at room temperature.[9]

  • The reaction time can vary from 30 minutes to 4 hours, depending on the substrate.[7][9]

  • Monitor the reaction progress by TLC or LC-MS.[9]

  • Upon completion, the product often precipitates as the hydrochloride salt.[9]

  • Collect the solid by filtration and wash it with a solvent like diethyl ether to remove any non-polar impurities.[6][9]

  • Dry the resulting solid under vacuum to obtain the pure deprotected amine hydrochloride.[6]

Experimental Workflow

The general workflow for Boc deprotection in acidic conditions is outlined below.

Boc_Deprotection_Workflow cluster_1 Experimental Workflow Start Start Dissolve Dissolve Boc-protected substrate in solvent Start->Dissolve Add_Acid Add acidic reagent (e.g., TFA, HCl in dioxane) Dissolve->Add_Acid Stir Stir at specified temperature Add_Acid->Stir Monitor Monitor reaction progress (TLC or LC-MS) Stir->Monitor Workup Perform workup Monitor->Workup Reaction Complete Isolate Isolate product Workup->Isolate End End Isolate->End

General experimental workflow for Boc deprotection.

Side Reactions and Mitigation

During the acidic cleavage of the Boc group, the formation of a reactive tert-butyl cation can lead to undesired side reactions.[11] This electrophile can alkylate nucleophilic residues, particularly in peptide synthesis.[12]

Commonly affected amino acid residues:

  • Tryptophan (Trp): The electron-rich indole (B1671886) ring is highly susceptible to tert-butylation.[12]

  • Methionine (Met): The thioether side chain can be alkylated.[12]

  • Cysteine (Cys): The free thiol group is a strong nucleophile and can be alkylated.[12]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated.[12]

To prevent these side reactions, scavengers are often added to the reaction mixture to trap the tert-butyl cation.[11][12] Common scavengers include:

  • Triisopropylsilane (TIS)

  • Triethylsilane (TES)

  • Anisole

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

The choice of scavenger depends on the specific amino acid residues present in the substrate.[12]

Conclusion

The deprotection of Boc-protected amines under acidic conditions is a fundamental and robust transformation in organic synthesis. By carefully selecting the acidic reagent, reaction conditions, and employing scavengers when necessary, high yields of the desired deprotected amines can be achieved. The protocols and data presented in this application note provide a comprehensive guide for researchers to successfully perform this important reaction.

References

Application Notes and Protocols for Boc-NH-ethyl-SS-propionic Acid in In-Vivo versus In-Vitro Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-ethyl-SS-propionic acid is a heterobifunctional, cleavable crosslinker integral to the field of bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs). Its structure features a Boc-protected amine, a terminal carboxylic acid, and a central disulfide bond. This design facilitates the covalent linkage of two molecules, typically a targeting moiety like a monoclonal antibody and a therapeutic payload. The disulfide bond is a key feature, designed to be stable in the oxidizing environment of the bloodstream but susceptible to cleavage in the reducing intracellular environment of target cells, enabling site-specific release of the conjugated molecule.[1][2]

These application notes provide a comprehensive guide to utilizing this compound in the synthesis and evaluation of bioconjugates, with a focus on comparing their in-vitro and in-vivo performance. Detailed protocols for conjugation, stability, and efficacy assays are provided, along with representative data to guide experimental design and interpretation.

Core Principles and Applications

The primary application of this compound is in the construction of ADCs. The process involves a multi-step workflow that begins with the activation of the linker and its conjugation to a drug molecule, followed by deprotection and subsequent conjugation to an antibody. The resulting ADC is then rigorously characterized to ensure its quality, efficacy, and stability.

The key distinction between in-vitro and in-vivo applications of conjugates formed with this linker lies in the environment they are subjected to. In-vitro assays are crucial for initial characterization, assessing stability in plasma, and determining potency against cancer cell lines. In-vivo studies, typically in animal models, are then essential to evaluate the therapeutic efficacy, pharmacokinetics, and overall safety profile of the ADC in a complex biological system.

Data Presentation: In-Vitro vs. In-Vivo Performance of Disulfide-Linked ADCs

The following tables summarize representative quantitative data from studies on ADCs utilizing disulfide linkers. This data is intended to be illustrative of the performance characteristics of this class of linkers, including those synthesized with this compound.

Table 1: In-Vitro Plasma Stability of a Disulfide-Linked ADC

Time (hours)Average Drug-to-Antibody Ratio (DAR) in Human PlasmaAverage DAR in Mouse Plasma
03.83.8
243.53.3
483.22.9
722.92.5
962.62.1

Note: The decrease in the average Drug-to-Antibody Ratio (DAR) over time indicates the cleavage of the disulfide linker and release of the drug payload in plasma.

Table 2: In-Vitro Cytotoxicity of a Disulfide-Linked ADC against Target Cancer Cells

Cell LineTarget Antigen ExpressionIC50 (nM)
SK-BR-3High5.2
BT-474Moderate15.8
MCF-7Low120.4
MDA-MB-231Negative>1000

Note: IC50 represents the concentration of the ADC required to inhibit the growth of 50% of the cancer cells. Lower values indicate higher potency.

Table 3: In-Vivo Efficacy of a Disulfide-Linked ADC in a Xenograft Mouse Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
Non-binding ADC1015
Disulfide-Linked ADC575
Disulfide-Linked ADC1095 (Tumor Regression)

Note: Tumor growth inhibition is measured at the end of the study compared to the vehicle control group.

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Drug to an Antibody using this compound

This protocol outlines the synthesis of an ADC in a two-step process: 1) activation of the this compound and its reaction with an amine-containing drug, and 2) deprotection of the Boc group and conjugation to a thiol-containing antibody.

Materials:

  • This compound

  • Amine-containing drug molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Monoclonal antibody (mAb) with available thiol groups (or reduced interchain disulfides)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

Part A: Activation of Linker and Conjugation to Drug

  • Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO. A typical molar ratio is 1:1.2:1.2 (Linker:EDC:NHS).

  • Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS ester.

  • Add the amine-containing drug to the activated linker solution. A 2 to 5-fold molar excess of the activated linker over the drug is recommended.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding a quenching solution to consume any unreacted NHS ester.

  • Purify the resulting Boc-protected drug-linker conjugate using reverse-phase HPLC.

  • Lyophilize the purified product.

Part B: Boc Deprotection and Conjugation to Antibody

  • Dissolve the purified Boc-protected drug-linker in a solution of TFA in DCM (e.g., 20-50% TFA).

  • Incubate for 30-60 minutes at room temperature to remove the Boc protecting group.

  • Evaporate the TFA and DCM under a stream of nitrogen.

  • Immediately dissolve the deprotected drug-linker in a suitable buffer (e.g., PBS).

  • Add the deprotected drug-linker to the thiol-containing antibody solution. A 5 to 10-fold molar excess of the drug-linker over the antibody is recommended.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted drug-linker and other small molecules.

  • Characterize the purified ADC for Drug-to-Antibody Ratio (DAR), purity, and aggregation.

Protocol 2: In-Vitro Plasma Stability Assay

This assay evaluates the stability of the disulfide linker in plasma by measuring the decrease in the average Drug-to-Antibody Ratio (DAR) over time.

Materials:

  • Purified ADC

  • Human and mouse plasma (or other species of interest)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 37°C incubator

  • LC-MS system for DAR analysis

Procedure:

  • Dilute the ADC to a final concentration of 100 µg/mL in pre-warmed plasma and PBS (as a control).

  • Incubate the samples at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).

  • Immediately freeze the collected aliquots at -80°C to stop the reaction.

  • At the end of the time course, thaw the samples and analyze the average DAR of the ADC in each sample using a suitable method such as Hydrophobic Interaction Chromatography (HIC)-HPLC or LC-MS.

  • Plot the average DAR against time to determine the stability profile of the ADC in plasma.

Protocol 3: Glutathione-Mediated Cleavage Assay

This in-vitro assay simulates the intracellular reducing environment to confirm the cleavability of the disulfide linker.

Materials:

  • Purified ADC

  • Glutathione (GSH)

  • PBS, pH 7.4

  • 37°C incubator

  • SDS-PAGE equipment or LC-MS system

Procedure:

  • Prepare a solution of the ADC in PBS.

  • Add a solution of GSH to the ADC solution to a final concentration of 1-10 mM.

  • Incubate the reaction mixture at 37°C.

  • Take samples at different time points (e.g., 0, 1, 2, 4, 8 hours).

  • Analyze the samples by SDS-PAGE under non-reducing and reducing conditions to visualize the release of the drug-linker from the antibody. Alternatively, use LC-MS to quantify the amount of released payload.

Protocol 4: In-Vivo Efficacy Study in a Xenograft Mouse Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of the ADC in a subcutaneous xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line that overexpresses the target antigen

  • Matrigel (optional)

  • Purified ADC, vehicle control, and any relevant control antibodies

  • Calipers for tumor measurement

Procedure:

  • Implant human tumor cells subcutaneously into the flank of the mice. Cell numbers will vary depending on the cell line.

  • Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle control, non-binding ADC control, ADC treatment groups with different doses).

  • Administer the ADC and controls intravenously at the specified doses and schedule.

  • Measure tumor volume and body weight regularly (e.g., twice a week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

  • Plot the mean tumor volume over time for each group and calculate the tumor growth inhibition (TGI).

Visualizations

experimental_workflow cluster_synthesis ADC Synthesis (In-Vitro) cluster_invitro In-Vitro Evaluation cluster_invivo In-Vivo Evaluation Linker_Activation Linker Activation (this compound + EDC/NHS) Drug_Conjugation Drug Conjugation (Amine-containing Drug) Linker_Activation->Drug_Conjugation Boc_Deprotection Boc Deprotection (TFA) Drug_Conjugation->Boc_Deprotection Antibody_Conjugation Antibody Conjugation (Thiol-containing mAb) Boc_Deprotection->Antibody_Conjugation Purification ADC Purification (SEC) Antibody_Conjugation->Purification Plasma_Stability Plasma Stability Assay Purification->Plasma_Stability Xenograft_Model Xenograft Model Establishment Purification->Xenograft_Model Cleavage_Assay Glutathione Cleavage Assay Plasma_Stability->Cleavage_Assay Cytotoxicity_Assay Cytotoxicity Assay (IC50 Determination) Cleavage_Assay->Cytotoxicity_Assay ADC_Administration ADC Administration Xenograft_Model->ADC_Administration Efficacy_Assessment Efficacy Assessment (Tumor Growth Inhibition) ADC_Administration->Efficacy_Assessment PK_PD_Analysis Pharmacokinetics/ Pharmacodynamics Efficacy_Assessment->PK_PD_Analysis

Caption: Experimental workflow for ADC synthesis and evaluation.

adc_mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space (Cancer Cell) ADC_Circulating ADC Circulating (Disulfide Linker Stable) Binding ADC binds to Target Antigen on Cancer Cell ADC_Circulating->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage Disulfide Cleavage (High Glutathione) Lysosome->Cleavage Drug_Release Drug Release Cleavage->Drug_Release Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis

Caption: Mechanism of action of a disulfide-linked ADC.

logical_relationship cluster_invitro_factors In-Vitro Parameters cluster_invivo_outcomes In-Vivo Outcomes PlasmaStability Plasma Stability Efficacy Therapeutic Efficacy PlasmaStability->Efficacy Influences Toxicity Systemic Toxicity PlasmaStability->Toxicity Impacts Pharmacokinetics Pharmacokinetics (PK) PlasmaStability->Pharmacokinetics Affects LinkerCleavability Linker Cleavability LinkerCleavability->Efficacy Determines Potency Potency (IC50) Potency->Efficacy Correlates with

References

Application Notes and Protocols for Boc-NH-ethyl-SS-propionic acid in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Boc-NH-ethyl-SS-propionic acid as a heterobifunctional, cleavable crosslinking agent for mass spectrometry-based proteomics. Detailed protocols for protein crosslinking, sample preparation, and mass spectrometry analysis are provided to facilitate the study of protein-protein interactions and protein structure.

Introduction to this compound

This compound is a versatile crosslinking reagent that enables the covalent linkage of proteins and other biomolecules. Its unique structure incorporates three key functional elements:

  • Boc-protected Amine: The tert-butyloxycarbonyl (Boc) protecting group provides a stable amine that can be deprotected under acidic conditions to reveal a primary amine. This allows for subsequent conjugation reactions.

  • Cleavable Disulfide Bond: The central disulfide (-S-S-) bond is stable under typical physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This cleavability is a critical feature for simplifying mass spectrometry data analysis.

  • Carboxylic Acid: The terminal carboxylic acid group can be activated to react with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein, to form a stable amide bond.

The heterobifunctional nature of this compound allows for controlled, stepwise conjugation of biomolecules, making it a valuable tool for a range of applications in proteomics and drug development.[1][2][3][4]

Applications in Mass Spectrometry

In the context of mass spectrometry, this compound is particularly useful for the study of protein-protein interactions through chemical crosslinking coupled with mass spectrometry (XL-MS). The general workflow involves covalently linking interacting proteins, digesting the crosslinked complex into peptides, and then identifying the crosslinked peptides by mass spectrometry. The identity of these crosslinked peptides provides spatial constraints that can be used to map protein interaction interfaces and model the three-dimensional structure of protein complexes.[5]

The cleavable disulfide bond in this compound simplifies the identification of crosslinked peptides. Intact crosslinked peptides can be fragmented in the mass spectrometer, and upon cleavage of the disulfide bond, the individual peptide chains can be analyzed, significantly reducing the complexity of the resulting spectra.[6]

Physicochemical Properties and Mass Modifications

A thorough understanding of the mass modifications introduced by the crosslinker is essential for accurate data analysis in XL-MS experiments.

PropertyValue
Chemical Formula C10H19NO4S2
Molecular Weight 281.4 g/mol
CAS Number 485800-27-9
Purity Typically ≥95%
Solubility Soluble in DMSO, DMF, DCM
Storage -20°C

Table 1: Physicochemical Properties of this compound. [7]

Modification StateMass Added (Da)Description
Intact Crosslink (Amine-Amine)279.0806Mass added when the activated carboxylic acid reacts with two primary amines (e.g., lysine residues) after Boc deprotection and subsequent reaction.
Reduced and Alkylated CrosslinkVariesMass will depend on the alkylating agent used after reduction of the disulfide bond. For example, with iodoacetamide (B48618), each cysteine will be carbamidomethylated (+57.0215 Da).
Hydrolyzed Carboxylic Acid End299.0912Mass added to a primary amine when the activated carboxylic acid end has reacted, and the other end is hydrolyzed.

Table 2: Mass Modifications for Data Analysis.

Experimental Protocols

The following protocols provide a general framework for using this compound in an XL-MS experiment. Optimization of reaction conditions is recommended for each specific biological system.

Protocol 1: Two-Step Crosslinking of Two Different Proteins

This protocol is designed for conjugating two different proteins: Protein A (with accessible primary amines) and Protein B (with a functionality to be reacted with the deprotected amine of the linker).

Materials:

  • This compound

  • Protein A and Protein B

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Deprotection Buffer: Trifluoroacetic acid (TFA) in an appropriate solvent

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

    • In a separate tube, dissolve EDC and Sulfo-NHS in Activation Buffer to a concentration of 50 mM each.

    • Add a 10-fold molar excess of the EDC/Sulfo-NHS solution to the this compound solution.

    • Incubate for 15 minutes at room temperature to activate the carboxylic acid.

  • Conjugation to Protein A:

    • Add the activated crosslinker solution to the Protein A solution (in Conjugation Buffer) at a 20-fold molar excess.

    • Incubate for 2 hours at room temperature.

    • Remove excess, unreacted crosslinker using a desalting column equilibrated with Conjugation Buffer.

  • Boc Deprotection:

    • Treat the linker-protein A conjugate with the Deprotection Buffer to remove the Boc group. The exact conditions (time, temperature) should be optimized to ensure complete deprotection without damaging the protein.

    • Neutralize the reaction and remove the deprotection reagents using a desalting column.

  • Conjugation to Protein B:

    • The now amine-reactive linker-protein A conjugate can be reacted with a suitable functional group on Protein B. The specific reaction conditions will depend on the chemistry used.

G cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation to Protein A cluster_2 Step 3: Boc Deprotection cluster_3 Step 4: Conjugation to Protein B Boc_Linker This compound Activated_Linker Activated Linker Boc_Linker->Activated_Linker Activation EDC_NHS EDC / Sulfo-NHS EDC_NHS->Activated_Linker Linker_Protein_A Linker-Protein A Conjugate Activated_Linker->Linker_Protein_A Protein_A Protein A (Amine-containing) Protein_A->Linker_Protein_A Amine_Reactive_Linker Amine-Reactive Linker-Protein A Linker_Protein_A->Amine_Reactive_Linker Deprotection Deprotection Acidic Deprotection Deprotection->Amine_Reactive_Linker Final_Conjugate Protein A - Linker - Protein B Amine_Reactive_Linker->Final_Conjugate Protein_B Protein B Protein_B->Final_Conjugate

Caption: Two-step crosslinking workflow.

Protocol 2: Sample Preparation for Mass Spectrometry

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Denature the crosslinked protein complex in 8 M urea (B33335).

    • Reduce the disulfide bonds within the proteins (not the crosslinker) with 10 mM DTT for 1 hour at 37°C.

    • Alkylate the free cysteine residues with 20 mM iodoacetamide for 30 minutes in the dark at room temperature.

  • Proteolytic Digestion:

    • Dilute the sample to reduce the urea concentration to below 2 M.

    • Add trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.

  • Enrichment of Crosslinked Peptides (Optional):

    • Crosslinked peptides are often low in abundance. Enrichment using size-exclusion chromatography (SEC) or strong cation-exchange (SCX) chromatography can improve their detection.[8]

G Start Crosslinked Protein Complex Denature Denaturation (8M Urea) Start->Denature Reduce Reduction (DTT) Denature->Reduce Alkylate Alkylation (Iodoacetamide) Reduce->Alkylate Digest Proteolytic Digestion (Trypsin) Alkylate->Digest Enrich Enrichment (SEC/SCX) Digest->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Interpretation LC Nano-LC Separation MS1 MS1 Scan (Precursor Ions) LC->MS1 DDA Data-Dependent Acquisition MS1->DDA MS2 MS/MS Scan (Fragmentation) DDA->MS2 Raw_Data Raw MS Data Search_Software Crosslink Search Software (e.g., MeroX) Raw_Data->Search_Software Identified_Crosslinks Identified Crosslinked Peptides Search_Software->Identified_Crosslinks Database Protein Sequence Database Database->Search_Software Structural_Modeling Structural Modeling Identified_Crosslinks->Structural_Modeling Interaction_Mapping Protein Interaction Mapping Identified_Crosslinks->Interaction_Mapping

References

Application Note: Unveiling Protein Architectures with Crosslinking Mass Spectrometry (XL-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Crosslinking Mass Spectrometry (XL-MS) has emerged as a powerful and indispensable tool in structural proteomics, providing critical insights into protein-protein interactions (PPIs), protein conformations, and the architecture of large protein complexes.[1][2] This technique utilizes chemical crosslinkers to covalently link spatially proximate amino acid residues, effectively creating distance constraints.[3][4] Subsequent analysis by high-resolution mass spectrometry identifies these crosslinked peptides, allowing for the mapping of interaction interfaces and the elucidation of protein topologies in their near-native states.[2][5] The information gleaned from XL-MS is highly complementary to traditional high-resolution structural biology methods like X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR), especially for studying large, dynamic, or transient complexes that are challenging to analyze by other means.[1][6][7]

Principle of the Method

The fundamental XL-MS workflow involves several key stages.[5][8] Initially, a protein or protein complex is treated with a bifunctional crosslinking reagent. This reagent covalently links specific, spatially close amino acid side chains (commonly lysine (B10760008) residues).[6] Following the crosslinking reaction, the protein sample is proteolytically digested, typically with trypsin, generating a complex mixture of linear (unmodified) peptides and a small population of crosslinked peptides (inter-peptide, intra-peptide, and monolinks).[9][10] Due to the low abundance of crosslinked species, an enrichment step, such as size exclusion chromatography (SEC) or strong cation exchange (SCX), is often necessary to increase the likelihood of their detection.[11][12] The enriched peptide mixture is then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[4] Finally, specialized software is used to search the complex MS/MS spectra to identify the crosslinked peptide pairs, providing distance constraints that can be used to model the protein's three-dimensional structure and interaction networks.[8][13]

Applications in Research and Drug Development

The applications of XL-MS are extensive and impactful:

  • Mapping Protein-Protein Interaction Networks: XL-MS can identify both stable and transient protein interactions within their native cellular context, providing a global snapshot of the cellular interactome.[7][14]

  • Defining Protein Complex Architecture: It provides low-resolution structural information by defining the relative orientation and interfaces of subunits within a complex.[5][13]

  • Studying Protein Conformational Changes: Quantitative XL-MS (QXL-MS) can be used to compare the structural states of a protein or complex under different conditions (e.g., with and without a ligand or drug), revealing dynamic conformational changes.[15][16][17]

  • Validating and Guiding Homology Modeling: The distance restraints generated by XL-MS are invaluable for building and validating computational models of protein structures and complexes.[18]

  • Epitope Mapping and Drug Target Validation: By identifying binding sites of antibodies or small molecules, XL-MS can aid in drug development and the characterization of therapeutic targets.

Visualized Experimental Workflow

The following diagram illustrates the comprehensive experimental workflow for a typical crosslinking mass spectrometry experiment.

XLMS_Workflow cluster_prep 1. Sample Preparation & Crosslinking cluster_digestion 2. Proteolysis cluster_enrichment 3. Enrichment (Optional but Recommended) cluster_analysis 4. MS Analysis & Data Interpretation ProteinComplex Purified Protein Complex or Whole Cell Lysate Crosslinker Add Bifunctional Crosslinking Reagent ProteinComplex->Crosslinker Incubation Quench Quench Reaction Crosslinker->Quench CrosslinkedProtein Crosslinked Protein Complex Quench->CrosslinkedProtein Denature Denaturation, Reduction, & Alkylation CrosslinkedProtein->Denature Digestion Enzymatic Digestion (e.g., Trypsin) Denature->Digestion PeptideMixture Complex Peptide Mixture (Linear + Crosslinked Peptides) Digestion->PeptideMixture Enrich Enrichment of Crosslinked Peptides (e.g., SEC, SCX) PeptideMixture->Enrich EnrichedPeptides Enriched Crosslinked Peptide Fractions Enrich->EnrichedPeptides LCMS LC-MS/MS Analysis EnrichedPeptides->LCMS RawData MS/MS Spectra Acquisition LCMS->RawData DataAnalysis Database Search with Specialized Software (e.g., MeroX, XlinkX, XiSearch) RawData->DataAnalysis IdentifiedLinks Identified Crosslinks (Distance Restraints) DataAnalysis->IdentifiedLinks Modeling Structural Modeling & Visualization IdentifiedLinks->Modeling

Caption: General workflow for crosslinking mass spectrometry (XL-MS).

Quantitative Data Summary

For effective experimental design, it is crucial to select the appropriate reagents and tools. The tables below summarize common crosslinkers, compare enrichment strategies, and list available data analysis software.

Table 1: Common Amine-Reactive Crosslinking Reagents

CrosslinkerSpacer Arm Length (Å)MS-Cleavable?Features
BS3 (bis(sulfosuccinimidyl)suberate)11.4NoWater-soluble, amine-reactive (Lys, N-terminus).[19]
DSS (disuccinimidyl suberate)11.4NoMembrane-permeable, amine-reactive (Lys, N-terminus).[8]
DSSO (disuccinimidyl sulfoxide)10.1Yes (CID)MS-cleavable linker simplifies data analysis by generating characteristic fragment ions.[9][20]
DSBU (disuccinimidyl dibutyric urea)12.5Yes (CID)MS-cleavable, enables simpler MS/MS-based workflows.[21]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)0NoZero-length crosslinker, reacts with carboxyl groups to form an intermediate that then reacts with primary amines.[10]

Table 2: Comparison of Enrichment Strategies for Crosslinked Peptides

Enrichment MethodPrincipleAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Separates molecules based on size. Crosslinked peptides are larger than most linear peptides.[12]Robust, widely applicable, provides modest but significant enrichment.[22]Resolution may be limited; co-elution with large linear peptides can occur.
Strong Cation Exchange (SCX) Separates peptides based on charge. Crosslinked peptides typically have a higher charge state.[22]Orthogonal to SEC, can be highly effective, and can be performed with simple spin columns.[11]Enrichment is dependent on peptide sequence and resulting charge state.
Affinity Chromatography Uses crosslinkers with an affinity tag (e.g., biotin) for specific capture and enrichment.[14]Highly specific and provides the highest degree of enrichment.Requires specialized, often more expensive, trifunctional crosslinkers; potential for non-specific binding to the affinity resin.[22]

Table 3: Overview of XL-MS Data Analysis Software

SoftwareKey FeaturesAvailability
MeroX Supports various cleavable and non-cleavable crosslinkers. User-friendly interface.[21]Freeware
XlinkX / Proteome Discoverer Integrated node within the Thermo Fisher Scientific Proteome Discoverer platform. Supports MS-cleavable linkers like DSSO.[11]Commercial
XiSearch Part of the Xi software suite. Open-source, supports a wide range of crosslinkers and quantitation.[15][17]Open-Source
xQuest A popular tool for identifying crosslinked peptides, often used in conjunction with xProphet for FDR control.[8]Open-Source
MetaMorpheus Integrated proteomics search platform with capabilities for XL-MS data analysis.[23]Open-Source
Xlink Analyzer A plugin for UCSF Chimera for visualization and analysis of XL-MS data in a 3D structural context.[13]Freeware Plugin

Detailed Experimental Protocols

Protocol 1: In Vitro Crosslinking of a Purified Protein Complex with DSSO

This protocol describes a typical crosslinking reaction for a purified protein complex using the MS-cleavable crosslinker DSSO.

Materials:

  • Purified protein complex (e.g., at 1 mg/mL)

  • Reaction Buffer (e.g., 20 mM HEPES-KOH, 150 mM NaCl, pH 7.8)[19]

  • DSSO (disuccinimidyl sulfoxide)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Thermomixer or incubator

Procedure:

  • Prepare DSSO Stock: Immediately before use, dissolve DSSO in anhydrous DMSO to a concentration of 25 mM. DSSO is moisture-sensitive, so minimize its exposure to air.

  • Optimize Crosslinker Concentration: To avoid excessive modification or aggregation, it is critical to optimize the molar ratio of crosslinker to protein. Prepare a series of reactions with varying final DSSO concentrations (e.g., 0.25, 0.5, 1, 2, and 4 mM) for a fixed protein concentration (e.g., 0.5 mg/mL).[19]

  • Crosslinking Reaction: a. Dilute the purified protein complex to the desired concentration (e.g., 0.5 mg/mL) in the Reaction Buffer. b. Add the appropriate volume of the 25 mM DSSO stock solution to each reaction tube to achieve the target final concentrations. c. Incubate the reactions for 30-60 minutes at room temperature with gentle mixing.[19]

  • Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM Tris.[19] Incubate for 15 minutes at room temperature.

  • Verify Crosslinking: Analyze a small aliquot (5-10 µg) of each reaction by SDS-PAGE. Successful crosslinking will be indicated by the appearance of higher molecular weight bands corresponding to crosslinked species compared to a non-crosslinked control. Select the optimal condition that shows efficient crosslinking with minimal aggregation (high molecular weight smear at the top of the gel).

  • Sample Preparation for MS: The quenched reaction mixture is now ready for downstream processing, starting with denaturation, reduction, and alkylation.

Protocol 2: In-Solution Enzymatic Digestion

This protocol is for the proteolytic digestion of the crosslinked protein sample.

Materials:

  • Crosslinked protein sample from Protocol 1

  • Denaturation Buffer (e.g., 8 M Urea (B33335) in 100 mM Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT) solution (500 mM)

  • Iodoacetamide (IAA) solution (500 mM)

  • Trypsin, MS-grade (e.g., TPCK-treated)

  • Formic Acid (FA)

Procedure:

  • Denaturation and Reduction: a. Add Denaturation Buffer to the crosslinked sample to a final urea concentration of 8 M. b. Add DTT to a final concentration of 5 mM. c. Incubate for 30 minutes at 37°C to reduce disulfide bonds.

  • Alkylation: a. Cool the sample to room temperature. b. Add IAA to a final concentration of 15 mM. c. Incubate for 30 minutes at room temperature in the dark to alkylate cysteine residues.

  • Digestion: a. Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to below 2 M. This is crucial for trypsin activity. b. Add trypsin at a 1:50 to 1:100 (enzyme:protein, w/w) ratio. c. Incubate overnight (12-16 hours) at 37°C.

  • Quench Digestion: Stop the digestion by acidifying the sample with formic acid to a final concentration of 1% (pH < 3).

  • Desalting: Desalt the peptide mixture using a C18 StageTip or Sep-Pak cartridge according to the manufacturer's protocol. Elute the peptides and dry them completely in a vacuum centrifuge.

Protocol 3: Enrichment of Crosslinked Peptides by Size Exclusion Chromatography (SEC)

This protocol describes a common method for enriching crosslinked peptides.

Materials:

  • Dried, desalted peptide mixture from Protocol 2

  • SEC Buffer (e.g., 30% acetonitrile, 0.1% trifluoroacetic acid)

  • SEC column suitable for peptides (e.g., Superdex Peptide PC 3.2/30)

  • HPLC system

Procedure:

  • Resuspend Peptides: Reconstitute the dried peptide sample in a small volume of SEC Buffer.

  • SEC Fractionation: a. Equilibrate the SEC column with SEC Buffer at a low flow rate (e.g., 40 µL/min). b. Inject the peptide sample onto the column. c. Collect fractions corresponding to the earlier elution times, as crosslinked peptides are generally larger and will elute before the bulk of smaller, linear peptides.[12] The optimal fractions should be determined empirically, but typically the first few fractions after the void volume are collected.

  • Combine and Dry: Pool the relevant early-eluting fractions and dry them in a vacuum centrifuge. The sample is now ready for LC-MS/MS analysis.

Quantitative Crosslinking (QXL-MS) Workflow

Quantitative XL-MS (QXL-MS) allows for the comparison of protein structures and interactions across different states.[15][18] A common approach uses stable isotope-labeled crosslinkers.

QXLMS_Workflow cluster_stateA State A (e.g., Apo Protein) cluster_stateB State B (e.g., Ligand-Bound) ProteinA Protein in State A XLinkA Crosslink with 'Light' Reagent (d0-BS3) ProteinA->XLinkA Mix Combine Samples (1:1 Ratio) XLinkA->Mix ProteinB Protein in State B XLinkB Crosslink with 'Heavy' Reagent (d4-BS3) ProteinB->XLinkB XLinkB->Mix Digestion Proteolysis & Desalting Mix->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Analysis Identify 'Light' & 'Heavy' Crosslink Pairs LCMS->Analysis Quantify Quantify Peak Intensity Ratios (Heavy/Light) Analysis->Quantify Interpretation Interpret Ratios: - Ratio ~1: No Change - Ratio >1 or <1: Conformational Change Quantify->Interpretation

Caption: Workflow for quantitative XL-MS using isotope-labeled crosslinkers.

In this workflow, two different states of a protein are crosslinked separately with "light" (d0) and "heavy" (d4) versions of a crosslinker like BS3.[24] The samples are then combined, processed, and analyzed together. In the mass spectrometer, each crosslinked peptide appears as a doublet of peaks separated by a specific mass difference (e.g., 4 Da for d4-BS3). The ratio of the intensities of the heavy and light peaks reveals whether the formation of that specific crosslink was more or less favorable in one state versus the other, providing direct evidence of a change in protein conformation or interaction.[16] This powerful approach illuminates the structural dynamics of protein machinery.[15]

References

Application Notes and Protocols for Amide Bond Formation Using EDC and HATU

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a critical transformation in organic synthesis, central to the construction of peptides, proteins, pharmaceuticals, and various functional materials. The direct condensation of a carboxylic acid and an amine is typically a slow process, necessitating the use of coupling reagents to activate the carboxylic acid.[1] This document provides a detailed overview and practical protocols for two of the most widely used coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU).

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide (B86325) that efficiently activates carboxylic acids. Its primary advantage lies in the ease of removal of its urea (B33335) byproduct, which is also water-soluble, simplifying reaction workup and purification.[2] However, EDC-mediated couplings can be prone to racemization, especially in peptide synthesis. This can be largely suppressed by the use of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS).[2][3]

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a uronium salt-based coupling reagent known for its high reactivity, fast reaction times, and low propensity for racemization.[2][4] It is particularly effective for challenging couplings, including those involving sterically hindered amino acids or electron-deficient amines.[4] The enhanced reactivity of HATU is attributed to the formation of a highly reactive OAt-active ester.[4]

Comparative Analysis: EDC vs. HATU

The choice between EDC and HATU depends on several factors, including the nature of the substrates, the need to preserve stereochemical integrity, reaction time, and cost.

FeatureEDC (often with HOBt/NHS)HATU
Reagent Class CarbodiimideUronium/Aminium Salt
Reactivity Moderate to HighVery High
Racemization Can be significant, suppressed by additivesVery Low
Byproducts Water-soluble ureaWater-soluble tetramethylurea
Workup Generally straightforward aqueous extractionTypically straightforward
Cost Cost-effectiveMore expensive
Ideal For Routine amide synthesis, large-scale synthesis where cost is a factor.Difficult couplings (sterically hindered or electron-deficient substrates), peptide synthesis where minimizing racemization is critical, rapid synthesis.

Quantitative Data Summary

Amide Coupling Yields

The following table provides a comparison of reported yields for amide bond formation using EDC/HOBt and HATU under various conditions. It is important to note that yields are highly dependent on the specific substrates and reaction conditions.

Carboxylic AcidAmineCoupling ReagentBaseSolventTime (h)Yield (%)Reference
Boc-Valine4-Amino-N-(4-methoxybenzyl)benzamideHATUDIPEADMF538[5]
Boc-Valine4-Amino-N-(4-methoxybenzyl)benzamideEDC/HOBt/DMAP (catalytic HOBt)DIPEAAcetonitrileNot specifiedGood to Excellent[5]
2-(6-chloro-5-methylpyridin-3-yl)acetic acid1-(4-(6-aminopyridin-3-yl)piperazin-1-yl)ethanoneHATUDIEADMFNot specifiedNot specified[6]
General Carboxylic AcidGeneral AmineEDCBaseDMF0.5 - 1High[7]
General Carboxylic AcidGeneral AmineHATUBaseDMF0.5 - 1High[7]
Racemization Levels in Peptide Synthesis

Minimizing racemization is crucial in peptide synthesis. The following table summarizes representative data on the extent of racemization observed with different coupling reagents.

Coupling Reagent SystemModel System% Racemization (Diastereomer Formation)Reference
HATUModel Peptide Fragment< 0.5[3]
EDC + HOBtModel Peptide Fragment1 - 4[3]
DCC + HOBtModel Peptide Fragment1 - 5[3]
DCCModel Peptide Fragment10 - 30[3]

Reaction Mechanisms

EDC/HOBt-Mediated Amide Bond Formation

The EDC-mediated coupling, in the presence of HOBt, proceeds through a two-step pathway. First, the carboxylic acid adds to the carbodiimide (EDC) to form an unstable O-acylisourea intermediate. This intermediate is then intercepted by the nucleophilic HOBt to form a more stable HOBt-ester, which is less prone to racemization. Finally, the amine attacks the activated HOBt-ester to form the desired amide bond, regenerating HOBt.[1]

EDC_Mechanism RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (unstable) RCOOH->O_Acylisourea EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt-Active Ester O_Acylisourea->HOBt_Ester + HOBt Urea EDC Byproduct (Urea) O_Acylisourea->Urea hydrolysis or rearrangement HOBt HOBt HOBt->HOBt_Ester Amide Amide (R-CONH-R') HOBt_Ester->Amide + Amine HOBt_regen HOBt (regenerated) HOBt_Ester->HOBt_regen - HOBt Amine Amine (R'-NH2) Amine->Amide

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

HATU-Mediated Amide Bond Formation

In the presence of a non-nucleophilic base (e.g., DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea (TMU). The amine then attacks this active ester to yield the final amide product.[1]

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO-) RCOOH->Carboxylate + Base Base Base (e.g., DIPEA) Base->Carboxylate OAt_Ester OAt-Active Ester Carboxylate->OAt_Ester + HATU HATU HATU HATU->OAt_Ester Amide Amide (R-CONH-R') OAt_Ester->Amide + Amine TMU Tetramethylurea (Byproduct) OAt_Ester->TMU releases Amine Amine (R'-NH2) Amine->Amide

Caption: Mechanism of HATU-mediated amide bond formation.

Experimental Protocols

General Considerations:

  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and reagents are recommended for optimal yields, as water can hydrolyze the activated intermediates.

  • Reactions involving HATU are often performed under an inert atmosphere (e.g., Nitrogen or Argon).

General Workflow for Solution-Phase Amide Coupling

Workflow Prep 1. Reagent Preparation (Carboxylic Acid, Amine, Solvent) Activation 2. Activation (Add Coupling Reagent, Additive, Base) Prep->Activation Reaction 3. Reaction Monitoring (TLC or LC-MS) Activation->Reaction Workup 4. Aqueous Workup (Quench, Extract, Wash) Reaction->Workup Purification 5. Isolation & Purification (Dry, Concentrate, Chromatograph) Workup->Purification Characterization 6. Characterization (NMR, MS, etc.) Purification->Characterization

References

Application Notes and Protocols for Mass Spectrometry Analysis of Crosslinked Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chemical crosslinking-mass spectrometry (XL-MS) has emerged as a powerful technique for the structural and functional analysis of proteins and protein complexes.[1][2][3][4] By covalently linking spatially proximate amino acid residues, XL-MS provides valuable distance constraints that can be used to elucidate protein-protein interactions (PPIs), map interaction interfaces, and characterize the three-dimensional architecture of protein assemblies.[1][2][5][6] This approach is particularly valuable for studying transient or weak interactions that are difficult to capture by other structural biology techniques.[7]

These application notes provide detailed protocols for the sample preparation of crosslinked peptides for mass spectrometry analysis, including protein crosslinking, enzymatic digestion, enrichment of crosslinked peptides, and considerations for mass spectrometry and data analysis.

Key Considerations

Successful XL-MS experiments require careful consideration of several factors, including the choice of crosslinking reagent, the need for enrichment of crosslinked peptides, and the strategy for mass spectrometry data acquisition and analysis.

Choice of Crosslinking Reagent

A wide variety of crosslinking reagents are available, each with its own specific reactivity, spacer arm length, and other properties. The choice of crosslinker will depend on the specific application.

  • Homobifunctional Crosslinkers: These reagents have two identical reactive groups and are used to crosslink similar functional groups, most commonly the primary amines of lysine (B10760008) residues.[4] Examples include disuccinimidyl suberate (B1241622) (DSS) and its water-soluble analog bis(sulfosuccinimidyl)suberate (B1667958) (BS3).[8][9]

  • Heterobifunctional Crosslinkers: These reagents have two different reactive groups and can be used to link different functional groups.

  • MS-Cleavable Crosslinkers: These crosslinkers contain a bond that can be cleaved in the gas phase during tandem mass spectrometry (MS/MS).[10][11] This simplifies data analysis by allowing for the separate identification of the two crosslinked peptides.[4][10] Examples include disuccinimidyl sulfoxide (B87167) (DSSO) and disuccinimidyl dibutyric urea (B33335) (DSBU).[12][13]

  • Isotope-Labeled Crosslinkers: The use of heavy and light isotope-labeled crosslinkers results in characteristic doublet signals in the mass spectrum, which facilitates the identification of crosslinked peptides.[7][14] This approach is also valuable for quantitative crosslinking-mass spectrometry (qXL-MS) to study changes in protein conformation and interactions.[1][9][15]

Enrichment of Crosslinked Peptides

Crosslinked peptides are often present in low abundance compared to unmodified (linear) peptides, making their detection challenging.[7][16] Therefore, an enrichment step is often necessary to increase the number of identified crosslinked peptides.[12][16][17]

Common enrichment strategies include:

  • Size-Exclusion Chromatography (SEC): This technique separates peptides based on their size. Since crosslinked peptides are larger than linear peptides, SEC can be used for their effective enrichment.[10][13][17]

  • Strong Cation Exchange (SCX) Chromatography: This method separates peptides based on their charge. Crosslinked peptides typically have a higher charge state than linear peptides and can be selectively enriched using SCX.[17]

  • Affinity Purification: Crosslinkers containing an affinity tag, such as biotin, allow for the specific enrichment of crosslinked peptides using affinity chromatography.[6][12][18]

Experimental Workflows and Protocols

Overall Workflow

The general workflow for a chemical crosslinking-mass spectrometry experiment is illustrated below.

Overall XL-MS Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry & Data Analysis Protein Crosslinking Protein Crosslinking Protein Digestion Protein Digestion Protein Crosslinking->Protein Digestion Enrichment of Crosslinked Peptides Enrichment of Crosslinked Peptides Protein Digestion->Enrichment of Crosslinked Peptides LC-MS/MS Analysis LC-MS/MS Analysis Enrichment of Crosslinked Peptides->LC-MS/MS Analysis Database Search Database Search LC-MS/MS Analysis->Database Search Data Interpretation Data Interpretation Database Search->Data Interpretation Enrichment Strategies cluster_enrichment Enrichment Methods Digested Peptide Mixture Digested Peptide Mixture SEC SEC Digested Peptide Mixture->SEC Size-based separation SCX SCX Digested Peptide Mixture->SCX Charge-based separation Affinity Purification Affinity Purification Digested Peptide Mixture->Affinity Purification Tag-based separation Enriched Crosslinked Peptides Enriched Crosslinked Peptides SEC->Enriched Crosslinked Peptides SCX->Enriched Crosslinked Peptides Affinity Purification->Enriched Crosslinked Peptides Quantitative XL-MS Workflow cluster_samples Sample States cluster_labeling Isotopic/Isobaric Labeling State A State A Labeling Strategy Labeling Strategy State A->Labeling Strategy State B State B State B->Labeling Strategy Combine Samples Combine Samples Labeling Strategy->Combine Samples Crosslinking Crosslinking Combine Samples->Crosslinking Digestion & Enrichment Digestion & Enrichment Crosslinking->Digestion & Enrichment LC-MS/MS Analysis LC-MS/MS Analysis Digestion & Enrichment->LC-MS/MS Analysis Quantitative Data Analysis Quantitative Data Analysis LC-MS/MS Analysis->Quantitative Data Analysis

References

Troubleshooting & Optimization

Optimizing Crosslinker Concentration for Protein Interaction Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing crosslinker concentration in protein interaction analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols.

Troubleshooting Guide

This section addresses specific problems you may encounter during your crosslinking experiments, offering potential causes and solutions in a direct question-and-answer format.

Problem: No or Low Crosslinking Efficiency

Q: I am not observing any, or very few, crosslinked products. What could be the reason?

A: Low or absent crosslinking can stem from several factors, from the reagents themselves to the experimental conditions. Here are the primary aspects to investigate:

  • Crosslinker Inactivity: Many crosslinking reagents, particularly N-hydroxysuccinimide (NHS) esters, are sensitive to moisture and can lose reactivity over time.[1] It is crucial to prepare crosslinker solutions immediately before use and to store the stock reagent in a desiccated environment.[1][2]

  • Incompatible Buffer Composition: The presence of primary amines (e.g., Tris or glycine) in your reaction buffer will compete with the primary amines on your protein, significantly reducing crosslinking efficiency for amine-reactive crosslinkers.[1][2] Similarly, carbodiimide-based crosslinkers like EDAC should not be used with buffers containing amines, phosphate, or carboxyl groups.[2]

  • Suboptimal pH: The pH of the reaction buffer is critical for the reactivity of the crosslinker. For amine-reactive NHS esters, a pH range of 7.0 to 8.5 is generally recommended.[3]

  • Insufficient Crosslinker Concentration: The molar ratio of crosslinker to protein may be too low. It's often necessary to empirically determine the optimal concentration through a titration experiment.[2]

  • Inaccessible Target Residues: The specific amino acid residues that the crosslinker targets (e.g., lysines for NHS esters) may not be available on the surface of the interacting proteins.[2]

Problem: Excessive Protein Aggregation or Precipitation

Q: After adding the crosslinker, my protein sample becomes cloudy or precipitates. How can I prevent this?

A: Protein aggregation is a common issue that can arise from over-crosslinking or the intrinsic properties of the crosslinker and protein.

  • Excessive Crosslinker Concentration: Too much crosslinker can lead to extensive, uncontrolled crosslinking, resulting in large, insoluble aggregates.[2][3] Reducing the crosslinker-to-protein molar ratio is a key first step.

  • Hydrophobicity of the Crosslinker: Many crosslinkers are hydrophobic. Introducing them onto the surface of a protein can decrease its overall solubility, leading to aggregation.[3] Consider using a more hydrophilic, water-soluble analog if available (e.g., Sulfo-SMCC instead of SMCC).[3]

  • High Protein Concentration: Very high concentrations of your protein can increase the likelihood of intermolecular crosslinking and aggregation.[3]

  • Incorrect Buffer Conditions: Ensure your buffer's pH is not too close to the isoelectric point (pI) of your protein, as proteins are least soluble at their pI.[3]

Problem: High Background or Non-Specific Crosslinking

Q: My results show a smear or many non-specific bands on a gel. How can I improve the specificity of my crosslinking?

A: High background indicates that the crosslinker is reacting indiscriminately rather than just between your proteins of interest.

  • Optimize Crosslinker Concentration: A high concentration of crosslinker is a frequent cause of non-specific interactions.[1] Perform a titration to find the lowest effective concentration.

  • Ineffective Quenching: The crosslinking reaction must be effectively stopped. For amine-reactive crosslinkers, this is typically achieved by adding a quenching agent like Tris or glycine (B1666218) to a final concentration of 10-50 mM.[1][4]

  • Reaction Time: Long incubation times can lead to the formation of larger, non-specific crosslinked complexes.[5][6] It is advisable to test shorter incubation periods.

Frequently Asked Questions (FAQs)

Q1: What is the ideal crosslinker-to-protein molar ratio?

A1: The optimal molar excess of crosslinker to protein is highly dependent on the protein concentration and the number of available reactive groups. A titration experiment is the best way to determine the ideal ratio for your specific system. However, the following table provides a general starting point for amine-reactive crosslinkers.

Protein ConcentrationRecommended Molar Excess (Crosslinker:Protein)
5–10 mg/mL5x to 10x
1–4 mg/mL20x
< 1 mg/mL40x to 80x
(Data summarized from Thermo Scientific SMCC and Sulfo-SMCC User Guide)[3]

Q2: How do I choose the right crosslinker for my experiment?

A2: The choice of crosslinker depends on several factors:

  • Target Functional Groups: Identify the available reactive amino acid residues on your proteins (e.g., primary amines, sulfhydryls, carboxyls).[5][7]

  • Spacer Arm Length: The distance between the interacting sites on your proteins will dictate the required length of the crosslinker's spacer arm.

  • Cleavability: Reversible or cleavable crosslinkers can be advantageous for downstream analysis, such as mass spectrometry, as they allow for the separation of the crosslinked proteins.[8]

  • Solubility: For proteins that are sensitive to organic solvents, using a water-soluble (sulfo-NHS) crosslinker is recommended to prevent precipitation.[3]

Q3: What are the critical controls to include in a crosslinking experiment?

A3: To ensure the validity of your results, it is essential to include the following controls:

  • No Crosslinker Control: A sample with your proteins but without the addition of the crosslinker to show that the observed interaction is dependent on the crosslinker.

  • Individual Protein Controls: Each interacting protein should be incubated with the crosslinker separately to identify any intramolecular crosslinking or non-specific oligomerization.

  • Titration of Crosslinker: As mentioned previously, varying the concentration of the crosslinker is crucial for optimization.

Q4: How can I confirm that my proteins are successfully crosslinked?

A4: The most common method for confirming crosslinking is SDS-PAGE analysis. Successful intermolecular crosslinking between two proteins will result in a new band on the gel with a higher molecular weight, corresponding to the sum of the molecular weights of the individual proteins. For intramolecular crosslinking, you may observe a slight shift in the protein's migration on the gel. Downstream methods like Western blotting can be used for more specific detection, and mass spectrometry can identify the precise crosslinked residues.[9][10]

Experimental Protocols

Protocol 1: Titration of an Amine-Reactive Crosslinker (e.g., DSS)

This protocol outlines a general procedure for determining the optimal concentration of an amine-reactive crosslinker.

  • Protein Preparation: Ensure your protein of interest is in an amine-free buffer (e.g., PBS, HEPES) at a suitable concentration.[10]

  • Crosslinker Stock Solution: Immediately before use, dissolve the NHS-ester crosslinker (e.g., DSS) in an anhydrous solvent like DMSO to create a concentrated stock solution.[1]

  • Serial Dilutions: Prepare a series of crosslinker dilutions from your stock solution.

  • Reaction Setup: Set up a series of reactions, each with the same amount of protein but with varying final concentrations of the crosslinker. It is recommended to test a range of molar excesses (e.g., 10x, 25x, 50x, 100x, 250x).

  • Incubation: Incubate the reactions for a set time, for example, 30 minutes at room temperature.[4]

  • Quenching: Stop the reactions by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.[4] Incubate for an additional 15 minutes.[4]

  • Analysis: Analyze the results of each reaction by SDS-PAGE to identify the lowest crosslinker concentration that produces the desired crosslinked product without causing significant aggregation or non-specific products.[11]

Visualizations

Crosslinking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_outcome Outcome Protein_Prep Protein Sample in Amine-Free Buffer Titration Titrate Crosslinker Concentration Protein_Prep->Titration Crosslinker_Prep Freshly Prepared Crosslinker Solution Crosslinker_Prep->Titration Incubation Incubate (e.g., 30 min at RT) Titration->Incubation Quenching Quench Reaction (e.g., Tris-HCl) Incubation->Quenching Analysis Analyze by SDS-PAGE or Mass Spectrometry Quenching->Analysis Optimization Optimized Crosslinker Concentration Identified Analysis->Optimization

Caption: Workflow for optimizing crosslinker concentration.

Troubleshooting_Logic cluster_low_yield Low/No Crosslinking cluster_aggregation Aggregation/Precipitation cluster_background High Background Start Experimental Problem Check_Reagent Check Crosslinker Activity Start->Check_Reagent Low Yield Reduce_Conc Decrease Crosslinker Concentration Start->Reduce_Conc Aggregation Titrate_Conc Titrate to Lower Concentration Start->Titrate_Conc High Background Check_Buffer Verify Buffer Compatibility Check_Reagent->Check_Buffer Optimize_Conc Increase Crosslinker Concentration Check_Buffer->Optimize_Conc Use_Soluble_XL Use Water-Soluble Crosslinker Reduce_Conc->Use_Soluble_XL Check_Protein_Conc Lower Protein Concentration Use_Soluble_XL->Check_Protein_Conc Check_Quenching Ensure Effective Quenching Titrate_Conc->Check_Quenching Reduce_Time Shorten Incubation Time Check_Quenching->Reduce_Time

Caption: Troubleshooting decision tree for crosslinking.

References

Technical Support Center: Troubleshooting Premature Cleavage of Disulfide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering premature cleavage of disulfide linkers in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is premature cleavage of a disulfide linker and why is it a concern?

A1: Premature cleavage refers to the unintended breakage of the disulfide bond within a linker before a conjugate, such as an antibody-drug conjugate (ADC), reaches its target.[1][2] This is a significant issue because it leads to the systemic release of the conjugated molecule (e.g., a cytotoxic payload), which can cause off-target toxicity to healthy tissues.[1][2][3] Furthermore, it reduces the therapeutic efficacy of the conjugate by decreasing the amount of payload delivered to the target site.[1][2]

Q2: What are the primary causes of premature disulfide linker cleavage?

A2: The primary cause of premature cleavage is the susceptibility of the disulfide bond to reduction by endogenous reducing agents present in the bloodstream.[1] The most significant of these is glutathione (B108866) (GSH), which is found in much higher concentrations inside cells (1-10 mM) compared to the blood plasma (~5 µM), but even the lower concentration in plasma can lead to cleavage over time.[][][6] The main mechanism is a thiol-disulfide exchange reaction with circulating thiols, predominantly cysteine and to a lesser extent, reduced human serum albumin.[3] Other contributing factors include:

  • Suboptimal pH: Disulfide bonds are most stable at a pH range of 6.5-7.5.[7] Deviations, especially towards alkaline conditions, can promote disulfide exchange reactions.[7]

  • Elevated Temperatures: Higher temperatures can increase the rate of chemical reactions that lead to disulfide bond reduction.[7]

  • Presence of Free Thiols: Unreacted free thiols in a sample can participate in thiol-disulfide exchange reactions.[7]

  • Enzymatic Catalysis: Enzymes like thioredoxin (TRX) and glutaredoxin (GRX) present in the blood may contribute to the cleavage of even chemically stable disulfide bonds.[3]

Q3: How can I determine if my disulfide linker is undergoing premature cleavage?

A3: The most direct way to assess premature cleavage is through an in vitro plasma stability assay.[3][] Key indicators of premature cleavage in this assay include:

  • A rapid decrease in the average Drug-to-Antibody Ratio (DAR) over time when the conjugate is incubated in plasma.[]

  • The detection of free payload in the plasma supernatant over time, which can be quantified using techniques like LC-MS/MS.[]

In vivo, premature cleavage can be inferred from low efficacy and high systemic toxicity.[3] Pharmacokinetic (PK) studies in animal models are the gold standard for assessing in vivo stability.[3] A divergence in the pharmacokinetic profiles of the intact conjugate and the total antibody over time is indicative of linker cleavage.[3]

Q4: How does the chemical structure of the linker, specifically steric hindrance, affect its stability?

A4: The stability of a disulfide linker can be significantly modulated by introducing steric hindrance. Bulky chemical groups, such as methyl groups, placed adjacent to the disulfide bond can physically shield it from attacking reducing agents.[1][2] This steric hindrance slows down the rate of cleavage, leading to increased plasma stability.[1][2] However, there is a trade-off; increasing steric hindrance to improve circulation half-life can hinder the desired release of the free drug within the target cell.[6]

Q5: Can the conjugation site on the protein or antibody influence linker stability?

A5: Yes, the conjugation site can have a significant impact on linker stability.[1][2] The location of the linker on the antibody can expose it to different microenvironments.[1] Some sites may be more solvent-exposed and therefore more accessible to reducing agents, leading to faster cleavage.[1] Site-specific conjugation techniques can be employed to attach the linker to more stable and protected locations on the antibody.[1] For IgG2 antibodies, the specific disulfide isoform (A, A/B, or B) can affect the solvent accessibility of interchain disulfides and thus influence the sites and kinetics of drug conjugation and linker stability.[8][9]

Troubleshooting Guides

Issue: My in vitro plasma stability assay shows a rapid decrease in the average Drug-to-Antibody Ratio (DAR).

This is a direct indication of linker instability in the plasma matrix.

  • Possible Cause 1: Inherent Linker Instability. The disulfide bond in your linker may be highly susceptible to reduction by plasma components.

    • Solution: Modify the linker chemistry to increase steric hindrance around the disulfide bond.[1] Consider evaluating alternative, more stable disulfide linkers or different cleavable (e.g., peptide-based) or non-cleavable linker technologies.[]

  • Possible Cause 2: Suboptimal Conjugation Site. The linker may be attached to a highly solvent-exposed and accessible site on the antibody.

    • Solution: If using stochastic conjugation (e.g., to lysines), use mass spectrometry to identify the primary conjugation sites and correlate them with stability.[] Employ site-specific conjugation methods to attach the linker to more stable locations.[]

  • Possible Cause 3: Assay-Related Artifacts. The experimental conditions of your assay may be promoting cleavage.

    • Solution: Run control experiments, including the conjugate in buffer (e.g., PBS) without plasma and the unconjugated antibody in plasma.[] If instability is observed in the buffer, there may be an issue with the formulation or intrinsic stability of the conjugate.[] If the conjugate is stable in buffer but not in plasma, this confirms plasma-mediated cleavage.[] Also, ensure all buffers and reagents are free of contaminating reducing agents.[]

Data Presentation

Table 1: Impact of Steric Hindrance on the Stability of Disulfide Linkers in Antibody-Maytansinoid Conjugates.

Linker TypeSteric HindranceRelative Plasma Stability
UnhinderedLowLow
MonohinderedMediumMedium
DihinderedHighHigh

Note: This table provides a qualitative summary based on findings in scientific literature.[1] Actual quantitative values can vary based on the specific antibody, payload, and experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol outlines a general method for evaluating the stability of a disulfide-linked conjugate in plasma.

  • Materials:

    • Test conjugate (e.g., ADC)

    • Unconjugated antibody (negative control)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Cryopreserved plasma (e.g., human, mouse, rat)

    • Incubator at 37°C

    • -80°C freezer

  • Methodology:

    • Thaw Plasma: Thaw the cryopreserved plasma at 37°C and centrifuge to remove any cryoprecipitates.[3]

    • Sample Preparation: Dilute the conjugate to a final concentration of 100 µg/mL in pre-warmed (37°C) plasma and in PBS (as a control).[1] Prepare a similar dilution of the unconjugated antibody in plasma as a negative control.[1]

    • Incubation: Incubate all samples at 37°C.[1]

    • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), collect aliquots from each sample and immediately store them at -80°C to stop the reaction.[1]

    • Analysis: Analyze the aliquots to determine the average DAR or the concentration of free payload.

Protocol 2: LC-MS/MS for Free Payload Quantification

This protocol is for quantifying the amount of free payload released from the conjugate in plasma samples from the in vitro stability assay.

  • Materials:

    • Plasma aliquots from the stability assay

    • Cold acetonitrile (B52724)

    • Centrifuge

    • LC-MS/MS system with a reverse-phase C18 column

    • Mobile phases: Water with 0.1% formic acid and acetonitrile with 0.1% formic acid

  • Methodology:

    • Sample Preparation:

      • Thaw the plasma aliquots.[1]

      • Perform protein precipitation by adding a threefold excess of cold acetonitrile.[1]

      • Vortex and centrifuge at high speed to pellet the precipitated proteins.[1]

    • Analysis:

      • Transfer the supernatant to an autosampler vial.[1]

      • Inject the supernatant onto the C18 column.[1]

      • Use a gradient elution with the specified mobile phases.[1]

      • Detect the free payload using a mass spectrometer in multiple reaction monitoring (MRM) mode, with specific parent and fragment ion transitions for the payload.[1]

    • Quantification: Generate a standard curve of the free payload in plasma and use it to determine the concentration in the experimental samples.[1]

Visualizations

Troubleshooting_Workflow start Premature Cleavage Suspected assay Perform In Vitro Plasma Stability Assay start->assay check_cleavage Significant Cleavage Observed? assay->check_cleavage no_cleavage Investigate Other Instability Issues (e.g., aggregation) check_cleavage->no_cleavage No run_controls Run Control Experiments: - Conjugate in buffer (PBS) - Unconjugated antibody in plasma check_cleavage->run_controls Yes analyze_controls Analyze Control Results run_controls->analyze_controls instability_buffer Instability in Buffer? analyze_controls->instability_buffer formulation_issue Problem with Formulation or Intrinsic Conjugate Stability instability_buffer->formulation_issue Yes plasma_mediated Stable in Buffer, Unstable in Plasma (Confirms plasma-mediated cleavage) instability_buffer->plasma_mediated No investigate_site Investigate Conjugation Site: - Analyze different sites - Consider site-specific conjugation plasma_mediated->investigate_site modify_linker Modify Linker Chemistry: - Increase steric hindrance - Evaluate alternative linkers plasma_mediated->modify_linker reevaluate Re-evaluate Stability of Modified Conjugate investigate_site->reevaluate modify_linker->reevaluate end_goal Optimized Conjugate Stability reevaluate->end_goal

Caption: A flowchart for systematically troubleshooting premature disulfide linker cleavage.

Cleavage_Mechanism cluster_blood Bloodstream cluster_cell Target Cell ADC Antibody-Drug Conjugate (ADC) -S-S-Payload ADC_internalized Internalized ADC -S-S-Payload ADC->ADC_internalized Internalization GSH_blood Glutathione (GSH) (low concentration) GSH_blood->ADC Premature Cleavage (Thiol-Disulfide Exchange) Payload Released Payload GSH_cell Glutathione (GSH) (high concentration) GSH_cell->ADC_internalized Intended Cleavage (Thiol-Disulfide Exchange)

Caption: Mechanism of disulfide linker cleavage in the bloodstream versus within a target cell.

Steric_Hindrance unhindered_linker R-S-S-R' gsh1 GSH gsh1->unhindered_linker Easy Attack stability1 Low Plasma Stability hindered_linker R-C(CH3)2-S-S-R' gsh2 GSH gsh2->hindered_linker Blocked Attack stability2 High Plasma Stability

Caption: The effect of steric hindrance on disulfide linker stability.

References

How to avoid aggregation during protein crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address and prevent protein aggregation during crosslinking experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during protein crosslinking experiments, leading to aggregation.

Issue: My protein precipitates immediately upon adding the crosslinker.

Answer:

Immediate precipitation upon the addition of a crosslinking agent indicates that the reaction is occurring too rapidly and in an uncontrolled manner, which leads to the formation of large, insoluble aggregates.[1] This is a common problem that can be caused by several factors, including high concentrations of the protein or crosslinker, and suboptimal buffer conditions.[1][2] A systematic optimization of your experimental parameters is necessary to troubleshoot this issue.

Below is a workflow to address immediate precipitation, followed by a detailed table of recommended parameter adjustments.

G cluster_0 cluster_1 cluster_2 cluster_3 Problem Problem: Immediate Precipitation A Reduce Crosslinker Concentration Problem->A B Reduce Protein Concentration Problem->B C Optimize Buffer Conditions Problem->C D Lower Reaction Temperature Problem->D Result Aggregation Resolved? A->Result B->Result C->Result D->Result Success Further Optimization Result->Success Yes Failure Problem Persists: Check Crosslinker Hydrophobicity Result->Failure No

Caption: Troubleshooting flowchart for immediate protein precipitation.

Table 1: Recommended Actions & Parameters for Immediate Precipitation
ParameterRecommended AdjustmentRationale
Crosslinker:Protein Molar Ratio Decrease to a 5- to 20-fold molar excess as a starting point.[1][3]High crosslinker concentrations can lead to over-labeling, which alters the protein's surface charge and solubility, causing aggregation.[1]
Protein Concentration Lower the concentration to 1-5 mg/mL.[1][3]High protein concentrations increase the likelihood of intermolecular crosslinking, leading to the formation of large aggregates.[2][3]
Buffer pH Ensure the pH is optimal for both the crosslinker chemistry and protein stability (typically pH 7.2-8.0 for NHS esters).[1]Suboptimal pH can lead to protein instability and aggregation.[1] Proteins are often least soluble at their isoelectric point (pI).[4]
Reaction Temperature Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration.[1][3]This slows down the crosslinking reaction and protein unfolding/aggregation processes.[1]
Crosslinker Addition Add the dissolved crosslinker to the protein solution slowly and with gentle mixing.[1]This prevents localized high concentrations of the reagent that can cause rapid, uncontrolled reactions and precipitation.[1]
Issue: My protein is soluble after crosslinking, but aggregates during purification or storage.

Answer:

Aggregation that occurs after the crosslinking reaction, such as during purification or storage, suggests that the chemical modifications have made the protein less stable over time.[1] This delayed aggregation can be caused by more subtle changes to the protein's properties, such as increased surface hydrophobicity or conformational instability.[1] The key to solving this issue is to optimize the purification and storage buffer conditions by incorporating stabilizing additives.

Table 2: Recommended Buffer Additives for Post-Crosslinking Stability
AdditiveRecommended ConcentrationMechanism of Action
Glycerol (B35011) 5-20% (v/v)[1]Acts as a cryoprotectant and osmolyte, stabilizing the protein's structure.[1]
L-Arginine 50-100 mM[1]Suppresses aggregation by binding to hydrophobic patches on the protein surface.[1]
Non-ionic Detergents (e.g., Tween-20)0.01-0.1% (v/v)[1]Can help to solubilize proteins and prevent hydrophobic interactions that lead to aggregation.[1][5]
Salts (e.g., NaCl)Optimize concentration (e.g., 150-500 mM)[1]Modulates electrostatic interactions that can either cause or prevent aggregation.[4]
Reducing Agents (e.g., DTT, TCEP)1-5 mM[1][4]For proteins with cysteine residues, this prevents the formation of non-native intermolecular disulfide bonds.[1]

For long-term storage, it is recommended to flash-freeze aliquots in liquid nitrogen and store them at -80°C to minimize protein degradation and aggregation.[1][5] It is also crucial to avoid repeated freeze-thaw cycles.[1]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right crosslinker to minimize aggregation?

Answer:

The choice of crosslinker is a critical first step in preventing aggregation.[1] Several factors should be considered to ensure a successful experiment.

G cluster_0 cluster_1 cluster_2 Start Start: Choose a Crosslinker Q1 Is your protein sensitive to hydrophobicity? Start->Q1 A1_Yes Use a hydrophilic crosslinker (e.g., with PEG spacers) Q1->A1_Yes Yes A1_No Standard crosslinker may be suitable Q1->A1_No No Q2 Is conformational stress a concern? A1_Yes->Q2 A1_No->Q2 A2_Yes Use a crosslinker with a longer spacer arm for more flexibility Q2->A2_Yes Yes A2_No Shorter spacer arm can be used Q2->A2_No No Q3 Are there many reactive groups on the protein surface? A2_Yes->Q3 A2_No->Q3 A3_Yes Consider a heterobifunctional or site-specific crosslinker to avoid over-labeling Q3->A3_Yes Yes A3_No Homobifunctional crosslinker is a good starting point Q3->A3_No No End Proceed to Optimization A3_Yes->End A3_No->End

Caption: Decision workflow for selecting an appropriate crosslinker.

Table 3: Key Crosslinker Characteristics to Minimize Aggregation
CharacteristicRecommendationRationale
Hydrophilicity Opt for more hydrophilic crosslinkers, such as those containing polyethylene (B3416737) glycol (PEG) spacers.[1]Many crosslinking reagents are hydrophobic, and introducing them to a protein's surface can decrease its solubility and promote aggregation.[2] Hydrophilic linkers can improve the solubility of the modified protein.[1][6]
Spacer Arm Length Consider the flexibility required. A longer spacer arm may provide more flexibility and reduce conformational stress on the protein.[1]The length of the spacer arm influences the geometry of the crosslink and can impact protein conformation.[1]
Reactive Groups Choose a crosslinker that targets specific and accessible amino acid residues to ensure controlled crosslinking.[1]Amine-reactive NHS esters are common, but if a protein has many surface lysines, this can lead to over-labeling and aggregation. In such cases, a heterobifunctional crosslinker targeting a different functional group may be a better choice.[1]
Q2: What are the ideal buffer conditions for a crosslinking reaction?

Answer:

The optimal buffer depends on both your specific protein and the chemistry of the crosslinker. However, some general guidelines can be followed to create a good starting point for your experiments.

  • Buffer Composition: Use buffers that do not contain primary amines (e.g., Tris or glycine) if you are using a common amine-reactive crosslinker like BS3.[1] These buffer components will compete with the protein for reaction with the crosslinker, reducing efficiency.[1] Phosphate-buffered saline (PBS) or HEPES are generally good choices for NHS-ester reactions.[1]

  • pH: The pH should be a compromise between the optimal reactivity of the crosslinker and the stability of your protein.[1] For N-hydroxysuccinimide (NHS) esters, a pH of 7.2-8.5 is generally recommended for an efficient reaction.[1] However, a pH closer to physiological 7.4 may be necessary for pH-sensitive proteins to maintain their stability.[1]

  • Additives: As detailed in Table 2, the inclusion of stabilizers like glycerol or arginine can be beneficial, especially for proteins prone to instability.[1]

Q3: How do I determine the optimal crosslinker-to-protein ratio?

Answer:

The optimal molar ratio of crosslinker to protein must be determined empirically for each specific system.[3] Using too much crosslinker can lead to excessive modification and aggregation, while using too little will result in inefficient crosslinking.[2]

A titration experiment is the best approach.[2] This involves setting up several parallel reactions with a fixed protein concentration while varying the molar excess of the crosslinker. A good starting point is to test a range of ratios, such as 5:1, 10:1, 20:1, and 50:1 (crosslinker:protein).[3] The results can be analyzed by SDS-PAGE to identify the lowest concentration of crosslinker that produces the desired crosslinked product without forming significant high-molecular-weight aggregates.[2][3]

Experimental Protocols

Protocol 1: Optimizing the Molar Ratio of Crosslinker to Protein

This protocol provides a method for empirically determining the optimal crosslinker-to-protein molar ratio to maximize crosslinking efficiency while minimizing aggregation.

Materials:

  • Protein solution in an appropriate amine-free buffer (e.g., PBS, pH 7.4)

  • Crosslinker (e.g., BS3)

  • Anhydrous solvent for crosslinker (e.g., DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • SDS-PAGE analysis equipment and reagents

Methodology:

  • Prepare Protein Solution: Prepare your protein solution at a concentration of 1-2 mg/mL in an amine-free buffer like PBS, pH 7.4.[3]

  • Prepare Crosslinker Stock: Immediately before use, dissolve the crosslinker in an anhydrous solvent like DMSO to create a concentrated stock solution (e.g., 10-50 mM).[1]

  • Set Up Reactions: In separate tubes, add the protein solution. Then, add varying amounts of the crosslinker stock solution to achieve a range of final molar excess ratios (e.g., 0:1, 5:1, 10:1, 20:1, 50:1, 100:1) of crosslinker to protein.[3] Ensure the final concentration of the organic solvent is low (typically <5%) to avoid precipitating the protein.[2]

  • Incubation: Incubate the reactions for 30-60 minutes at room temperature or for 2 hours at 4°C.[1]

  • Quench Reaction: Stop the reactions by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM.[1][3] Incubate for an additional 15 minutes at room temperature to ensure all unreacted crosslinker is consumed.[1]

  • Analyze Results: Analyze the samples by SDS-PAGE. Look for the appearance of higher molecular weight bands corresponding to crosslinked species. The optimal ratio is the one that gives the highest yield of the desired crosslinked product with minimal formation of high molecular weight aggregates that remain in the stacking gel or wells.[3]

Protocol 2: General One-Step Crosslinking using BS3 (Amine-Reactive)

This protocol is a general starting point for crosslinking proteins using the water-soluble, amine-reactive crosslinker BS3.

Materials:

  • Protein sample (1-5 mg/mL) in PBS or HEPES buffer, pH 7.2-8.0

  • BS3 (Bis(sulfosuccinimidyl)suberate)

  • Quenching Buffer (1 M Tris-HCl, pH 7.5)

Methodology:

  • Reagent Preparation: Immediately before use, prepare a 10-50 mM stock solution of BS3 in the reaction buffer.[1]

  • Crosslinking Reaction: Add the BS3 solution to your protein sample to achieve the desired final molar excess (determined from Protocol 1, e.g., 20-fold molar excess). Mix gently but thoroughly.[1]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[1] The lower temperature is recommended if aggregation is a concern.[1]

  • Quenching: Terminate the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted BS3.[1]

  • Final Incubation: Allow the quenching reaction to proceed for 15 minutes at room temperature.[1]

  • Analysis/Purification: The crosslinked sample is now ready for analysis (e.g., SDS-PAGE, SEC) or further purification.[1] If purification is required, consider using a buffer containing the stabilizers mentioned in Table 2.

References

Technical Support Center: Minimizing Intramolecular Crosslinking Artifacts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize intramolecular crosslinking artifacts in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during crosslinking experiments, leading to a high proportion of intramolecular crosslinks.

Issue 1: My results show a high yield of monomeric crosslinked protein and very little of the desired intermolecular complex.

  • Question: Why am I primarily observing intramolecular crosslinks instead of the expected protein-protein interactions?

  • Answer: This is a common issue that typically points to suboptimal reaction conditions where the crosslinker reacts with two sites on the same protein rather than bridging two different protein molecules. The primary causes include low protein concentration, an excessively high crosslinker-to-protein molar ratio, or reaction kinetics that favor intramolecular reactions.[1][2]

    Solutions:

    • Optimize Protein Concentration: The concentration of your protein sample is a critical factor.[1]

      • Problem: At low protein concentrations, the proximity of reactive sites on the same molecule is statistically more favorable for the crosslinker than finding a site on another protein molecule.

      • Solution: Increase the protein concentration in your reaction. Higher concentrations increase the likelihood of intermolecular collisions, thus favoring the formation of intermolecular crosslinks.[1] It is often necessary to empirically determine the optimal concentration for your specific system.[3]

    • Titrate the Crosslinker-to-Protein Molar Ratio: An excess of crosslinker can lead to artifacts.[3]

      • Problem: A very high molar ratio of crosslinker to protein can saturate all available reactive sites, increasing the probability of intramolecular crosslinking and potentially causing protein aggregation.[1][3]

      • Solution: Perform a titration experiment to determine the lowest effective crosslinker concentration that yields the desired intermolecular product without significant intramolecular artifacts.[2] Start with a range of molar excess ratios (e.g., 20-fold to 1000-fold) and analyze the results via SDS-PAGE to identify the optimal condition.[3] Meaningful results often come from lower crosslinker concentrations.[2]

    • Adjust Reaction Time and Temperature:

      • Problem: Longer reaction times or higher temperatures can sometimes lead to an increase in non-specific and intramolecular crosslinking.

      • Solution: Empirically optimize the incubation time and temperature.[3] For some systems, shorter incubation times (e.g., 30 minutes at room temperature or 2 hours on ice) are sufficient and can help minimize artifacts.[3]

Issue 2: The crosslinked protein shows a loss of biological activity or appears structurally distorted.

  • Question: My crosslinking reaction appears to have worked, but my protein has lost its function. What could be the cause?

  • Answer: Excessive crosslinking, including extensive intramolecular crosslinking, can lock the protein in an unnatural conformation or modify critical residues required for its function, leading to structural distortion and loss of activity.[3]

    Solutions:

    • Reduce Crosslinker Concentration:

      • Problem: High crosslinker concentrations can lead to an overabundance of crosslinks, perturbing the native structure of the protein.

      • Solution: As described in Issue 1, lower the crosslinker-to-protein molar ratio. The goal is to introduce the minimum number of crosslinks required to stabilize the interaction of interest.[3]

    • Use a Different Crosslinker:

      • Problem: The chosen crosslinker may have a spacer arm that is too long or too short, or it may react with residues essential for protein function.

      • Solution: Consider a crosslinker with a different spacer arm length or different reactive groups.[4] For example, if your protein's active site contains critical lysine (B10760008) residues, using an amine-reactive crosslinker could inhibit its function. In this case, a carboxyl- or sulfhydryl-reactive crosslinker might be a better choice.

Frequently Asked Questions (FAQs)

Q1: What is intramolecular crosslinking and why is it often considered an artifact?

A1: Intramolecular crosslinking is the formation of a covalent bond between two amino acid residues within the same protein molecule.[5] While it can be used intentionally to study protein conformation and folding, it is often considered an artifact when the primary goal is to identify and study interactions between different protein molecules (intermolecular crosslinking).[2][6] In the context of protein-protein interaction studies, excessive intramolecular crosslinking can deplete the pool of protein available for intermolecular reactions and complicate data analysis.

Q2: How does buffer composition affect intramolecular crosslinking?

A2: The reaction buffer is critical for a successful crosslinking experiment.[7]

  • pH: The pH of the buffer affects the reactivity of both the target amino acid side chains and the crosslinker itself. For example, amine-reactive NHS-ester crosslinkers are most efficient at a pH of 7.0 to 8.5.[1][8] Running the reaction at a suboptimal pH can lead to inefficient crosslinking or hydrolysis of the crosslinker, which may indirectly affect the balance between intra- and intermolecular reactions.

  • Buffer Components: Certain buffer components can interfere with the crosslinking reaction. Amine-containing buffers like Tris or glycine (B1666218) will compete with the protein's primary amines for reaction with amine-reactive crosslinkers, reducing efficiency.[8][9] It is essential to use a non-interfering buffer, such as phosphate-buffered saline (PBS) or HEPES, during the reaction.[1][3]

Q3: Can the properties of the crosslinker itself influence the level of intramolecular crosslinking?

A3: Yes, the physicochemical properties of the crosslinker are important.

  • Spacer Arm Length: The length of the crosslinker's spacer arm dictates the maximum distance it can bridge between two reactive groups.[4] A longer spacer arm might have a higher chance of spanning two sites on the same protein, potentially favoring intramolecular crosslinking depending on the protein's structure.

  • Hydrophobicity: Highly hydrophobic crosslinkers can decrease the solubility of the modified protein, which may promote protein aggregation or conformational changes that expose sites for intramolecular crosslinking.[1] Using a more hydrophilic or water-soluble analog (e.g., Sulfo-SMCC instead of SMCC) can help mitigate these effects.[1]

Q4: How can I verify that I have successfully minimized intramolecular artifacts?

A4: The most common method for analyzing crosslinking results is SDS-PAGE followed by Western blotting or Coomassie staining.

  • Intramolecular crosslinks will result in a protein monomer that migrates slightly faster on the gel than the unmodified protein due to its more compact structure.

  • Intermolecular crosslinks between two proteins will result in a new band at a higher molecular weight (e.g., a dimer, trimer, etc.).[10] By comparing lanes with different crosslinking conditions (e.g., varying protein or crosslinker concentrations), you can visually determine which conditions favor the formation of higher-order complexes while minimizing the monomeric species.[2][7]

Data Presentation

The success of a crosslinking experiment depends on the careful optimization of several parameters. The following table provides recommended starting points for these conditions, which should be empirically optimized for each specific biological system.[3]

ParameterRecommended Starting RangeRationale & Considerations
Protein Concentration Low µM range (e.g., 1-10 µM)Higher concentrations favor intermolecular crosslinking. Must be optimized to prevent aggregation.[1][3]
Crosslinker:Protein Molar Ratio 20:1 to 1000:1A titration is crucial. High ratios can cause aggregation and artifacts; low ratios may result in low yield.[2][3]
Reaction Buffer PBS or HEPES (amine-free)Avoid buffers with primary amines (e.g., Tris, Glycine) if using amine-reactive crosslinkers.[8][9]
pH 7.0 - 8.5 (for NHS esters)Optimal pH depends on the crosslinker's chemistry. Suboptimal pH reduces efficiency.[1][8]
Incubation Temperature 4°C or Room Temperature (RT)Lower temperatures (4°C) can slow the reaction and reduce artifacts but may require longer incubation.[11]
Incubation Time 30 min to 2 hoursShorter times can minimize the formation of non-specific crosslinks. Should be optimized.[3][11]
Experimental Protocols

Protocol: Optimizing Crosslinker Concentration via Titration

This protocol provides a general method for determining the optimal crosslinker-to-protein ratio to favor intermolecular crosslinking while minimizing artifacts.

Materials:

  • Purified protein sample in a non-reactive buffer (e.g., PBS, pH 7.4).[11]

  • Crosslinker (e.g., DSS) freshly dissolved in an anhydrous solvent (e.g., DMSO).[8]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[8]

  • SDS-PAGE loading buffer.

  • SDS-PAGE gel and electrophoresis equipment.

Procedure:

  • Sample Preparation: Prepare your protein solution at a concentration determined to be suitable for intermolecular interactions (e.g., 2 mg/mL).[8] Aliquot the protein into several microcentrifuge tubes for the different titration points.

  • Crosslinker Titration: Prepare a series of reactions by adding different molar excesses of the crosslinker to each protein aliquot. For example, set up reactions with 20x, 50x, 100x, 250x, 500x, and 1000x molar excess of crosslinker over the protein. Include a "zero-crosslinker" control.

  • Crosslinking Reaction: Incubate the reactions for a set time and temperature (e.g., 30 minutes at room temperature).[3]

  • Quenching: Stop each reaction by adding the quenching buffer to a final concentration of 20-50 mM (e.g., add 10 µL of 1 M Tris-HCl to a 100 µL reaction).[1][11] Incubate for an additional 15 minutes to ensure all unreacted crosslinker is neutralized.[11]

  • Analysis by SDS-PAGE: Add SDS-PAGE loading buffer to each sample. Analyze the crosslinked products by running the samples on an SDS-PAGE gel.[10]

  • Visualization and Interpretation: Stain the gel (e.g., with Coomassie Blue) or perform a Western blot to visualize the protein bands.[10]

    • The control lane (no crosslinker) should show a single band for the monomeric protein.

    • Lanes with increasing crosslinker concentration will show a decrease in the monomer band and the appearance of higher molecular weight bands corresponding to intermolecularly crosslinked dimers, trimers, etc.

    • Identify the lowest crosslinker concentration that produces a good yield of the desired intermolecular complex without causing significant smearing or aggregation (protein remaining in the well). This is your optimal concentration.

Visualization

The following diagram illustrates a logical workflow for troubleshooting experiments where intramolecular crosslinking is predominant.

TroubleshootingWorkflow start High Intramolecular Crosslinking Observed check_prot_conc 1. Check Protein Concentration start->check_prot_conc is_conc_low Is it too low? check_prot_conc->is_conc_low increase_conc ACTION: Increase Protein Concentration and Re-run Experiment is_conc_low->increase_conc Yes check_ratio 2. Check Crosslinker: Protein Molar Ratio is_conc_low->check_ratio No, Concentration is Optimal review_results Review Results increase_conc->review_results is_ratio_high Is it too high? check_ratio->is_ratio_high titrate_crosslinker ACTION: Perform Crosslinker Titration to Find Optimal Ratio is_ratio_high->titrate_crosslinker Yes check_buffer 3. Check Reaction Buffer Conditions is_ratio_high->check_buffer No, Ratio is Optimal titrate_crosslinker->review_results is_buffer_bad Is it interfering (e.g., Tris)? Is pH suboptimal? check_buffer->is_buffer_bad change_buffer ACTION: Switch to Non-Interfering Buffer (PBS, HEPES) and/or Optimize pH is_buffer_bad->change_buffer Yes is_buffer_bad->review_results No, Buffer is Optimal change_buffer->review_results

References

Technical Support Center: Improving the Efficiency of NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for N-hydroxysuccinimide (NHS) ester reactions. Our goal is to help you overcome common challenges and optimize your conjugation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an NHS ester reaction?

The optimal pH for reacting NHS esters with primary amines is a compromise between maximizing the availability of deprotonated primary amines and minimizing the rate of ester hydrolysis.[1][2] The recommended pH range is typically between 7.2 and 8.5.[1][3] A pH of 8.3-8.5 is often considered ideal for the modification of proteins and peptides.[2][4] At a lower pH, the amine groups are protonated and thus less nucleophilic, slowing down the reaction.[2][5] Conversely, at a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the overall yield of the desired conjugate.[2][6]

Q2: Which buffers are recommended for NHS ester conjugations?

Phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester reactions as they can maintain the pH within the optimal range of 7.2 to 8.5.[6][7] A 0.1 M sodium bicarbonate solution is a good choice as it naturally has a pH around 8.3.[4]

Q3: Are there any buffers I should avoid?

Yes, you should avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[3][8] These buffers will compete with your target molecule for reaction with the NHS ester, leading to significantly lower conjugation efficiency.[3][8] However, Tris or glycine buffers can be useful for quenching the reaction once it is complete.[3][6]

Q4: My NHS ester is not soluble in my aqueous reaction buffer. What should I do?

Many non-sulfonated NHS esters have poor water solubility.[3][6] In these cases, the NHS ester should first be dissolved in a small amount of a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[3][6] It is crucial to use anhydrous (dry) solvents to prevent premature hydrolysis of the NHS ester.[9][10] When using DMF, ensure it is of high quality and does not have a "fishy" smell, which indicates degradation to dimethylamine, a primary amine that can react with the NHS ester.[4][8]

Q5: How can I prevent my protein from precipitating during the reaction?

Protein precipitation can occur due to several factors, including excessive crosslinking or protein instability under the reaction conditions.[11] To address this, you can try reducing the molar excess of the crosslinker or shortening the reaction time.[11] Ensure your protein is soluble and stable in the chosen reaction buffer. If necessary, perform a buffer exchange to a more suitable buffer before starting the conjugation. The change in the protein's isoelectric point due to the neutralization of positive charges on amine groups can also sometimes lead to aggregation.[12] Performing the reaction at a lower protein concentration might help in such cases.[12]

Q6: My conjugation yield is very low. What are the likely causes?

Low conjugation yield is a common problem that can stem from several factors:

  • Hydrolyzed NHS Ester: The NHS ester may have been exposed to moisture during storage or handling, leading to hydrolysis.[11] Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[11][13]

  • Suboptimal pH: The reaction pH may be too low, resulting in protonated, unreactive amines, or too high, causing rapid hydrolysis of the NHS ester.[2][11]

  • Presence of Competing Nucleophiles: The presence of primary amines in the buffer (e.g., Tris) or other nucleophiles can compete with the target molecule.[11][14]

  • Dilute Protein Solution: In dilute protein solutions, the concentration of water is significantly higher than that of the primary amines, favoring hydrolysis of the NHS ester.[6][11] Increasing the protein concentration can improve efficiency.[11] The recommended protein concentration is typically between 1-10 mg/mL.[4][15]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Low or No Coupling Yield Suboptimal pHVerify the pH of your reaction buffer. The optimal range is 7.2-8.5, with 8.3-8.5 often being ideal.[3]
Buffer Contains Primary AminesUse a non-amine buffer such as PBS, borate, or carbonate buffer.[6][7] Avoid buffers like Tris and glycine.[3]
NHS Ester Inactive (Hydrolyzed)Store NHS esters properly at -20°C in a desiccated environment.[9][11] Allow the vial to warm to room temperature before opening.[11] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[8][9] You can test the activity of your NHS ester (see Experimental Protocols).[11]
NHS Ester Solubility IssueFor water-insoluble NHS esters, first dissolve the reagent in a minimal amount of anhydrous DMSO or DMF before adding it to the reaction.[3]
Low Concentration of Target MoleculeIncrease the concentration of your protein or biomolecule. The recommended concentration is 1-10 mg/mL.[3][4][15]
Protein Precipitation Excessive CrosslinkingReduce the molar excess of the crosslinker or decrease the reaction time.[11]
Protein InstabilityEnsure your protein is stable in the chosen reaction buffer and at the reaction pH. Consider performing a buffer exchange if necessary.[3] The reaction of NHS esters with primary amines neutralizes the positive charge, which can sometimes lead to aggregation.[12]

Quantitative Data

Table 1: Half-life of NHS Ester Hydrolysis at Various pH Values and Temperatures

The stability of NHS esters is highly dependent on pH and temperature. The rate of hydrolysis increases significantly with an increase in pH.[1][6]

pHTemperature (°C)Half-life
7.004-5 hours[6][16]
8.6410 minutes[6][16]
7Room TemperatureSeveral hours[7][17]
8Room TemperatureMinutes[17]
9Room TemperatureMere minutes[7]

Data sourced from multiple references.[1][6][7][16][17]

Experimental Protocols

Protocol 1: General Protein Labeling with an NHS Ester

This protocol provides a general procedure for labeling a protein with an NHS ester reagent.

Materials:

  • Protein solution (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.5)

  • NHS ester reagent

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3, or 0.1 M phosphate (B84403) buffer, pH 7.2-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., gel filtration or dialysis cassette)

Procedure:

  • Prepare the Protein Solution: Ensure your protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[4] If needed, perform a buffer exchange.

  • Calculate Reagent Amount: Calculate the required amount of NHS ester. A molar excess of 8 to 20-fold of the NHS ester over the protein is a common starting point for mono-labeling.[4][7]

  • Prepare NHS Ester Stock Solution: Immediately before use, dissolve the calculated amount of NHS ester in a small volume of anhydrous DMSO or DMF.[4][15] The volume of the organic solvent should not exceed 10% of the total reaction volume.[7][13]

  • Reaction: Add the NHS ester stock solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[7] Some protocols suggest incubating at room temperature for 1-4 hours or overnight on ice.[4][11]

  • Quenching: Stop the reaction by adding a quenching solution, such as Tris buffer, to a final concentration of 50-100 mM to consume any unreacted NHS ester.[6]

  • Purification: Remove excess, unreacted label and byproducts by gel filtration, dialysis, or another suitable chromatographic method.[4][11]

Protocol 2: Testing the Activity of an NHS Ester Reagent

This protocol allows for a qualitative assessment of the reactivity of an NHS ester by measuring the release of N-hydroxysuccinimide (NHS) upon hydrolysis, which absorbs light at approximately 260 nm.[8][11]

Materials:

  • NHS ester reagent

  • Reaction buffer (e.g., PBS)

  • Anhydrous DMSO or DMF (if the NHS ester is not water-soluble)

  • 0.5 M NaOH solution

  • UV-Vis Spectrophotometer

  • Cuvettes

Procedure:

  • Prepare NHS Ester Solution: Weigh 1-2 mg of the NHS ester and dissolve it in 2 mL of buffer.[18] If the reagent is not water-soluble, first dissolve it in 0.25 mL of DMSO or DMF and then add 2 mL of buffer.[18]

  • Prepare Control: Prepare a control tube containing the same buffer and organic solvent (if used) but without the NHS ester.[18]

  • Initial Absorbance Reading: Zero the spectrophotometer at 260 nm using the control solution. Measure and record the absorbance of the NHS ester solution (A_initial).[8] If the absorbance is too high, dilute the solution with more buffer.[18]

  • Induce Hydrolysis: To 1 mL of the NHS ester solution, add 100 µL of 0.5 M NaOH.[8][18] Vortex for 30 seconds.[18]

  • Final Absorbance Reading: Promptly measure the absorbance of the base-hydrolyzed solution at 260 nm (A_final).[18]

  • Interpretation: A significant increase in absorbance (A_final > A_initial) indicates that the NHS ester was active and has been hydrolyzed to release NHS.[11]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup prep_protein Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) mix Add NHS Ester to Protein prep_protein->mix prep_nhs Prepare NHS Ester Stock (Anhydrous DMSO/DMF) prep_nhs->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench purify Purify Conjugate (e.g., Gel Filtration) quench->purify G cluster_aminolysis Desired Reaction (Aminolysis) cluster_hydrolysis Competing Reaction (Hydrolysis) NHSEster NHS Ester Amine Primary Amine (R-NH2) NHSEster->Amine Water Water (H2O) NHSEster->Water Amide Stable Amide Bond Amine->Amide Optimal pH 7.2-8.5 CarboxylicAcid Inactive Carboxylic Acid Water->CarboxylicAcid Increases with pH G start Low or No Yield? check_ph Is pH optimal (7.2-8.5)? start->check_ph check_buffer Buffer amine-free? check_ph->check_buffer Yes adjust_ph Adjust pH check_ph->adjust_ph No check_reagent NHS ester active? check_buffer->check_reagent Yes change_buffer Use non-amine buffer (e.g., PBS) check_buffer->change_buffer No check_conc Sufficient protein concentration? check_reagent->check_conc Yes new_reagent Use fresh, properly stored NHS ester check_reagent->new_reagent No increase_conc Increase protein concentration check_conc->increase_conc No success Yield Improved check_conc->success Yes adjust_ph->success change_buffer->success new_reagent->success increase_conc->success

References

Technical Support Center: Disulfide-Based Linker Stability in Serum

Author: BenchChem Technical Support Team. Date: December 2025

<

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the stability of disulfide-based linkers in a serum environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the stability of disulfide-based linkers in serum?

A1: The main challenge is premature cleavage of the disulfide bond in the bloodstream before the antibody-drug conjugate (ADC) reaches the target tumor cells.[1] This premature release of the cytotoxic payload can lead to decreased therapeutic efficacy and increased systemic toxicity.[1]

Q2: What are the main mechanisms responsible for the premature cleavage of disulfide linkers in serum?

A2: The primary mechanism is thiol-disulfide exchange with endogenous thiols present in the blood.[1] The most significant contributors to this process are:

  • Free Cysteine: Present at concentrations of 8-11 µM in plasma, it is a major contributor to disulfide bond reduction.[1]

  • Human Serum Albumin (HSA): HSA has a free cysteine residue (Cys34) that can participate in thiol-disulfide exchange reactions.[2][3]

  • Glutathione (B108866) (GSH): While the concentration of GSH in plasma (around 2.8 µM) is much lower than in the intracellular environment (1-10 mM), it can still contribute to linker cleavage over time.[1][4]

Q3: Can enzymes in the serum contribute to disulfide linker cleavage?

A3: Yes, in addition to thiol-disulfide exchange, enzymatic catalysis can play a role. Enzymes such as thioredoxin (TRX) and glutaredoxin (GRX) are present in the blood and can facilitate the reduction of disulfide bonds, even those that are chemically stable.[1] Additionally, quiescin-sulfhydryl oxidase 1 (QSOX1), a circulating enzyme in serum, can introduce disulfide bonds, potentially altering the redox state of proteins and contributing to the complexity of the serum environment.[5]

Q4: How does steric hindrance around the disulfide bond affect its stability in serum?

A4: Introducing bulky chemical groups, such as methyl groups, adjacent to the disulfide bond can significantly enhance its stability in circulation.[1][6] This steric hindrance physically shields the disulfide bond from attack by circulating thiols, thereby slowing the rate of premature cleavage.[1][6] However, excessive steric hindrance might also impede the desired release of the payload within the target cell.[7]

Q5: Does the conjugation site on the antibody influence the stability of the disulfide linker?

A5: Yes, the location of the linker on the antibody is a critical factor.[7][8] Some sites may be more solvent-exposed and therefore more susceptible to interaction with reducing agents in the serum, leading to faster cleavage.[8] Site-specific conjugation techniques can be employed to attach the linker to more protected and stable locations on the antibody.[8]

Troubleshooting Guide

Problem 1: Low in vivo efficacy and high systemic toxicity of an ADC with a disulfide linker.

  • Potential Cause: Premature cleavage of the disulfide linker in the bloodstream, leading to off-target release of the cytotoxic payload.[1]

  • Troubleshooting Steps:

    • Confirm Premature Cleavage: Conduct an in vitro plasma stability assay to quantify the rate of payload release over time.[8][9] A rapid decrease in the drug-to-antibody ratio (DAR) or an increase in free payload indicates instability.[8]

    • Analyze Linker Chemistry: Evaluate the design of the disulfide linker. Linkers with insufficient steric hindrance are more prone to reduction.[1]

    • Investigate Conjugation Site: If using stochastic conjugation methods (e.g., to lysine (B10760008) residues), use mass spectrometry to identify the primary conjugation sites and assess their solvent accessibility.[8]

  • Solutions:

    • Increase Steric Hindrance: Modify the linker by adding bulky groups (e.g., methyl groups) near the disulfide bond to shield it from reducing agents.[1][10]

    • Optimize Conjugation Site: Employ site-specific conjugation methods to attach the linker to a more sterically protected and stable location on the antibody.[8]

    • Consider Alternative Linkers: Explore other cleavable linkers (e.g., peptide-based) or non-cleavable linkers if the disulfide chemistry proves too unstable for the specific application.[11]

Problem 2: Inconsistent or unexpected results in in vitro plasma stability assays.

  • Potential Cause: Variability in plasma sources, experimental conditions, or analytical methods.

  • Troubleshooting Steps:

    • Standardize Plasma Source: Use pooled plasma from a reputable commercial source to minimize individual donor variability. Be aware that linker stability can differ between species (e.g., human vs. mouse plasma).[8]

    • Control Experimental Conditions: Maintain consistent temperature (37°C), ADC concentration, and time points across experiments.[9] Include a buffer control to assess the intrinsic stability of the ADC.[11]

    • Validate Analytical Methods: Ensure that the methods used to measure total antibody, intact ADC, and free payload (e.g., ELISA, LC-MS) are validated for accuracy and precision.[12][13]

  • Solutions:

    • Implement Rigorous Quality Control: Use standardized protocols and include appropriate controls in every assay.

    • Orthogonal Analytical Methods: Use multiple analytical techniques to confirm results. For example, complement ELISA data with LC-MS analysis to get a more complete picture of ADC stability and DAR changes.[9]

Quantitative Data Summary

The stability of disulfide linkers in serum is a critical parameter that can be modulated through chemical design, particularly by introducing steric hindrance. The following table summarizes comparative stability data for different disulfide linkers.

Linker TypeSteric HindranceRelative Plasma StabilityKey Considerations
Unhindered DisulfideLowLowProne to rapid cleavage in serum.[14]
Moderately Hindered (e.g., gem-dimethyl)MediumModerate to HighOffers a balance between serum stability and efficient intracellular payload release.[6][15]
Highly Hindered (e.g., cycloalkyl groups)HighHighProvides enhanced serum stability but may result in slower or incomplete payload release within the target cell.[7]

Note: The stability data can vary depending on the specific antibody, payload, conjugation site, and the animal model used in the study.[1]

Experimental Protocols

Protocol: In Vitro Plasma Stability Assay

This protocol outlines a general method for evaluating the stability of a disulfide-linked ADC in plasma.

Objective: To determine the rate of payload deconjugation from an ADC in plasma from various species over a specified time course.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Cryopreserved plasma (e.g., human, mouse, rat) from a commercial source

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical instruments for quantification (e.g., ELISA plate reader, LC-MS system)

Methodology:

  • Plasma Preparation: Thaw the cryopreserved plasma at 37°C. Centrifuge the plasma to remove any precipitates.[1]

  • ADC Incubation: Dilute the ADC to a final concentration of 100 µg/mL in the pre-warmed plasma. Prepare a parallel control sample by diluting the ADC in PBS.[8]

  • Incubation: Incubate all samples at 37°C.[8]

  • Time Points: At predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), collect aliquots from each sample.[8] Immediately store the aliquots at -80°C to halt any further reaction.[8]

  • Sample Analysis: Analyze the samples to quantify the concentration of the intact ADC, total antibody, and the released payload.[9]

    • ELISA: Can be used to measure the concentration of the intact ADC by using a capture antibody against the monoclonal antibody and a detection antibody against the payload.[9]

    • LC-MS: A powerful technique to determine the average drug-to-antibody ratio (DAR) over time and to quantify the free payload in the plasma.[9][12]

Visualizations

G cluster_0 Serum Environment ADC Disulfide-Linked ADC FreePayload Free Payload (Toxicity) ADC->FreePayload Premature Cleavage InactiveADC Inactive ADC ADC->InactiveADC Premature Cleavage Cysteine Free Cysteine Cysteine->ADC Thiol-Disulfide Exchange HSA Human Serum Albumin (Cys34) HSA->ADC Thiol-Disulfide Exchange GSH Glutathione GSH->ADC Thiol-Disulfide Exchange Enzymes Enzymes (e.g., TRX, GRX) Enzymes->ADC Enzymatic Reduction

Caption: Mechanisms of premature disulfide linker cleavage in serum.

G cluster_0 Troubleshooting Workflow Start Low Efficacy & High Toxicity Observed ConfirmCleavage Confirm Premature Cleavage (Plasma Stability Assay) Start->ConfirmCleavage ProblemIdentified Instability Confirmed ConfirmCleavage->ProblemIdentified AnalyzeLinker Analyze Linker Design (Steric Hindrance) IncreaseHindrance Increase Steric Hindrance AnalyzeLinker->IncreaseHindrance AnalyzeConjugation Analyze Conjugation Site (Solvent Accessibility) OptimizeSite Optimize Conjugation Site AnalyzeConjugation->OptimizeSite AlternativeLinker Consider Alternative Linkers IncreaseHindrance->AlternativeLinker OptimizeSite->AlternativeLinker ProblemIdentified->AnalyzeLinker Yes ProblemIdentified->AnalyzeConjugation Yes

Caption: Troubleshooting logic for disulfide linker instability.

G cluster_1 Experimental Workflow PreparePlasma Prepare Plasma IncubateADC Incubate ADC in Plasma at 37°C PreparePlasma->IncubateADC CollectAliquots Collect Aliquots at Time Points IncubateADC->CollectAliquots FreezeSamples Freeze Samples at -80°C CollectAliquots->FreezeSamples AnalyzeSamples Analyze Samples (ELISA, LC-MS) FreezeSamples->AnalyzeSamples DetermineStability Determine Rate of Payload Deconjugation AnalyzeSamples->DetermineStability

Caption: Workflow for in vitro plasma stability assay.

References

How to reduce non-specific binding in crosslinking experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for crosslinking experiments. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot unexpected results and optimize their experimental outcomes. Below you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of non-specific binding in crosslinking experiments?

A1: Non-specific binding in crosslinking experiments can arise from several sources. The main culprits are molecular forces between the analyte and other surfaces that are not the intended target.[1] These can include hydrophobic interactions, hydrogen bonding, and electrostatic (charge-based) interactions.[1] Other factors include the biomolecular coating on the sensor surface, the chemistry used for immobilization, or conformational changes in the ligand during immobilization.[1] Additionally, using an excessive amount of the primary antibody can lead to increased non-specific binding.[2]

Q2: What are the most effective blocking agents to use?

A2: The choice of a blocking agent is critical and depends on the specific experimental system. Common blocking agents are proteins and non-ionic detergents that occupy non-specific binding sites.[2] Bovine Serum Albumin (BSA) is a widely used protein blocker, typically at a concentration of 1-5%.[2][3][4] It's particularly useful for detecting phosphoproteins.[2] Other options include non-fat dry milk (2.5-5%), which is cost-effective but should be avoided in phosphoprotein and biotin-avidin detection systems.[2] Normal serum, from the same species as the secondary antibody, is also effective at blocking non-specific binding.[2]

Q3: How can I optimize my washing steps to reduce background?

A3: Optimizing washing steps is crucial for reducing background noise from non-specific binding. The stringency of the wash buffer can be adjusted to disrupt these weak interactions. Standard wash buffers like PBS and TBS contain physiological salt concentrations, but for higher stringency, the salt (NaCl) concentration can be increased up to 1 M to reduce ionic and electrostatic interactions.[5][6] Adding a low concentration of a mild, non-ionic detergent, such as Tween 20 or Triton X-100 (0.05% - 1%), can help disrupt hydrophobic interactions.[1][6][7][8] It's important to find the right balance, as overly harsh conditions might disrupt the specific protein-protein interactions you are studying.[9]

Q4: Should I pre-clear my lysate?

A4: Yes, pre-clearing the cell lysate is a highly recommended step to reduce non-specific binding of proteins to the immunoprecipitation beads (e.g., Protein A or G agarose (B213101)/sepharose).[6][7][10] This is done by incubating the lysate with beads before adding the specific antibody.[11] These beads will capture proteins that would otherwise non-specifically bind during the immunoprecipitation step. The beads are then removed by centrifugation, and the resulting supernatant (the pre-cleared lysate) is used for the actual immunoprecipitation.[7][10]

Q5: How does the concentration of the crosslinker affect non-specific binding?

A5: The concentration of the crosslinker must be carefully optimized. An excessive amount of crosslinker can lead to a higher degree of random, non-specific crosslinking, which increases background signal.[12] It is important to perform a titration of the crosslinker concentration to find the optimal balance between achieving specific crosslinking of your target proteins and minimizing non-specific interactions.[12] The ideal concentration can also depend on the concentration of the protein itself.[13]

Troubleshooting Guides

Issue 1: High Background on Western Blot after Immunoprecipitation

High background on a Western blot can obscure the specific signal of your protein of interest. Here are some common causes and solutions:

  • Inadequate Blocking: Insufficient blocking of non-specific sites on the membrane or beads.

    • Solution: Ensure you are using an appropriate blocking agent for your system. Refer to the table below for options and recommended concentrations. Increase the incubation time or the concentration of the blocking agent if necessary.

  • Ineffective Washing: Wash steps may not be stringent enough to remove all non-specifically bound proteins.

    • Solution: Increase the number of washes or the stringency of the wash buffer. You can increase the salt concentration (e.g., NaCl up to 500 mM) or add a non-ionic detergent (e.g., Tween 20 or Triton X-100, typically 0.05-0.1%).[1][4][5][14]

  • Non-Specific Binding to Beads: Proteins in the lysate may be binding directly to the agarose or magnetic beads.

    • Solution: Always perform a pre-clearing step by incubating your lysate with beads before adding your antibody.[6][7][10][11] This will remove proteins that have an affinity for the beads themselves.

  • Excessive Antibody Concentration: Using too much primary antibody can increase the chances of it binding non-specifically.

    • Solution: Perform an antibody titration experiment to determine the lowest concentration of antibody that provides a strong signal for your target protein with minimal background.[2]

Issue 2: False Positives in Crosslinking Mass Spectrometry Data

False positives in crosslinking mass spectrometry can result from random peptide-spectrum matches and non-specific interactions.[2][15]

  • Differentiating True and False Positives:

    • Solution: Employing MS-cleavable crosslinkers can help, as they allow for sequential fragmentation (MSn), which leads to cleaner spectra that are easier to interpret.[16] It is also crucial to use high-resolution mass spectrometry for both precursor and fragment ions to reduce the number of false-positive identifications.[16] Restricting the database search to proteins that are known to be in the sample can also reduce false positives.[17]

Data Presentation

Table 1: Common Blocking Agents

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA)1 - 5%A single purified protein, which is beneficial for phosphoprotein detection.[2]Can sometimes cause background with certain antibodies.[2]
Non-fat Dry Milk2.5 - 5%Inexpensive and readily available.[2]Interferes with phosphoprotein and biotin-based detection systems.[2]
Normal Serum5 - 10%Highly specific for blocking Fc-mediated binding.[2]More expensive than other options.[2]
Fish Gelatin0.1 - 5%Exhibits low cross-reactivity with mammalian antibodies.[2]Contains endogenous biotin, making it unsuitable for biotin-based detection.[2]
Polyvinylpyrrolidone (PVP)0.5 - 2%A protein-free option that is useful for the detection of small proteins.[2]May require more extensive optimization.[2]

Table 2: Recommended Wash Buffer Components to Reduce Non-Specific Binding

ComponentConcentration RangePurpose
Salt (NaCl)150 mM - 1 MTo reduce charge-based (ionic and electrostatic) interactions.[1][3][5][6]
Non-ionic Detergents (e.g., Tween 20, Triton X-100, NP-40)0.05% - 1%To reduce hydrophobic interactions.[1][5][6][8]
Reducing Agents (e.g., DTT, β-mercaptoethanol)1 - 2 mMCan help disrupt non-specific interactions.[5]

Experimental Protocols

Protocol 1: Lysate Pre-clearing

This protocol is a general guideline and may need to be optimized for your specific cell type and protein of interest.

  • Prepare your cell lysate according to your standard protocol. Keep the lysate on ice.

  • Determine the total protein concentration of your lysate.

  • For every 1 mL of cell lysate, add 20-50 µL of a 50% slurry of Protein A/G beads.[2]

  • Incubate the lysate-bead mixture on a rocker or orbital shaker for 30-60 minutes at 4°C.[2]

  • Pellet the beads by centrifugation at 14,000 x g for 10 minutes at 4°C.[2][7]

  • Carefully transfer the supernatant (the pre-cleared lysate) to a new, pre-chilled microcentrifuge tube. Discard the bead pellet.

  • Your lysate is now pre-cleared and ready for the immunoprecipitation experiment.

Protocol 2: Optimization of Washing Steps

This protocol outlines a method for testing different wash buffer conditions to find the optimal balance between removing non-specific proteins and retaining your protein of interest.

  • Perform your immunoprecipitation as you normally would, but divide the bead-bound immune complexes into several equal aliquots.

  • Prepare a series of wash buffers with varying stringency. For example:

    • Wash Buffer A (Low Stringency): Lysis buffer without detergent.

    • Wash Buffer B (Medium Stringency): Lysis buffer with 0.1% Tween 20 and 300 mM NaCl.

    • Wash Buffer C (High Stringency): Lysis buffer with 0.1% Tween 20 and 500 mM NaCl.

  • Wash each aliquot of beads with one of the prepared buffers. Perform at least three washes for each condition.

  • After the final wash, elute the proteins from the beads.

  • Analyze the eluates by SDS-PAGE and Western blotting to determine which wash condition gives the cleanest result without significant loss of your target protein.

Visualizations

experimental_workflow cluster_prep Lysate Preparation & Pre-treatment cluster_ip Immunoprecipitation cluster_wash Washing & Elution cluster_analysis Downstream Analysis start Start: Cell Lysis preclear Pre-clear Lysate (with Protein A/G beads) start->preclear Highly Recommended Step ip Immunoprecipitation (Add Titrated Primary Antibody) preclear->ip capture Capture Immune Complex (with Protein A/G beads) ip->capture wash Optimized Washing Steps (Adjust Salt/Detergent) capture->wash elute Elution of Protein Complex wash->elute analysis SDS-PAGE / Western Blot / Mass Spectrometry elute->analysis

Caption: Workflow for reducing non-specific binding in crosslinking experiments.

logical_relationships cluster_causes Causes of Non-Specific Binding cluster_solutions Solutions cause1 Hydrophobic Interactions sol1 Add Non-ionic Detergents (e.g., Tween 20, Triton X-100) cause1->sol1 Counteracted by cause2 Electrostatic Interactions sol2 Increase Salt Concentration (e.g., NaCl) cause2->sol2 Disrupted by cause3 Binding to Beads/Surfaces sol3 Pre-clear Lysate & Use Blocking Agents (e.g., BSA) cause3->sol3 Prevented by cause4 High Antibody/Crosslinker Concentration sol4 Titrate Antibody & Optimize Crosslinker Amount cause4->sol4 Mitigated by

Caption: Key causes of non-specific binding and their corresponding solutions.

References

Technical Support Center: Troubleshooting Immunoprecipitation with Crosslinked Samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions to common issues encountered during immunoprecipitation (IP) of crosslinked protein-nucleic acid or protein-protein complexes. It is intended for researchers, scientists, and drug development professionals familiar with immunoprecipitation techniques.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: High Background Signal

Q1: I am observing high background or non-specific binding in my immunoprecipitation with crosslinked samples. What are the likely causes and how can I resolve this?

A1: High background in crosslinked IP can originate from several factors, including insufficient washing, non-specific binding of proteins to the beads, or issues with the antibody.

Potential Causes and Solutions:

  • Inadequate Washing: Insufficiently stringent or too few wash steps can lead to the retention of non-specifically bound proteins.

    • Solution: Increase the number of wash steps (5-10 times) and the duration of each wash (5-10 minutes).[1] You can also increase the stringency of the wash buffers by adding non-ionic detergents like Tween 20 or Triton™ X-100 (0.01–0.1%) or by increasing the salt concentration (from 150 mM up to 500 mM NaCl).[1][2][3]

  • Non-specific Binding to Beads: Proteins can adhere non-specifically to the agarose (B213101) or magnetic beads.

    • Solution: Pre-clear your lysate by incubating it with beads before adding your primary antibody.[4] This will help remove proteins that have a natural affinity for the beads. Additionally, you can pre-block the beads with a blocking agent like 1-3% BSA for 1-2 hours at 4°C.[1][5]

  • Excessive Antibody: Using too much primary antibody can lead to its non-specific binding to the beads or other proteins.

    • Solution: Optimize the antibody concentration by performing a titration experiment to find the minimal amount required for efficient pulldown of your target.[5]

  • Contaminated Buffers: Old or contaminated buffers can be a source of background.

    • Solution: Always prepare fresh lysis and wash buffers before starting your experiment.[4]

  • Over-crosslinking: Excessive crosslinking can lead to the formation of large, insoluble protein aggregates that can non-specifically precipitate.[6][7]

    • Solution: Optimize the formaldehyde (B43269) concentration and crosslinking time.[1][7] A typical starting point is 1% formaldehyde for 10-20 minutes at room temperature.[7][8]

Issue 2: Low or No Signal (Inefficient Pulldown)

Q2: I am getting a very weak signal or no signal at all for my protein of interest. What could be wrong?

A2: Low or no signal suggests an issue with the immunoprecipitation efficiency, which can be affected by several steps in the protocol, from crosslinking to elution.

Potential Causes and Solutions:

  • Inefficient Crosslinking: Under-crosslinking may not sufficiently stabilize the protein complex, leading to its dissociation during the IP procedure.[6]

    • Solution: Optimize the crosslinking time. You can try a time course (e.g., 5, 10, 20 minutes) to determine the optimal duration for your specific protein and cell type.[7] Ensure your formaldehyde is fresh.[6]

  • Over-crosslinking: Conversely, excessive crosslinking can mask the epitope recognized by your antibody, preventing efficient immunoprecipitation.[1][6][7]

    • Solution: Reduce the formaldehyde concentration or shorten the crosslinking time.[4][7]

  • Inefficient Cell Lysis or Chromatin Shearing: Incomplete cell lysis will result in a lower yield of your target protein.[4] For chromatin-bound proteins, improper shearing of chromatin can also limit the accessibility of the epitope.

    • Solution: Ensure complete cell lysis by using an appropriate lysis buffer and mechanical disruption if necessary. Optimize sonication conditions to achieve the desired fragment size (typically 200-1000 bp for ChIP).[4][9] This often requires titration of sonication power and time.[10][11]

  • Poor Antibody Performance: The antibody may not be suitable for immunoprecipitation or may not recognize the crosslinked epitope.

    • Solution: Use an antibody that has been validated for IP.[6] You can test the antibody's ability to recognize the crosslinked protein via Western blot.[1]

  • Insufficient Starting Material: A low amount of starting material will naturally lead to a low yield.

    • Solution: Increase the amount of cell lysate used for the IP. For ChIP, a common recommendation is to use at least 25 µg of chromatin per immunoprecipitation.[4]

  • Inefficient Elution: The elution conditions may not be strong enough to release the protein complex from the beads.

    • Solution: Ensure your elution buffer is at the correct pH and composition. You can try increasing the incubation time or temperature during elution. Repeating the elution step can also increase yield.[1]

Quantitative Data Summary

Table 1: Optimization of Washing Buffer Components

ComponentStandard ConcentrationTroubleshooting RangePurpose
NaCl 150 mM150 mM - 500 mM[1]Reduces non-specific hydrophilic interactions.
Non-ionic Detergent (e.g., Triton™ X-100, Tween 20) 0.1%0.01% - 0.5%[1][12]Reduces non-specific hydrophobic interactions.
SDS (Anionic Detergent) 0.1%Up to 0.2%[3]Increases stringency for tightly bound non-specific proteins.

Table 2: Sonication Parameter Optimization for Chromatin Shearing

ParameterTypical RangeEffect of IncreaseRecommendation
Power Setting Low to MediumSmaller fragment size, potential for overheatingStart with lower power and increase gradually.
Pulse Duration ('ON' time) 5 - 30 seconds[10]Smaller fragment size, increased heat generationShorter pulses with cooling periods are recommended.[1]
Number of Cycles 5 - 20Smaller fragment sizeOptimize based on desired fragment size.
Sample Volume 300 - 500 µL per 1.5 mL tube[10]Affects sonication efficiencyKeep volume consistent for reproducible results.[10]

Experimental Protocols

Protocol 1: Formaldehyde Crosslinking of Adherent Mammalian Cells

  • Grow cells to 80-90% confluency.

  • To the culture medium, add formaldehyde to a final concentration of 1%. For optimization, you can test a range of concentrations (e.g., 0.5%, 1%, 1.5%).

  • Incubate at room temperature for 10 minutes with gentle shaking. Optimization of incubation time (e.g., 5, 15, 20 minutes) is recommended.[7]

  • Quench the crosslinking reaction by adding glycine (B1666218) to a final concentration of 125 mM.[7]

  • Incubate at room temperature for 5 minutes with gentle shaking.

  • Wash the cells twice with ice-cold PBS.

  • Proceed to cell lysis.

Protocol 2: Reversal of Formaldehyde Crosslinks

  • After the final wash of the immunoprecipitated complex, elute the complex from the beads using an appropriate elution buffer (e.g., a buffer containing SDS).

  • To the eluate and the input control, add NaCl to a final concentration of 200 mM.

  • Incubate at 65°C for at least 4-6 hours (or overnight). Some protocols suggest a shorter incubation at 95°C for 15 minutes, but this can be harsh on the DNA.[6]

  • (Optional but recommended) Add RNase A and incubate at 37°C for 30 minutes to remove RNA.[9]

  • Add Proteinase K and incubate at 45-55°C for 1-2 hours to digest proteins.[9]

  • Purify the DNA using a spin column or phenol-chloroform extraction.

Visualizations

Crosslinked_IP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Downstream Analysis start Start: Cell Culture crosslink 1. Crosslinking (e.g., 1% Formaldehyde) start->crosslink quench 2. Quenching (e.g., Glycine) crosslink->quench lysis 3. Cell Lysis quench->lysis shearing 4. Chromatin Shearing (Sonication or Enzymatic Digestion) lysis->shearing preclear 5. Pre-clearing Lysate (Optional, with beads) shearing->preclear add_ab 6. Add Primary Antibody preclear->add_ab add_beads 7. Add Protein A/G Beads add_ab->add_beads incubation 8. Incubation add_beads->incubation washes 9. Washes incubation->washes elution 10. Elution washes->elution reverse_crosslink 11. Reverse Crosslinks elution->reverse_crosslink purification 12. DNA/Protein Purification reverse_crosslink->purification end End: Analysis (e.g., qPCR, Sequencing, Western Blot) purification->end

Caption: Workflow for Immunoprecipitation with Crosslinked Samples.

Troubleshooting_High_Background problem Problem: High Background Signal cause1 Cause: Insufficient Washing problem->cause1 cause2 Cause: Non-specific Binding to Beads problem->cause2 cause3 Cause: Antibody Issues problem->cause3 solution1a Solution: Increase Wash Steps/Duration cause1->solution1a solution1b Solution: Increase Wash Buffer Stringency (Salt, Detergent) cause1->solution1b solution2a Solution: Pre-clear Lysate with Beads cause2->solution2a solution2b Solution: Block Beads with BSA cause2->solution2b solution3a Solution: Titrate Antibody Concentration cause3->solution3a solution3b Solution: Use a Validated Antibody cause3->solution3b

Caption: Troubleshooting Logic for High Background Signal.

References

Technical Support Center: Enhancing the Solubility of Hydrophobic Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of hydrophobic crosslinkers. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is my hydrophobic crosslinker difficult to dissolve?

A1: Hydrophobic crosslinkers, by their nature, have limited affinity for aqueous solutions.[1] Their chemical structures often contain aliphatic or aromatic backbones which are nonpolar and thus poorly solvated by water molecules.[1] This inherent low water solubility can lead to challenges in achieving the desired concentration for crosslinking reactions, potentially causing precipitation or aggregation of the crosslinker and the target molecules.[2][3]

Q2: What are the immediate consequences of poor crosslinker solubility in my experiment?

A2: Poor solubility can lead to several experimental issues, including:

  • Inaccurate concentration: The actual concentration of the dissolved crosslinker may be much lower than calculated, leading to inefficient crosslinking.

  • Precipitation: The crosslinker may fall out of solution, making it unavailable for the reaction and potentially interfering with analytical measurements.

  • Protein aggregation: Undissolved crosslinker particles can act as nucleation sites, promoting the aggregation of proteins or other biomolecules in the reaction mixture.[2][4]

  • Non-reproducible results: Inconsistent solubility between experiments can lead to significant variability in crosslinking efficiency and final conjugate properties.

Q3: Can I use organic solvents to dissolve my hydrophobic crosslinker?

A3: Yes, using a water-miscible organic co-solvent is a common and effective strategy.[5][6] Solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are frequently used to prepare a concentrated stock solution of the hydrophobic crosslinker before adding it to the aqueous reaction buffer.[7] However, it is crucial to minimize the final concentration of the organic solvent in the reaction mixture, typically keeping it below 10%, to avoid denaturation or precipitation of proteins.[1][7]

Q4: Are there alternatives to using organic co-solvents?

A4: Yes, several other strategies can be employed:

  • Use of surfactants: Non-ionic surfactants can form micelles that encapsulate the hydrophobic crosslinker, increasing its apparent solubility in aqueous media.[5]

  • Hydrotropic agents: Certain compounds, known as hydrotropes, can enhance the solubility of hydrophobic molecules at high concentrations.[5]

  • Chemical modification of the crosslinker: Incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) chains, into the crosslinker structure can significantly improve its water solubility.[1][2][3]

  • pH adjustment: For crosslinkers with ionizable groups, adjusting the pH of the buffer can increase their solubility. However, ensure the chosen pH is compatible with the stability and reactivity of your target molecules.[4]

Troubleshooting Guide: Common Solubility Issues and Solutions

This guide provides systematic steps to identify and resolve common issues related to hydrophobic crosslinker solubility.

Issue Potential Cause Recommended Action Rationale
Visible precipitate or cloudiness upon adding crosslinker stock to aqueous buffer. The crosslinker has exceeded its solubility limit in the final buffer composition.1. Decrease the final concentration of the crosslinker. 2. Increase the percentage of organic co-solvent in the final reaction mixture (while monitoring protein stability). 3. Add the crosslinker stock solution slowly to the reaction buffer with gentle vortexing.[7]Rapid addition can create localized high concentrations, leading to precipitation. Slow addition allows for better dispersion and dissolution.
Low or inconsistent crosslinking efficiency. The actual concentration of dissolved, active crosslinker is lower than intended due to poor solubility.1. Prepare a fresh stock solution of the crosslinker in an appropriate organic solvent immediately before use. 2. Filter the crosslinker stock solution through a 0.22 µm syringe filter to remove any undissolved particles. 3. Consider using a more hydrophilic analog of the crosslinker if available.[3]Hydrophobic crosslinkers can degrade or precipitate upon storage, even in organic solvents. Filtering ensures only the soluble fraction is used.
Increased aggregation of the target protein after adding the crosslinker. The hydrophobic nature of the crosslinker is increasing the overall hydrophobicity of the protein conjugate, leading to self-association.[2]1. Reduce the molar excess of the crosslinker in the reaction.[4] 2. Switch to a crosslinker with a hydrophilic spacer arm (e.g., PEGylated crosslinker).[1][2] 3. Include solubility-enhancing excipients, such as arginine, in the reaction buffer.[2]Over-conjugation can introduce too many hydrophobic moieties onto the protein surface. Hydrophilic linkers can shield these hydrophobic patches and improve the solubility of the conjugate.[1][2]

Experimental Protocols

Protocol 1: Solubilization of a Hydrophobic Crosslinker using a Co-Solvent

This protocol describes the standard method for dissolving a hydrophobic crosslinker in an organic co-solvent for use in bioconjugation reactions.

Materials:

  • Hydrophobic crosslinker (e.g., SMCC)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.2-7.5)

  • Target protein or molecule in reaction buffer

Procedure:

  • Prepare Crosslinker Stock Solution:

    • Allow the vial of hydrophobic crosslinker to equilibrate to room temperature before opening to prevent moisture condensation.[7]

    • Prepare a concentrated stock solution of the crosslinker (e.g., 10-20 mM) in anhydrous DMSO or DMF.[7] Ensure the crosslinker is completely dissolved. This should be done immediately before use.

  • Reaction Setup:

    • Have your protein solution in the reaction buffer ready. Ensure the buffer does not contain primary amines (e.g., Tris) if using an amine-reactive crosslinker, as they will compete with the reaction.[8]

  • Adding the Crosslinker:

    • While gently vortexing the protein solution, add the required volume of the crosslinker stock solution dropwise.

    • Ensure the final concentration of the organic co-solvent in the reaction mixture is as low as possible, ideally below 10%, to maintain protein stability and solubility.[1][7]

  • Incubation:

    • Incubate the reaction at the recommended temperature and time for the specific crosslinker (e.g., 30-60 minutes at room temperature).[7]

  • Removal of Excess Crosslinker:

    • Remove unreacted crosslinker using a desalting column or dialysis, exchanging the buffer as required for the next step of your experiment.[1]

Protocol 2: Characterizing the Impact of Crosslinker Hydrophilicity on Protein Aggregation

This protocol uses Size Exclusion Chromatography (SEC) to quantify the percentage of monomer and aggregate in a protein sample after conjugation with crosslinkers of varying hydrophilicity.

Materials:

  • Purified protein

  • Hydrophobic crosslinker (e.g., SMCC)

  • Hydrophilic crosslinker (e.g., Sulfo-SMCC or a PEGylated version)

  • SEC column and HPLC system

  • Mobile phase (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Conjugates:

    • Set up parallel conjugation reactions as described in Protocol 1, one with the hydrophobic crosslinker and one with the hydrophilic crosslinker. Include a control sample of the protein with no crosslinker added.

  • Sample Preparation for SEC:

    • After the conjugation reaction, quench any unreacted crosslinker if necessary.

    • Dilute the samples to a suitable concentration (e.g., 0.5-1.0 mg/mL) using the mobile phase.[2]

    • Filter the samples through a low-protein-binding 0.22 µm filter to remove any large particulates.[2]

  • SEC Analysis:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.[4]

    • Inject the prepared samples onto the column.

    • Run the chromatography under isocratic conditions, monitoring the eluent at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the monomeric protein and any higher molecular weight aggregates.

    • Integrate the peak areas to calculate the percentage of monomer and aggregates for each sample.

Data Presentation

The following table summarizes the potential impact of linker modification on the physicochemical properties of a bioconjugate.

Linker TypeIllustrative PEG UnitsRelative Hydrophobicity (HIC Retention)% Aggregation (SEC)Solubility
Hydrophobic0High15-25%Low
Hydrophilic4Moderate5-10%Moderate
Highly Hydrophilic12Low<5%High

Note: The values presented are illustrative and will vary depending on the specific protein, crosslinker, and degree of conjugation.

Visualizations

G cluster_0 Troubleshooting Workflow for Crosslinker Solubility start Start: Dissolving Hydrophobic Crosslinker issue Observe Precipitate or Cloudiness? start->issue solution1 Decrease Crosslinker Concentration issue->solution1 Yes end_success Proceed with Experiment issue->end_success No solution2 Increase Co-solvent Percentage solution1->solution2 solution3 Add Crosslinker Slowly with Mixing solution2->solution3 check_protein Protein Stability Compromised? solution3->check_protein check_protein->end_success No end_fail Consider Alternative Strategy (e.g., Hydrophilic Crosslinker) check_protein->end_fail Yes

Caption: A decision tree for troubleshooting solubility issues with hydrophobic crosslinkers.

G cluster_1 Experimental Workflow for Bioconjugation prep_protein 1. Prepare Protein Solution in Amine-Free Buffer conjugation 3. Add Crosslinker to Protein (Slowly, with Mixing) prep_protein->conjugation prep_crosslinker 2. Prepare Fresh Crosslinker Stock in DMSO/DMF prep_crosslinker->conjugation incubation 4. Incubate Reaction conjugation->incubation purification 5. Purify Conjugate (e.g., Desalting Column) incubation->purification characterization 6. Characterize Conjugate (e.g., SEC, HIC) purification->characterization

Caption: Standard experimental workflow for protein conjugation with a hydrophobic crosslinker.

References

Best practices for storing and handling Boc-NH-ethyl-SS-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with best practices for storing, handling, and troubleshooting experiments involving Boc-NH-ethyl-SS-propionic acid.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2][3][4] Before use, it is recommended to allow the reagent to equilibrate to room temperature before opening the container to prevent condensation, as the compound is sensitive to moisture.[4]

Q2: What solvents can be used to dissolve this compound?

A2: This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF).[1][4][5] For conjugation reactions, it is common to prepare a stock solution in anhydrous DMSO or DMF.[4][6]

Q3: What is the primary application of this compound?

A3: It is primarily used as a cleavable linker in bioconjugation.[3][7][8][9] Its structure is ideal for linking molecules, such as a drug to an antibody or protein, to create conjugates like antibody-drug conjugates (ADCs). The disulfide bond within the linker is stable in circulation but can be cleaved under reducing conditions found inside cells, allowing for controlled release of the conjugated molecule.[7][10][11]

Q4: Which functional groups of this linker are reactive?

A4: this compound has two key reactive sites:

  • The terminal carboxylic acid group can be activated to react with primary amines to form a stable amide bond.[1][3]

  • The Boc (tert-Butyloxycarbonyl) protecting group on the amine can be removed under acidic conditions to expose a primary amine for further conjugation.[1][3]

Q5: How is the disulfide bond in the linker cleaved?

A5: The disulfide (-S-S-) bond is cleaved under reducing conditions.[7][10] This can be achieved using reducing agents such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[6][12] This property is crucial for the release of payloads in targeted drug delivery systems, as the intracellular environment has a higher concentration of reducing agents like glutathione.[11][13]

Chemical and Physical Properties

PropertyValueCitations
CAS Number 485800-27-9[1][3][14]
Molecular Formula C10H19NO4S2[1][3]
Molecular Weight 281.4 g/mol [1][14]
Purity Typically ≥95% - 98%[1][8]
Appearance Solid[2]
Storage Condition -20°C[1][2][3][15]
Solubility DMSO, DCM, DMF[1][5]
Shipping Condition Ambient Temperature[1][3]

Experimental Protocols

Protocol: Two-Step Amine Coupling using EDC/NHS Activation

This protocol outlines the general procedure for conjugating this compound to a molecule containing a primary amine (Molecule-NH2).

Materials:

  • This compound

  • Molecule-NH2 (e.g., protein, peptide, or drug)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Anhydrous DMSO or DMF

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 50 mM Tris-HCl, pH 8.0

  • Desalting column

Procedure:

Step 1: Activation of the Carboxylic Acid

  • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.[4]

  • In a reaction tube, add the desired amount of the linker stock solution.

  • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

  • Add EDC (e.g., 2-10 mM final concentration) and Sulfo-NHS (e.g., 5-25 mM final concentration) to the linker solution.[6]

  • Incubate for 15 minutes at room temperature with gentle mixing to activate the carboxylic acid, forming an NHS ester.[6]

Step 2: Conjugation to the Amine-Containing Molecule

  • Dissolve your Molecule-NH2 in Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL for a protein).[6]

  • Immediately add the activated linker solution from Step 1 to the Molecule-NH2 solution.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[6][11]

  • Quench the reaction by adding the Quenching Solution to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.[4]

  • Purify the resulting conjugate to remove excess linker and reaction byproducts using a desalting column or other appropriate chromatography techniques (e.g., size-exclusion chromatography).[6][11]

Troubleshooting Guide

Q1: My conjugation efficiency is low, resulting in a poor yield of the desired conjugate. What could be the cause?

A1: Low conjugation efficiency can stem from several factors:

  • Hydrolysis of the Linker: The activated NHS ester of the linker is moisture-sensitive. Ensure you are using anhydrous solvents and equilibrate the solid linker to room temperature before opening to prevent condensation.[4] Prepare activation reagents fresh and use the activated linker solution immediately.

  • Inefficient Activation: The pH for EDC/NHS activation is critical and should be between 4.5 and 6.0. Ensure your Activation Buffer is correctly prepared. Use fresh, high-quality EDC and Sulfo-NHS.

  • Suboptimal Conjugation pH: The reaction of the NHS ester with the primary amine is most efficient at a pH of 7.2-7.5. Check the pH of your Coupling Buffer.

  • Buffer Incompatibility: Avoid buffers containing primary amines (e.g., Tris) or carboxylates during the activation step, as they will compete with the intended reaction.[6]

Q2: I am observing premature cleavage of the disulfide bond during my experiment. How can I prevent this?

A2: Unintended cleavage of the disulfide bond is typically caused by reducing agents.

  • Avoid Reducing Agents: Ensure that none of your buffers or reagents contain reducing agents like DTT, TCEP, or β-mercaptoethanol until the cleavage step is intended.

  • Degas Buffers: For reactions involving molecules with free thiols that should not react with the disulfide linker, it is good practice to degas buffers to minimize oxidation-reduction side reactions.

Q3: The Boc protecting group is not being removed completely. What should I do?

A3: Incomplete deprotection can be addressed by optimizing the acidic conditions.

  • Acid Strength and Time: The Boc group is typically removed with acids like Trifluoroacetic acid (TFA). Ensure the concentration of the acid and the reaction time are sufficient for complete removal. The reaction progress can be monitored by techniques like HPLC or LC-MS.

  • Scavengers: When working with peptides or other sensitive molecules, the carbocations formed during Boc deprotection can lead to side reactions. Consider adding scavengers to the deprotection solution.

Q4: My protein/molecule is precipitating or aggregating during the conjugation reaction. What is the reason?

A4: Aggregation can occur due to several reasons:

  • High Protein Concentration: Try reducing the concentration of your protein or other biomolecule.[16]

  • Excessive Cross-linking: A very high molar excess of the linker can sometimes lead to intermolecular cross-linking and aggregation. Optimize the molar ratio of linker to your molecule.[16]

  • Solvent Effects: If using a high percentage of organic solvent (like DMSO or DMF) from the linker stock solution, it may cause some proteins to precipitate. Minimize the volume of the stock solution added, if possible.

Visualizations

G cluster_storage Storage & Handling cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation storage Store at -20°C in a sealed container equilibrate Equilibrate to Room Temp before opening dissolve Dissolve in Anhydrous DMSO or DMF linker This compound reagents Add EDC & Sulfo-NHS (pH 4.5-6.0) linker->reagents activated_linker Activated NHS Ester (Use Immediately) reagents->activated_linker molecule Amine-containing Molecule (pH 7.2-7.5) activated_linker->molecule Add to Molecule Solution reaction Incubate (2h @ RT or O/N @ 4°C) molecule->reaction quench Quench Reaction (e.g., Tris buffer) reaction->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify G start Start Troubleshooting issue What is the primary issue? start->issue low_yield Low Conjugation Yield issue->low_yield Low Yield premature_cleavage Premature S-S Cleavage issue->premature_cleavage Cleavage aggregation Aggregation Occurs issue->aggregation Aggregation check_reagents Check Reagent Quality & Age (Use fresh EDC/NHS) low_yield->check_reagents check_ph Verify Buffer pH (Activation: 4.5-6.0, Conjugation: 7.2-7.5) low_yield->check_ph check_moisture Ensure Anhydrous Conditions low_yield->check_moisture check_reducers Remove Reducing Agents from Buffers premature_cleavage->check_reducers check_concentration Optimize Molecule/Linker Concentration Ratio aggregation->check_concentration end Problem Resolved check_reagents->end check_ph->end check_moisture->end check_reducers->end check_concentration->end G cluster_key Functional Groups boc Boc-Protected Amine (Deprotect with Acid) disulfide Cleavable Disulfide Bond (Reduce with DTT/TCEP) acid Carboxylic Acid (Activate with EDC/NHS for Amine Coupling)

References

How to quench an NHS ester reaction effectively

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively quenching N-Hydroxysuccinimide (NHS) ester reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench an NHS ester reaction?

Quenching is a critical step to terminate the conjugation reaction and deactivate any unreacted, excess NHS ester.[1][2][3] This prevents the highly reactive NHS ester from modifying primary amines on other molecules during purification or in downstream applications, which could otherwise lead to non-specific labeling, protein aggregation, and inaccurate results.[2][3][4]

Q2: What are the most common and effective quenching agents for an NHS ester reaction?

The most common and effective quenching agents are small molecules that contain a primary amine.[1][2] This primary amine reacts with the NHS ester to form a stable amide bond, effectively capping the reactive group.[1] Widely used quenching agents include:

  • Tris (tris(hydroxymethyl)aminomethane): A very common and effective quenching agent.[1][2][4]

  • Glycine (B1666218): A simple and efficient amino acid quencher.[1][2][4]

  • Lysine: Similar to Tris and glycine, it provides a primary amine for quenching.[1]

  • Ethanolamine (B43304): An alternative small primary amine that serves as an efficient quenching agent.[1][2]

  • Hydroxylamine (B1172632): Can also be used to quench the reaction and cleaves the NHS ester, which can regenerate the original carboxyl group.[1][3][4][5]

Q3: How do I choose the best quenching agent for my experiment?

The choice of quenching agent depends on several factors related to your specific application:

  • Reactivity: Tris, glycine, and ethanolamine are all highly reactive towards NHS esters.[2]

  • Size and Ease of Removal: Smaller molecules like glycine and ethanolamine are often easier to remove in subsequent purification steps such as dialysis or size-exclusion chromatography.[2]

  • Downstream Interference: Ensure the quenching agent will not interfere with any downstream assays. For example, if a subsequent step involves amine-specific chemistry, the quencher must be completely removed.[2]

  • Carboxyl Group Modification: Most primary amine quenchers will modify the carboxyl group on the original molecule (via the NHS ester). If you need to regenerate the original carboxyl group, consider using hydroxylamine or quenching via hydrolysis by raising the pH.[3][5][6]

Q4: What is a typical concentration and incubation time for quenching?

A standard quenching protocol involves adding the quenching agent to a final concentration of 20-50 mM and incubating the reaction for 15-30 minutes at room temperature.[1][2][7][8] However, concentrations can range from 10 mM to 100 mM depending on the specific reaction conditions.[1][7]

Q5: Can I quench the reaction by simply adjusting the pH?

Yes, you can stop the reaction by promoting the hydrolysis of the NHS ester. The rate of hydrolysis increases significantly at a more alkaline pH.[7][9][10] Raising the pH to 8.6 or higher will rapidly hydrolyze any remaining NHS ester, typically within minutes, which regenerates the original unmodified carboxyl group.[6][9] However, be aware that a high pH may negatively affect the stability of your target molecule (e.g., protein).

Q6: How can I confirm that the quenching reaction is complete?

Directly confirming complete quenching can be challenging without advanced analytical methods. However, an indirect assessment can be performed by testing for the presence of any remaining active NHS ester. This can be done by measuring the release of the NHS leaving group, which absorbs light between 260-280 nm, after intentionally forcing the hydrolysis of any remaining active ester with a base.[11][12] A lack of a significant increase in absorbance after base treatment suggests that the NHS ester was already consumed or hydrolyzed, indicating effective quenching.[11] The most definitive method is to purify the conjugate and analyze it using techniques like mass spectrometry to ensure no further modifications have occurred.

Troubleshooting Guide

This guide addresses common issues encountered during and after the quenching of NHS ester reactions.

IssuePotential CauseRecommended Solution
Low Conjugation Yield After Quenching Premature Quenching: The quenching agent was added before the primary conjugation reaction was complete.Perform a time-course experiment to determine the optimal incubation period for your specific conjugation reaction before adding the quenching agent.[2]
Ineffective Quenching: The concentration of the quenching agent was too low to stop the reaction effectively.Increase the final concentration of the quenching agent. A range of 20-50 mM is typically recommended, but up to 100 mM can be used.[1][2][7]
Hydrolysis of NHS Ester: The NHS ester reacted with water and became inactive before it could react with the target molecule. This is accelerated at higher pH.[2][13][14]Ensure the reaction pH is within the optimal range of 7.2-8.5.[2][10] Always prepare the NHS ester stock solution in an anhydrous solvent (e.g., DMSO or DMF) immediately before use to minimize exposure to moisture.[2][13]
Presence of Unwanted Side Products Reaction with Non-Target Residues: NHS esters can have side reactions with hydroxyl groups (serine, threonine, tyrosine) or sulfhydryl groups (cysteine), especially if primary amines are not readily available.[2][14][15][16]Optimize the reaction pH to 7.2-8.5 to favor the reaction with primary amines.[2] Consider using a more specific reagent if side reactions are persistent.
Reaction with Quenching Agent: The conjugate is reacting with the quenching agent, leading to undesired modifications.Ensure the quenching agent is removed thoroughly after the quenching step using a suitable purification method like size-exclusion chromatography or dialysis.[1][7][8]
Protein Aggregation/Precipitation After Quenching High Concentration of Organic Solvent: Many NHS esters are dissolved in DMSO or DMF. A high final concentration of organic solvent can denature proteins.Ensure the final concentration of the organic solvent in the reaction mixture is kept low, typically below 10%.[11][14]
High Degree of Labeling: Excessive modification of primary amines neutralizes their positive charge, which can alter the protein's isoelectric point and solubility, leading to aggregation.[4][14]Reduce the molar excess of the NHS ester in the initial reaction to achieve a lower degree of labeling.
Protein Instability: The protein itself may be unstable under the reaction or quenching conditions (e.g., pH, temperature).Confirm that the chosen buffer, pH, and temperature are compatible with your protein's stability.

Quantitative Data Summary

Table 1: Common Quenching Agents and Recommended Conditions

Quenching AgentTypical Final ConcentrationTypical Incubation TimeTemperatureNotes
Tris-HCl 20-100 mM15-30 minutesRoom TemperatureA very common and effective quenching agent. Ensure the final pH is around 8.0.[1]
Glycine 20-100 mM15-30 minutesRoom TemperatureAnother widely used and efficient quenching reagent.[1]
Lysine 20-50 mM15 minutesRoom TemperatureSimilar to Tris and glycine, provides a primary amine for quenching.[1]
Ethanolamine 20-50 mM15 minutesRoom TemperatureAn alternative primary amine-containing quenching agent.[1]
Hydroxylamine 10 mM15 minutesRoom TemperatureCan be used to quench the reaction and may regenerate the carboxyl group.[1][5]

Table 2: Hydrolytic Stability of NHS Esters as a Function of pH

This table illustrates the significant impact of pH on the stability of NHS esters in aqueous solutions. As the pH increases, the rate of the competing hydrolysis reaction accelerates, shortening the half-life of the active ester.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[7][9]
8.04~1 hour[7]
8.6410 minutes[7][9]
9.0Room TemperatureMinutes[7]

Visualizations

NHS_Ester_Reaction_and_Quenching cluster_reaction Primary Reaction cluster_quenching Quenching Reaction Target Target Molecule with Primary Amine (-NH₂) Product Stable Amide Bond (Conjugated Product) Target->Product reacts with NHSEster NHS Ester Reagent NHSEster->Product NHS_byproduct1 NHS (byproduct) Product->NHS_byproduct1 releases Unreacted_NHSEster Unreacted NHS Ester Reagent Quenched_Product Inactive, Quenched Reagent Unreacted_NHSEster->Quenched_Product Quencher Quenching Agent (e.g., Tris, Glycine) with Primary Amine Quencher->Quenched_Product reacts with NHS_byproduct2 NHS (byproduct) Quenched_Product->NHS_byproduct2 releases

Caption: NHS ester reaction with a primary amine and subsequent quenching.

Quencher_Selection_Workflow decision decision action action start Start: Choose Quencher d1 Need to regenerate carboxyl group? start->d1 a1 Use Hydroxylamine or quench via high pH hydrolysis d1->a1 Yes d2 Concerned about quencher removal? d1->d2 No end Proceed to Quenching a1->end a2 Use a small quencher: Glycine or Ethanolamine d2->a2 Yes a3 Use a standard quencher: Tris or Glycine d2->a3 No a2->end a3->end

Caption: Decision workflow for selecting an appropriate quenching agent.

Troubleshooting_Workflow problem problem decision decision solution solution start Problem Identified: Low Yield or Side Products Post-Quenching d1 Was reaction time optimized before quenching? start->d1 s1 Perform time-course experiment to optimize conjugation time d1->s1 No d2 Was quencher concentration sufficient (20-50 mM)? d1->d2 Yes end Re-run Experiment s1->end s2 Increase quencher concentration d2->s2 No d3 Was NHS ester reagent prepared fresh in anhydrous solvent? d2->d3 Yes s2->end s3 Use fresh reagent and anhydrous DMSO/DMF d3->s3 No d4 Was an amine-free buffer used for conjugation (pH 7.2-8.5)? d3->d4 Yes s3->end s4 Perform buffer exchange into a recommended buffer (e.g., PBS, Borate) d4->s4 No d4->end Yes s4->end

Caption: Troubleshooting workflow for low yield or side products.

Experimental Protocols

Protocol 1: Standard Quenching of an NHS Ester Reaction

This protocol describes the standard procedure for quenching an NHS ester conjugation reaction using a primary amine-containing buffer.

Materials:

  • Reaction mixture containing the conjugated product and unreacted NHS ester.

  • Quenching buffer stock solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine).[2]

Procedure:

  • Prepare Quenching Buffer: Ensure your stock solution of the chosen quenching agent is ready. For Tris-HCl, the pH should be adjusted to ~8.0.

  • Add Quenching Agent: At the end of the desired conjugation reaction time, add the quenching buffer to the reaction mixture to achieve a final concentration of 20-50 mM. For example, add 20-50 µL of a 1 M quenching buffer stock to a 1 mL reaction volume.[2]

  • Incubate: Gently mix the solution and incubate for 15-30 minutes at room temperature to ensure all unreacted NHS esters are deactivated.[1][2]

  • Proceed to Purification: After incubation, the quenched reaction mixture is ready for purification to remove the excess quenching agent and other byproducts.[1][8]

Protocol 2: Post-Quenching Purification via Size-Exclusion Chromatography (Spin Column)

This method is ideal for the rapid removal of excess quenching agent and unreacted NHS ester from small sample volumes.[8]

Materials:

  • Quenched reaction mixture.

  • Desalting spin column (e.g., Zeba™, Sephadex™ G-25).[8]

  • Collection tubes.

  • Appropriate buffer for final product storage (e.g., PBS).

  • Centrifuge.

Procedure:

  • Prepare Spin Column: Prepare the desalting spin column according to the manufacturer's instructions. This typically involves removing the storage buffer and equilibrating the column with the desired final buffer.

  • Equilibrate Column: Centrifuge the column in a collection tube to remove the storage solution. Add your desired final buffer to the column and centrifuge again. Repeat this equilibration step 2-3 times, discarding the flow-through each time.[8]

  • Load Sample: Place the equilibrated column into a new collection tube. Slowly apply the entire quenched reaction mixture to the center of the resin bed.[8]

  • Elute Conjugate: Centrifuge the column according to the manufacturer's protocol (e.g., 1,000 x g for 2 minutes). The purified conjugate will be in the eluate. The smaller molecules (excess quencher, NHS, unreacted ester) are retained in the column resin.

  • Store Sample: Store the purified conjugate under appropriate conditions.

Protocol 3: Indirect Assessment of Quenching by Testing for Residual NHS Ester Activity

This protocol allows for a qualitative assessment of whether active NHS ester remains after quenching by forcing hydrolysis with a base and measuring the release of NHS.[11][12]

Materials:

  • Quenched and purified sample.

  • Control sample (conjugation reaction mixture before quenching).

  • Amine-free buffer (e.g., PBS, pH 7.4).

  • 0.5 M NaOH.

  • UV-Vis Spectrophotometer and quartz cuvettes.

Procedure:

  • Prepare Samples: Dilute an aliquot of your quenched, purified sample in the amine-free buffer. As a positive control, dilute an aliquot of the unquenched reaction mixture to the same concentration.

  • Initial Absorbance Reading: Zero the spectrophotometer at 260 nm using the amine-free buffer. Measure and record the absorbance of both the quenched sample and the unquenched control sample (A_initial).

  • Induce Hydrolysis: To 1 mL of each sample from step 2, add 50 µL of 0.5 M NaOH. Mix immediately.

  • Final Absorbance Reading: Within one minute of adding the base, measure and record the absorbance of both samples at 260 nm (A_final).

  • Interpretation:

    • Unquenched Control: You should observe a significant increase in absorbance (A_final > A_initial), confirming the test is working and the initial reagent was active.[12]

    • Quenched Sample: If the quenching was effective, there should be little to no increase in absorbance (A_final ≈ A_initial). This indicates that no significant amount of active NHS ester remained to be hydrolyzed.[12]

References

Validation & Comparative

A Comparative Guide to Cleavable Crosslinkers: Benchmarking Boc-NH-ethyl-SS-propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a cleavable crosslinker is a critical determinant in the design of effective bioconjugates, particularly antibody-drug conjugates (ADCs). The linker's properties—its stability in circulation and its susceptibility to cleavage at the target site—directly influence the therapeutic index of the conjugate. This guide provides an objective comparison of Boc-NH-ethyl-SS-propionic acid, a disulfide-containing cleavable crosslinker, with other major classes of cleavable linkers, supported by experimental data and detailed protocols.

Introduction to Cleavable Crosslinkers

Cleavable crosslinkers are designed to be stable in the systemic circulation but to release their payload under specific physiological conditions found within target cells or the tumor microenvironment. This controlled release mechanism is crucial for minimizing off-target toxicity and maximizing therapeutic efficacy. The primary classes of cleavable linkers are categorized by their cleavage trigger:

  • Disulfide Linkers: Cleaved in the presence of reducing agents like glutathione (B108866) (GSH), which is found in significantly higher concentrations inside cells compared to the bloodstream.[1]

  • pH-Sensitive Linkers: Designed to hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[2]

  • Enzyme-Cleavable Linkers: Typically contain a peptide sequence that is a substrate for proteases, such as cathepsins, which are highly expressed in the lysosomes of tumor cells.[2]

  • Light-Cleavable Linkers: Contain a photolabile group that can be cleaved upon exposure to a specific wavelength of light, offering high spatial and temporal control.

This compound falls into the category of disulfide linkers. It is a heterobifunctional crosslinker featuring a Boc-protected amine and a carboxylic acid, allowing for sequential conjugation to two different molecules. The disulfide bond within its structure is the cleavable moiety.

Quantitative Comparison of Cleavable Linker Performance

The following tables summarize key performance data for different classes of cleavable linkers. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: In Vitro Cleavage and Plasma Stability

Linker TypeRepresentative LinkerCleavage ConditionHalf-life in Human PlasmaReference(s)
Disulfide (Unhindered) SPDP (proxy for this compound)1 mM Glutathione~30-60 minInferred from[3]
Disulfide (Hindered) Sterically hindered maleimide1 mM GlutathioneSeveral hours[4]
pH-Sensitive HydrazonepH 5.0~2 days[5]
Enzyme-Cleavable Valine-Citrulline (vc)Cathepsin B>7 days[5]

Table 2: In Vitro Cytotoxicity (IC50 Values)

Linker TypeADC ExampleCell LineIC50 (ng/mL)Reference(s)
Disulfide Anti-CD30-SPP-DM1L540cy (Hodgkin's Lymphoma)~1-10[6]
pH-Sensitive Anti-CD33-Hydrazone-CalicheamicinHL-60 (Leukemia)~0.1-1[6]
Enzyme-Cleavable Anti-CD30-vc-MMAEL540cy (Hodgkin's Lymphoma)~1-10[6]
Non-Cleavable (for comparison) Anti-HER2-SMCC-DM1SK-BR-3 (Breast Cancer)~10-100[6]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the mechanism of action of an ADC and a typical experimental workflow for evaluating linker cleavage.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) ADC Antibody-Drug Conjugate (ADC) Receptor Receptor ADC->Receptor Binding

Cleavage_Assay_Workflow Start Start: ADC with Cleavable Linker Incubation Incubate with Cleavage Agent (e.g., Glutathione) Start->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling Quenching Quench Reaction (e.g., add NEM) Sampling->Quenching Analysis Analyze by HPLC or LC-MS Quenching->Analysis Data Quantify Released Payload vs. Intact ADC Analysis->Data End Determine Cleavage Kinetics (e.g., Half-life) Data->End

Experimental Protocols

Detailed and standardized protocols are essential for the accurate comparison of different crosslinkers.

Protocol 1: In Vitro Linker Cleavage Assay

Objective: To determine the rate of disulfide bond cleavage in this compound-conjugated molecules in the presence of a reducing agent.

Materials:

  • Bioconjugate with this compound linker

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reduced glutathione (GSH)

  • N-Ethylmaleimide (NEM) for quenching

  • High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Prepare a stock solution of the bioconjugate in PBS.

  • Initiate the cleavage reaction by adding GSH to a final concentration of 1-10 mM to mimic the intracellular reducing environment.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding a solution of NEM to cap any free thiols and prevent further disulfide exchange.

  • Analyze the samples by reverse-phase HPLC or LC-MS to separate and quantify the intact bioconjugate and the released payload.

  • Calculate the percentage of cleavage at each time point and determine the cleavage half-life.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the crosslinker in human plasma.

Materials:

  • ADC conjugated using the crosslinker of interest

  • Human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Enzyme-linked immunosorbent assay (ELISA) reagents or LC-MS system

Procedure:

  • Incubate the ADC at a final concentration (e.g., 100 µg/mL) in human plasma at 37°C.[7]

  • As a control, incubate the ADC in PBS under the same conditions.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 144 hours).[8]

  • Analyze the samples to determine the amount of intact ADC remaining. This can be done using an ELISA that detects both the antibody and the drug, or by LC-MS to measure the drug-to-antibody ratio (DAR).[7]

  • A decrease in the amount of intact ADC or a reduction in the average DAR over time indicates linker cleavage.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency (IC50) of an ADC against cancer cells.

Materials:

  • Target antigen-positive cancer cell line

  • Complete cell culture medium

  • ADC

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC in cell culture medium.

  • Remove the old medium from the cells and add the ADC dilutions.

  • Incubate the plate for 72-96 hours at 37°C.

  • Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the MTT to a purple formazan (B1609692) product.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Plot the cell viability against the ADC concentration and determine the IC50 value.

Conclusion

The choice of a cleavable crosslinker is a multifaceted decision that requires careful consideration of the desired stability, cleavage kinetics, and the specific biological context. This compound, as a simple disulfide-based linker, offers a straightforward cleavage mechanism that is responsive to the intracellular reducing environment. However, its unhindered nature may lead to faster cleavage and potentially lower plasma stability compared to more sterically hindered disulfide linkers or other cleavable chemistries like enzyme-cleavable linkers.[4]

This guide provides a framework for the comparative evaluation of this compound and other cleavable crosslinkers. By utilizing the presented data and protocols, researchers can make more informed decisions in the design and optimization of their bioconjugates for improved therapeutic outcomes.

References

A Comparative Guide to Cleavable and Non-Cleavable Crosslinkers: Boc-NH-ethyl-SS-propionic acid vs. DSS

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs), the choice of crosslinker is a critical determinant of efficacy and safety.[1] This guide provides an in-depth, objective comparison between cleavable crosslinkers, exemplified by those derived from Boc-NH-ethyl-SS-propionic acid , and non-cleavable crosslinkers, with a focus on Disuccinimidyl suberate (B1241622) (DSS) .[2][3]

The fundamental distinction between these two classes of linkers lies in their payload release mechanisms.[1] Cleavable linkers are engineered to be stable in systemic circulation and release their payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells.[1][4] In contrast, non-cleavable linkers form a stable bond, and payload release is contingent upon the complete proteolytic degradation of the antibody backbone within the lysosome following internalization by the target cell.[1][5][6]

Quantitative Performance Comparison

The selection of a linker technology has profound implications for an ADC's therapeutic index, influencing its stability, mechanism of action, and potential for off-target toxicity.[1][7] The following table summarizes key quantitative and qualitative data for representative cleavable disulfide linkers and non-cleavable linkers like DSS.

FeatureCleavable Linker (from this compound) Non-Cleavable Linker (DSS)
Release Mechanism Reductive cleavage of the disulfide bond by intracellular glutathione (B108866) (GSH).[7][]Proteolytic degradation of the antibody in the lysosome.[5][6][7]
Payload Form Released in its native, unmodified form.Released as a conjugate with the linker and an amino acid residue.[7][9]
Plasma Stability Generally lower, with potential for premature cleavage by circulating thiols.[7][10]High plasma stability, leading to a potentially wider therapeutic window.[5][7][11]
Bystander Effect Yes, the released membrane-permeable payload can kill neighboring antigen-negative tumor cells.[6][7]Limited to no bystander effect as the charged payload-amino acid conjugate is often membrane-impermeable.[7]
Ideal Tumor Target Heterogeneous tumors with variable antigen expression.[7]Homogeneous, highly antigen-expressing tumors.[7]
Off-Target Toxicity Higher potential due to premature payload release.[6][11]Lower potential due to enhanced stability.[5][6][11]
Spacer Arm Length Variable depending on the final linker structure.11.4 Å[12]
Reactivity The carboxylic acid of this compound can be activated to react with amines. The Boc-protected amine can be deprotected to react with other moieties.[13]N-hydroxysuccinimide (NHS) esters at both ends react with primary amines (e.g., lysine (B10760008) residues).[3][14]

Experimental Protocols

Protocol 1: General Protein Crosslinking with DSS

This protocol outlines a general procedure for crosslinking proteins using DSS. Optimization is recommended for each specific application.[14][15]

Materials:

  • Protein sample in an amine-free buffer (e.g., PBS, HEPES, Borate buffer, pH 7-9).[14][15]

  • Disuccinimidyl suberate (DSS).[14]

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[14][15]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).[15][16]

Procedure:

  • Protein Preparation: Prepare the protein solution in the desired amine-free buffer.[14]

  • DSS Stock Solution Preparation: Immediately before use, dissolve DSS in DMSO or DMF to a stock concentration of, for example, 25 mM.[15] Do not store the DSS stock solution as it is moisture-sensitive and will hydrolyze.[15]

  • Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve the desired final concentration (typically 0.25-5 mM).[14] For protein concentrations >5 mg/mL, a 10-fold molar excess of DSS is a good starting point. For more dilute solutions, a 20- to 50-fold molar excess may be required.[14][15]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[12][17]

  • Quenching: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming unreacted DSS.[17] Incubate for an additional 15 minutes at room temperature.[12][15]

  • Analysis: The crosslinked protein mixture is now ready for analysis by methods such as SDS-PAGE, western blotting, or mass spectrometry.[16]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic potential (IC50) of an ADC.[18][19]

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines.[20]

  • Complete cell culture medium.

  • 96-well plates.

  • ADC constructs (with cleavable and non-cleavable linkers).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[19]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).[19][20]

  • Microplate reader.[19]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of medium.[19] Incubate overnight to allow for cell attachment.[20]

  • ADC Treatment: Prepare serial dilutions of the ADCs in culture medium and add them to the cells. Include untreated cells as a control.

  • Incubation: Incubate the plate for 48-144 hours at 37°C in a humidified 5% CO2 atmosphere.[19]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[19]

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.[19]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[18][20]

Visualizing the Mechanisms

To further elucidate the distinct mechanisms of action, the following diagrams illustrate the key signaling pathways and experimental workflows.

cleavable_linker_mechanism cluster_extracellular Extracellular Space (Bloodstream, pH ~7.4) cluster_cell Target Cancer Cell cluster_endosome Endosome cluster_cytoplasm Cytoplasm (High GSH) ADC_circulating ADC (Stable) ADC_internalized Internalized ADC ADC_circulating->ADC_internalized Internalization Cleavage Disulfide Cleavage ADC_internalized->Cleavage Payload_released Free Payload GSH GSH GSH->Cleavage Cleavage->Payload_released Release

Cleavable linker payload release mechanism.

non_cleavable_linker_mechanism cluster_extracellular Extracellular Space (Bloodstream, pH ~7.4) cluster_cell Target Cancer Cell cluster_lysosome Lysosome ADC_stable ADC (Highly Stable) ADC_lysosome ADC in Lysosome ADC_stable->ADC_lysosome Internalization & Trafficking Degradation Antibody Degradation ADC_lysosome->Degradation Payload_amino_acid Payload-Linker- Amino Acid Degradation->Payload_amino_acid Release

Non-cleavable linker payload release mechanism.

experimental_workflow start Start: ADC Design & Synthesis conjugation Antibody-Payload Conjugation (Cleavable vs. Non-cleavable) start->conjugation purification ADC Purification & Characterization (e.g., DAR determination) conjugation->purification in_vitro In Vitro Cytotoxicity Assay (e.g., MTT Assay) purification->in_vitro bystander Bystander Effect Assay (Co-culture) purification->bystander stability Plasma Stability Assay purification->stability ic50 Determine IC50 on Ag+ and Ag- cells in_vitro->ic50 in_vivo In Vivo Efficacy Studies (Tumor Xenograft Models) ic50->in_vivo bystander->in_vivo stability->in_vivo end End: Lead Candidate Selection in_vivo->end

General workflow for ADC development and evaluation.

References

A Researcher's Guide to Validating Crosslinking Efficiency: SDS-PAGE and Western Blotting vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of protein-protein interactions is a cornerstone of discovery. Chemical crosslinking is an invaluable technique for stabilizing these interactions, providing a snapshot of cellular processes. Following crosslinking, robust validation is essential to confirm and quantify the efficiency of the reaction. This guide provides an objective comparison of traditional SDS-PAGE and Western blotting with alternative methods for validating crosslinking efficiency, supported by experimental data and detailed protocols.

Unveiling Protein Complexes: The Role of SDS-PAGE and Western Blot

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique for separating proteins based on their molecular weight.[1][2] When proteins are successfully crosslinked, they form higher molecular weight complexes. This size shift is readily observable on an SDS-PAGE gel as the appearance of new, slower-migrating bands corresponding to dimers, trimers, or larger oligomers, and a concurrent decrease in the intensity of the monomeric protein band.[3][4]

Western blotting is a subsequent immunodetection technique that provides specificity to the analysis.[5] After transferring the separated proteins from the gel to a membrane, an antibody specific to the protein of interest is used to visualize the bands. This confirms that the higher molecular weight species indeed contain the target protein.[3][6]

Quantitative Comparison of Validation Methods

Choosing the optimal method for validating crosslinking efficiency depends on various factors, including the specific research question, required sensitivity, sample throughput, and available budget. The following table summarizes key quantitative data for traditional SDS-PAGE/Western Blot and its alternatives.

FeatureTraditional SDS-PAGE with StainingTraditional Western BlotAutomated Western Blot (e.g., ProteinSimple Wes)Co-Immunoprecipitation (Co-IP) followed by Western BlotMass Spectrometry (LC-MS/MS)
Primary Information Visualization of higher molecular weight species.Confirmation and semi-quantitative analysis of target protein in crosslinked complexes.Precise sizing and quantitative analysis of crosslinked species.[7]Confirmation of interaction between two specific proteins.[3]Identification of crosslinked peptides and interaction sites.
Sensitivity ~1-10 ng (Silver stain)[8][9], ~25-100 ng (Coomassie)[8]~10-100 pg<1 pg[10]Dependent on antibody affinity and protein abundance.Femtomole to attomole range.
Throughput Low to Medium (10-15 samples/gel)Low to Medium (10-15 samples/gel)High (up to 96 samples overnight)[11]LowHigh (with automation)
Hands-on Time ~4-6 hours~6-8 hours~30 minutes~8-12 hoursVariable (sample prep intensive)
Cost per Sample $$$$$$$$$$$$$
Reproducibility (%CV) 15-30%10-20%[12]<15%[11]15-30%<10% (with internal standards)
Quantitative Accuracy Semi-quantitative (densitometry)Semi-quantitativeFully quantitative[10]Semi-quantitativeHighly quantitative (label-based or label-free)[13]

Experimental Protocols

Protocol 1: Validation of Crosslinking by SDS-PAGE and Coomassie Staining

This protocol outlines the basic steps to visualize crosslinked protein complexes.

1. Sample Preparation:

  • Perform the crosslinking reaction with your desired crosslinker and protein sample. Include a negative control without the crosslinker.

  • Quench the reaction according to the crosslinker manufacturer's instructions.

  • Mix an aliquot of the crosslinked sample and the negative control with 2x Laemmli sample buffer.

  • Heat the samples at 95-100°C for 5-10 minutes.

2. SDS-PAGE:

  • Prepare a polyacrylamide gel of an appropriate percentage to resolve the expected higher molecular weight complexes.

  • Load the prepared samples and a molecular weight marker into the wells of the gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

3. Coomassie Staining:

  • After electrophoresis, place the gel in a container with Coomassie Brilliant Blue staining solution.

  • Agitate gently for at least 1 hour.

  • Transfer the gel to a destaining solution and agitate until the protein bands are clearly visible against a clear background.

4. Analysis:

  • Image the gel and look for the appearance of higher molecular weight bands in the crosslinked sample lane compared to the control lane.

  • The efficiency of crosslinking can be estimated by the relative intensity of the crosslinked bands to the remaining monomer band using densitometry software like ImageJ.[14][15][16]

Protocol 2: Validation of Crosslinking by Western Blot

This protocol allows for the specific detection of a target protein within crosslinked complexes.

1. Sample Preparation and SDS-PAGE:

  • Follow steps 1 and 2 from Protocol 1.

2. Protein Transfer:

  • Transfer the separated proteins from the SDS-PAGE gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

3. Immunodetection:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to your protein of interest overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

4. Detection:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the recommended time.

  • Image the blot using a chemiluminescence detection system.

Protocol 3: Co-Immunoprecipitation (Co-IP) of Crosslinked Complexes

This protocol is used to confirm the interaction between two specific proteins after crosslinking.[17][18][19]

1. Crosslinking and Cell Lysis:

  • Perform in vivo or in vitro crosslinking as required for your experiment.

  • Lyse the cells or tissue in a non-denaturing lysis buffer to preserve protein-protein interactions.

2. Immunoprecipitation:

  • Pre-clear the lysate by incubating with protein A/G agarose/magnetic beads for 1 hour at 4°C to reduce non-specific binding.

  • Incubate the pre-cleared lysate with a primary antibody targeting one of the proteins in the expected complex overnight at 4°C.

  • Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

3. Washing and Elution:

  • Pellet the beads by centrifugation and wash them several times with cold lysis buffer to remove non-specifically bound proteins.

  • Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer. If a reversible crosslinker was used, the elution buffer can be supplemented with a reducing agent to cleave the crosslinks.

4. Western Blot Analysis:

  • Analyze the eluted sample by Western blotting (Protocol 2), using an antibody against the second protein of the expected complex. A positive signal will confirm the interaction.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps.

SDS_PAGE_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis cluster_analysis Analysis crosslinking Crosslinking Reaction quenching Quenching crosslinking->quenching laemmli Add Laemmli Buffer & Heat quenching->laemmli sds_page SDS-PAGE laemmli->sds_page Load Samples staining Staining (e.g., Coomassie) sds_page->staining imaging Gel Imaging staining->imaging

SDS-PAGE workflow for visualizing crosslinked proteins.

Western_Blot_Workflow cluster_sds Separation cluster_transfer Transfer cluster_detection Immunodetection sds_page SDS-PAGE transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Western blot workflow for specific detection of crosslinked proteins.

CoIP_Workflow start Crosslinked Cell Lysate preclear Pre-clear with Beads start->preclear ip Immunoprecipitate with Primary Antibody preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute wb Western Blot Analysis elute->wb

Co-Immunoprecipitation workflow to validate protein-protein interactions.

Conclusion

The validation of crosslinking efficiency is a critical step in studying protein-protein interactions. While traditional SDS-PAGE and Western blotting remain accessible and informative methods, researchers should consider the specific requirements of their experiments. For high-throughput, quantitative, and highly sensitive applications, automated Western blotting and mass spectrometry offer significant advantages. Co-immunoprecipitation provides an orthogonal method to confirm specific interactions. By understanding the strengths and limitations of each technique and following robust protocols, researchers can confidently validate their crosslinking experiments and advance their understanding of complex biological systems.

References

Mass spectrometric identification of crosslinked peptides as validation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Mass Spectrometric Identification of Crosslinked Peptides

For Researchers, Scientists, and Drug Development Professionals

The study of protein-protein interactions and protein conformations is fundamental to understanding cellular processes and for the development of novel therapeutics. Chemical crosslinking-mass spectrometry (XL-MS) has emerged as a powerful technique to capture these interactions in their native state, providing valuable structural insights.[1][2][3] This guide provides an objective comparison of the various methodologies and tools used for the mass spectrometric identification of crosslinked peptides, supported by experimental data and detailed protocols.

The Crosslinking Mass Spectrometry (XL-MS) Workflow

The general workflow for XL-MS involves several key steps, from sample preparation to data analysis.[1][4] Initially, a protein or protein complex is treated with a crosslinking reagent that covalently links amino acids in close proximity.[2][3] Following the crosslinking reaction, the protein is digested into peptides, which are then subjected to enrichment to increase the concentration of the low-abundant crosslinked species.[5][6][7] The enriched peptides are then analyzed by high-resolution mass spectrometry, and the resulting data is processed using specialized software to identify the crosslinked peptides and map the interaction sites.[8][9][10]

XL-MS Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Protein Complex Protein Complex Crosslinking Crosslinking Protein Complex->Crosslinking Crosslinker Digestion Digestion Crosslinking->Digestion Protease Enrichment Enrichment Digestion->Enrichment LC-MS/MS LC-MS/MS Enrichment->LC-MS/MS Database Search Database Search LC-MS/MS->Database Search Validation (FDR) Validation (FDR) Database Search->Validation (FDR) Structural Modeling Structural Modeling Validation (FDR)->Structural Modeling

Figure 1. A generalized workflow for crosslinking mass spectrometry.

Comparison of Crosslinking Reagents

The choice of crosslinking reagent is critical and depends on the specific application. Reagents can be classified based on their reactivity, spacer arm length, and whether they are cleavable by mass spectrometry.

Reagent TypeExamplesReactivitySpacer Arm Length (Å)Cleavable?AdvantagesDisadvantages
Amine-reactive (non-cleavable) DSS, BS3N-hydroxysuccinimide (NHS) esters react with primary amines (Lysine, N-terminus)11.4NoCommercially available, well-established protocols.Difficult to distinguish crosslinked peptides from unmodified peptides.
Amine-reactive (MS-cleavable) DSSO, DSBU, aaDSBSONHS esters react with primary amines.10.1 (Durable part)Yes (CID)Simplifies data analysis by producing characteristic fragment ions.[3][9]Can be more expensive, potential for incomplete cleavage.
Zero-length EDCActivates carboxyl groups to react with primary amines.0NoCreates a direct amide bond, providing high-resolution distance constraints.[11]Can lead to protein polymerization, requires specific buffer conditions.
Photo-reactive Diazirine-basedNon-specific insertion into C-H and N-H bonds upon UV activation.VariableNoCan capture interactions with a wider range of amino acids.Non-specific nature can lead to complex spectra and requires careful optimization of UV exposure.

Comparison of Enrichment Strategies for Crosslinked Peptides

Due to the low stoichiometry of crosslinking reactions, enrichment of crosslinked peptides is often necessary to achieve a good number of identifications.[5][6] The most common methods are size exclusion chromatography (SEC) and strong cation exchange (SCX) chromatography.

Enrichment_Strategies cluster_sec Size Exclusion Chromatography (SEC) cluster_scx Strong Cation Exchange (SCX) Digested Peptides Digested Peptides SEC_Principle Separation based on size. Crosslinked peptides are larger. Digested Peptides->SEC_Principle SCX_Principle Separation based on charge. Crosslinked peptides have higher charge states. Digested Peptides->SCX_Principle SEC_Fraction Collect early eluting fractions. SEC_Principle->SEC_Fraction Enriched Crosslinked Peptides Enriched Crosslinked Peptides SEC_Fraction->Enriched Crosslinked Peptides SCX_Fraction Elute with high salt concentration. SCX_Principle->SCX_Fraction SCX_Fraction->Enriched Crosslinked Peptides

Figure 2. Comparison of SEC and SCX enrichment strategies.

A study comparing SEC and SCX for the enrichment of DSSO-crosslinked BSA peptides found that both methods significantly increase the number of identified crosslinked peptides compared to no enrichment.[5] While SEC is a robust method, newly developed SCX spin columns can provide a similar number of identifications with a simpler, two-fraction salt step gradient.[5] Another study demonstrated that for an azide-tagged, acid-cleavable crosslinker (aaDSBSO), SCX fractionation resulted in 14% more crosslinked peptide identifications and 33% fewer unmodified peptides, while reverse-phase fractionation yielded 50% more crosslinked peptides and 11% fewer unmodified peptides.[12]

Enrichment StrategyPrincipleAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Separation based on the hydrodynamic volume of the peptides. Crosslinked peptides are generally larger than linear peptides.[7]Robust and widely used. Good for removing smaller, unmodified peptides.May not be as effective for smaller crosslinked peptides. Can be time-consuming.
Strong Cation Exchange (SCX) Separation based on the net positive charge of the peptides. Crosslinked peptides typically have a higher charge state.[7]High resolving power. Can be performed with simple spin columns.[5]Elution conditions need careful optimization.
Affinity Enrichment Utilizes an affinity tag (e.g., biotin) incorporated into the crosslinker for specific capture.[12][13]Highly specific, leading to significant enrichment.Requires a specifically designed crosslinker. Potential for non-specific binding to the affinity resin.

Mass Spectrometry and Data Analysis Software

High-resolution mass spectrometers, such as the Thermo Scientific™ Orbitrap Fusion™ Lumos™ Tribrid™, are essential for XL-MS to provide accurate mass measurements for both precursor and fragment ions, which is crucial for confident identification of crosslinked peptides.[5][14]

The analysis of the complex spectra generated in XL-MS experiments requires specialized software. Several software packages are available, each with its own algorithms and features.

SoftwareKey FeaturesSupported CrosslinkersQuantificationReference
MeroX User-friendly interface, supports MS-cleavable crosslinkers.[9][10]MS-cleavable (e.g., DSBU, DSSO) and non-cleavable.Label-free.[9][10]
xQuest/xProphet Utilizes high-resolution fragment ion data for scoring. Includes a tool for FDR estimation (xProphet).[9]Isotope-labeled and label-free crosslinkers.Isotope-based.[9]
pLink Fast search engine, supports a variety of crosslinkers.Various, including user-defined.Not specified.[8]
Kojak Computationally efficient, open-source, and supports various crosslinking chemistries.[15]Wide variety, with or without isotopic labels.Not specified.[15]
MaxLynx Integrated into the MaxQuant environment, showing high performance in benchmark studies.[16]Non-cleavable and MS-cleavable.Not specified.[16]
CLMSVault A suite for data analysis and visualization, supporting aggregation of results from different algorithms and label-free quantification.[8]Imports results from Kojak, pLink, Xi, xQuest.Label-free.[8]
ProXL A web application for sharing, visualizing, and analyzing XL-MS data, independent of the search software used.[17]Data from any pipeline can be imported via a specific XML format.Visualization of quantitative data.[17]

Experimental Protocols

The following provides a generalized protocol for the identification of crosslinked peptides. Specific parameters should be optimized for each protein system.

Protein Crosslinking
  • Buffer Preparation: Use a buffer free of primary amines, such as HEPES or PBS, at a pH of 7.0-8.0 for amine-reactive crosslinkers. For zero-length crosslinkers like EDC, an acidic buffer (e.g., MES, pH 4.5-6.0) is optimal.

  • Crosslinking Reaction: Add the crosslinking reagent to the protein sample at a specific molar excess (e.g., 25-50 fold molar excess of crosslinker to protein). Incubate for 30-60 minutes at room temperature.

  • Quenching: Stop the reaction by adding a quenching buffer containing a high concentration of primary amines, such as Tris or ammonium (B1175870) bicarbonate.

Sample Preparation for Mass Spectrometry
  • Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the resulting free thiols with iodoacetamide (B48618) (IAA).

  • Proteolytic Digestion: Digest the crosslinked protein with a protease, most commonly trypsin, overnight at 37°C.

  • Enrichment (Optional but Recommended): Enrich for crosslinked peptides using SEC, SCX, or affinity purification as described above.

LC-MS/MS Analysis
  • Chromatography: Separate the peptides using a reversed-phase nano-liquid chromatography (LC) system with a gradient optimized for peptide separation.

  • Mass Spectrometry: Analyze the eluting peptides on a high-resolution mass spectrometer. The instrument should be configured to acquire both MS1 scans for precursor ion detection and MS/MS scans for peptide fragmentation and sequencing.

Data Analysis
  • Database Search: Use one of the specialized software packages listed in Table 3 to search the acquired MS/MS spectra against a protein sequence database.

  • Filtering and Validation: Filter the identified crosslinked peptides based on a target-decoy approach to control the False Discovery Rate (FDR), typically at 1-5%.[8]

  • Visualization and Interpretation: Use visualization tools like xiNET or ProXL to map the identified crosslinks onto protein structures or interaction networks.[8][17]

Application in Signaling Pathway Analysis

XL-MS is a powerful tool for elucidating the architecture of protein complexes involved in signaling pathways. For example, it can be used to map the interaction interfaces within a kinase-substrate complex or to understand the conformational changes in a receptor upon ligand binding.

Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binding Kinase A Kinase A Receptor->Kinase A Activation Kinase B Kinase B Kinase A->Kinase B Phosphorylation Substrate Substrate Kinase B->Substrate Phosphorylation Cellular Response Cellular Response Substrate->Cellular Response

Figure 3. A simplified signaling pathway amenable to XL-MS analysis.

By applying XL-MS to such a pathway, researchers can obtain distance constraints that reveal the specific residues involved in each protein-protein interaction, providing a structural basis for the signaling cascade.

Conclusion

The mass spectrometric identification of crosslinked peptides is a rapidly evolving field that provides invaluable information for structural biology and drug discovery. The selection of the appropriate crosslinking reagent, enrichment strategy, and data analysis software is crucial for the success of an XL-MS experiment. This guide provides a comparative overview to aid researchers in designing and implementing robust XL-MS workflows to unravel the complexities of protein interactions and conformations.

References

A Comparative Guide to Linker Technologies in Antibody-Drug Conjugate (ADC) Synthesis: Alternatives to Boc-NH-ethyl-SS-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical determinant of an Antibody-Drug Conjugate's (ADC) efficacy, stability, and therapeutic window. While Boc-NH-ethyl-SS-propionic acid represents a foundational disulfide-based cleavable linker, a diverse array of alternative technologies has emerged, offering distinct advantages in payload release mechanisms and overall ADC performance. This guide provides an objective, data-driven comparison of these alternatives, supported by experimental methodologies and visual workflows to inform rational ADC design.

The linker, the molecular bridge between the monoclonal antibody and the potent cytotoxic payload, dictates the stability of the ADC in circulation and the mechanism of payload release at the tumor site. An ideal linker remains stable in the bloodstream to minimize off-target toxicity but efficiently releases the payload upon internalization into the target cancer cell. This delicate balance is key to widening the therapeutic window.[1] This guide explores the landscape of cleavable and non-cleavable linkers that serve as alternatives to traditional disulfide linkers like this compound.

Cleavable Linkers: Tailoring Payload Release to the Tumor Microenvironment

Cleavable linkers are designed to exploit the unique physiological conditions of the tumor microenvironment, such as the presence of specific enzymes or lower pH, to trigger payload release.[2][3][4]

Enzyme-Cleavable Linkers

These linkers incorporate peptide sequences that are substrates for proteases, like cathepsin B, which are overexpressed in the lysosomes of tumor cells.[4][] The most prevalent examples include valine-citrulline (Val-Cit) and valine-alanine (Val-Ala) dipeptides.[6][7]

Key Characteristics:

  • High Plasma Stability: Enzyme-cleavable linkers generally exhibit excellent stability in systemic circulation, preventing premature drug release.[8][9]

  • Specific Release Mechanism: Payload release is contingent on enzymatic cleavage, primarily within the lysosome of the target cell.[]

  • Bystander Effect: The released payload can, in some cases, diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[2]

A newer class of enzyme-cleavable linkers utilizes β-glucuronidase or β-galactosidase, which are also present at high concentrations in the lysosomal compartment and in the necrotic areas of solid tumors.[6][11]

pH-Sensitive Linkers

These linkers, most commonly utilizing a hydrazone bond, are engineered to be stable at the neutral pH of the bloodstream but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[][12][] More recent developments include silyl (B83357) ether-based and phosphoramidate-based linkers designed for improved stability and tunable release kinetics.[11][14][15]

Key Characteristics:

  • Tunable Release: The rate of hydrolysis and payload release can be modulated by modifying the chemical structure of the linker.[14]

  • Potential for Instability: Traditional hydrazone linkers can exhibit some instability in circulation, leading to premature payload release.[6][12]

  • Broad Applicability: Can be used with a variety of payloads containing a suitable functional group.

Glutathione-Sensitive Linkers

This compound falls into this category. These linkers contain a disulfide bond that is cleaved in the presence of high concentrations of reducing agents, such as glutathione (B108866), which are found intracellularly (1-10 mM) but at much lower levels in the bloodstream (approximately 5 µM).[][16][17] The stability and release kinetics can be modulated by introducing steric hindrance around the disulfide bond.[12] A novel azobenzene-containing glutathione-cleavable linker has also been developed, demonstrating efficient payload release under elevated glutathione levels while maintaining stability in human plasma.[18]

Key Characteristics:

  • Redox-Dependent Release: Leverages the significant difference in glutathione concentrations between the intracellular and extracellular environments.[16]

  • Modulatable Stability: Steric hindrance near the disulfide bond can enhance plasma stability.[]

  • Potential for Off-Target Release: Susceptible to reduction by circulating thiols, though this is generally low.[19]

Non-Cleavable Linkers: A Strategy for Enhanced Stability

In contrast to cleavable linkers, non-cleavable linkers do not have a specific chemical trigger for payload release. Instead, the release of the payload, still attached to the linker and an amino acid residue from the antibody, occurs upon complete lysosomal degradation of the antibody following internalization.[3][20][21] The most common non-cleavable linkers are based on thioether chemistry, such as those derived from succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).[3][22]

Key Characteristics:

  • Superior Plasma Stability: The absence of a specific cleavage site leads to very high stability in circulation, reducing the risk of off-target toxicity.[3][]

  • Lower Bystander Effect: The released payload-linker-amino acid complex is often less membrane-permeable, limiting its ability to kill neighboring cells.[1]

  • Payload-Dependent Efficacy: The cytotoxic activity of the released metabolite must be retained, making this strategy more suitable for certain payloads.[22]

Quantitative Comparison of Linker Performance

The following tables summarize key quantitative data from various studies to facilitate a direct comparison of different linker technologies.

Linker TypeLinker ExampleADC ExampleHalf-life in Human PlasmaKey Findings
Enzyme-Cleavable Valine-Citrulline (Val-Cit)Brentuximab Vedotin> 230 days[24]Highly stable in human plasma, but can be less stable in mouse plasma.[24]
Valine-Alanine (Val-Ala)N/AStable[24]Exhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[24]
β-GlucuronideN/ANot SpecifiedGlucuronide-linked conjugates showed minimal aggregation and greater in vivo efficacy compared to dipeptide-linked conjugates in one study.[25]
pH-Sensitive HydrazoneGemtuzumab Ozogamicin~2 days[11][24]Demonstrates pH-dependent hydrolysis but can show instability in circulation.[6][12]
Silyl EtherN/A> 7 days[11]Greatly improved stability compared to traditional hydrazone linkers.[11]
Glutathione-Sensitive Disulfide (SPDB)N/ANot SpecifiedStability can be enhanced by steric hindrance around the disulfide bond.[12]
Non-Cleavable Thioether (SMCC)Ado-trastuzumab EmtansineGenerally longer half-life compared to cleavable linker ADCs.[1]Offers superior plasma stability and generally lower off-target toxicity.[1][3]
Linker TypeADC ExampleIn Vitro Cytotoxicity (IC50)Key Findings
Enzyme-Cleavable Trastuzumab-MMAE (Val-Cit)14.3 pM[11]
Trastuzumab-MMAE (β-galactosidase)8.8 pM[11]Exhibited lower IC50 than the Val-Cit linker ADC.[11]
Sulfatase-linker-MMAE ADC61 and 111 pM[11]Exhibited higher cytotoxicity than a non-cleavable ADC (609 pM) and comparable to a Val-Ala ADC (92 pM).[11]
Non-Cleavable Ado-trastuzumab Emtansine (Kadcyla)33 pM[11]

Experimental Protocols

For the successful evaluation and comparison of ADC linker technologies, robust and reproducible experimental protocols are essential.

Protocol 1: ADC Synthesis via Cysteine Conjugation

This protocol describes the general workflow for synthesizing an ADC by conjugating a linker-payload to the thiol groups of reduced interchain cysteines in a monoclonal antibody.

Workflow for Cysteine-Based ADC Conjugation

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_payload_prep Linker-Payload Preparation cluster_conjugation Conjugation cluster_purification Purification & Characterization mAb Monoclonal Antibody (mAb) Reduced_mAb Reduced mAb with Free Thiols mAb->Reduced_mAb Reduction (e.g., TCEP) Crude_ADC Crude ADC Mixture Reduced_mAb->Crude_ADC Linker Linker Linker_Payload Linker-Payload Construct Linker->Linker_Payload Payload Cytotoxic Payload Payload->Linker_Payload Linker_Payload->Crude_ADC Purified_ADC Purified ADC Crude_ADC->Purified_ADC Purification (e.g., SEC, HIC) Characterization Characterization (DAR, Aggregation) Purified_ADC->Characterization

Caption: Workflow for cysteine-based ADC conjugation.

Procedure:

  • Antibody Reduction: Partially reduce the interchain disulfide bonds of the monoclonal antibody (mAb) using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate free thiol groups.

  • Linker-Payload Conjugation: React the reduced mAb with a molar excess of the pre-formed linker-payload construct. The maleimide (B117702) group on the linker will react with the free thiol groups on the antibody.

  • Purification: Purify the ADC using size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated antibody, free linker-payload, and aggregates.[24]

  • Characterization: Determine the drug-to-antibody ratio (DAR) using HIC or mass spectrometry. Assess for aggregation using SEC.

Protocol 2: Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma by measuring the amount of intact ADC or released payload over time.

Procedure:

  • Incubation: Incubate the ADC in plasma (human, mouse, or rat) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Analysis: Analyze the samples by an appropriate method, such as ELISA to quantify intact ADC or LC-MS to quantify the released payload.

  • Half-life Calculation: Determine the half-life of the ADC in plasma.

Protocol 3: In Vitro Cytotoxicity Assay (IC50 Determination)

Objective: To determine the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

Procedure:

  • Cell Seeding: Seed a cancer cell line expressing the target antigen in a 96-well plate.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody (as a negative control), and free payload.

  • Incubation: Incubate the cells for a period sufficient for ADC internalization and payload-induced cell death (typically 72-96 hours).

  • Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay.

  • IC50 Calculation: Plot cell viability against the logarithm of the ADC concentration to determine the IC50 value.[26]

Signaling and Payload Release Pathways

The mechanism of action for ADCs involves a series of steps from systemic circulation to payload-induced cell death.

General ADC Mechanism of Action

ADC_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Tumor Cell cluster_release Payload Release Mechanisms ADC_circ ADC in Circulation Binding Binding to Target Antigen ADC_circ->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome (pH 5.0-6.5) Internalization->Endosome Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Cleavage/Degradation Cell_Death Apoptosis/Cell Death Payload_Release->Cell_Death Enzymatic Enzymatic Cleavage (e.g., Cathepsin B) Payload_Release->Enzymatic pH_Hydrolysis Acidic Hydrolysis (e.g., Hydrazone) Payload_Release->pH_Hydrolysis Reduction Reduction (e.g., Glutathione) Payload_Release->Reduction Degradation Antibody Degradation (Non-cleavable) Payload_Release->Degradation

References

Advantages of using a heterobifunctional crosslinker over a homobifunctional one

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of bioconjugation, the choice of a crosslinking agent is a critical determinant of experimental success. For researchers, scientists, and drug development professionals, the ability to covalently link biomolecules with precision and control is paramount. While both homobifunctional and heterobifunctional crosslinkers are designed for this purpose, the latter offers significant advantages in terms of specificity, reaction control, and the purity of the final product. This guide provides an objective, data-driven comparison to illuminate the superior performance of heterobifunctional crosslinkers in demanding applications.

The fundamental distinction between these two classes of reagents lies in their reactive ends. Homobifunctional crosslinkers possess two identical reactive groups, leading to a one-step conjugation process that can be prone to producing a heterogeneous mixture of products, including undesirable polymers and self-conjugates.[1][2][3] In contrast, heterobifunctional crosslinkers have two different reactive groups, which allows for a more controlled, two-step sequential conjugation.[1][2] This sequential approach is the cornerstone of their superior performance, minimizing the formation of unwanted side products and resulting in a more uniform and well-defined final conjugate.[3][4]

Performance Comparison: A Quantitative Overview

The theoretical advantages of heterobifunctional crosslinkers translate into tangible benefits in experimental outcomes, particularly in applications requiring high purity and well-defined conjugates, such as the development of antibody-drug conjugates (ADCs).[2][3][4] The controlled nature of the two-step process with heterobifunctional linkers results in a more uniform and well-defined final conjugate.[1]

Performance MetricHomobifunctional Linker (e.g., DSS, BS3)Heterobifunctional Linker (e.g., SMCC, Mal-PEG-NHS)Rationale
Control over Conjugation LowHighHeterobifunctional linkers enable a sequential, two-step reaction, which minimizes unwanted side reactions.[1][2]
Product Homogeneity LowHighThe controlled nature of the two-step process results in a more uniform and well-defined final conjugate.[1]
Typical Yield of Desired Conjugate Variable, often lowerGenerally higherThe controlled reaction of heterobifunctional linkers minimizes side reactions, leading to a higher yield of the desired product.[3][4]
Conjugation Efficiency (%) 40-60%70-90%The two-step reaction of heterobifunctional linkers allows for more optimal reaction conditions for each step, increasing overall efficiency.[5]
Presence of Oligomeric Byproducts HighLow to NoneThe one-pot reaction of homobifunctional linkers can lead to uncontrolled polymerization.[5]
Purity after Standard Purification (%) 75-85%>95%The cleaner reaction with heterobifunctional linkers simplifies purification and leads to a higher purity final product.[5]

Data in the table is representative and synthesized from multiple sources for comparative purposes. Actual performance will vary depending on the specific molecules and experimental conditions.[5][6]

Reaction Mechanisms: A Tale of Two Strategies

The divergent outcomes of using homobifunctional versus heterobifunctional crosslinkers are a direct result of their different reaction mechanisms.

Homobifunctional_Reaction cluster_0 One-Step Reaction cluster_1 Products Molecule_A1 Molecule A (with reactive group X) Homobifunctional_Linker Homobifunctional Linker (Y-spacer-Y) Molecule_A1->Homobifunctional_Linker Molecule_A2 Molecule A (with reactive group X) Molecule_A2->Homobifunctional_Linker Molecule_B Molecule B (with reactive group X) Molecule_B->Homobifunctional_Linker Dimer_A A-A Dimer Homobifunctional_Linker->Dimer_A Reacts with two A's Dimer_B B-B Dimer Homobifunctional_Linker->Dimer_B Reacts with two B's Conjugate_AB Desired A-B Conjugate Homobifunctional_Linker->Conjugate_AB Reacts with A and B Polymer Polymers Homobifunctional_Linker->Polymer Uncontrolled polymerization

Homobifunctional crosslinking often results in a mixture of products.

Heterobifunctional_Reaction cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation Molecule_A Molecule A (with reactive group X) Heterobifunctional_Linker Heterobifunctional Linker (Y-spacer-Z) Molecule_A->Heterobifunctional_Linker Reacts with Y Activated_A Activated Molecule A Heterobifunctional_Linker->Activated_A Molecule_B Molecule B (with reactive group W) Activated_A->Molecule_B Reacts with Z Desired_Conjugate Desired A-B Conjugate Activated_A->Desired_Conjugate Molecule_B->Desired_Conjugate

Heterobifunctional crosslinking allows for a controlled, two-step process.

Experimental Protocols: A Practical Guide

To illustrate the practical differences, detailed methodologies for common crosslinking experiments using both a homobifunctional and a heterobifunctional crosslinker are provided below.

Protocol 1: Crosslinking a Protein Complex using BS3 (Homobifunctional)

This protocol describes the use of the amine-reactive homobifunctional crosslinker BS3 (Bis(sulfosuccinimidyl) suberate) to study protein-protein interactions within a purified protein complex.[4]

Materials:

  • Purified protein complex in a compatible buffer (e.g., 50 mM HEPES or 1x PBS, pH 7.0-8.5).

  • BS3 (moisture-sensitive, store in a desiccator at 4°C).

  • Quenching buffer (e.g., 1M Ammonium bicarbonate or Tris buffer).

Methodology:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer.

  • Crosslinker Preparation: Immediately before use, dissolve BS3 in a small amount of anhydrous DMSO or DMF and then dilute to the final working concentration in the reaction buffer.

  • Crosslinking Reaction: Add a 10- to 50-fold molar excess of the BS3 solution to the protein sample. Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other downstream applications.

Protocol 2: Two-Step Conjugation of an Antibody to a Drug using a Heterobifunctional Linker

This protocol describes the conjugation of a thiol-containing drug to an antibody using a heterobifunctional linker (e.g., NHS-PEG-Maleimide), which allows for more controlled and specific conjugation.[5]

Materials:

  • Monoclonal antibody (mAb) in PBS, pH 7.2-7.4.

  • Heterobifunctional NHS-PEG-Maleimide linker.

  • Thiol-containing drug.

  • Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction (if necessary).

  • Anhydrous DMSO.

  • Size-Exclusion Chromatography (SEC) column.

  • Quenching buffer (e.g., N-acetylcysteine).

Methodology:

  • Antibody Modification (Step 1):

    • Add a 5- to 10-fold molar excess of the NHS-PEG-Maleimide linker (dissolved in DMSO) to the antibody solution.

    • Incubate for 1-2 hours at room temperature with gentle mixing.

    • Remove excess, unreacted linker using an SEC column, exchanging the buffer to PBS.

  • Drug Conjugation (Step 2):

    • Add a 2- to 5-fold molar excess of the thiol-containing drug to the maleimide-activated antibody.

    • Incubate for 1-2 hours at room temperature.

    • Quench the reaction by adding the quenching buffer.

  • Purification and Characterization:

    • Purify the resulting ADC using an SEC column to remove unreacted drug and quenching buffer.

    • Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), size-exclusion chromatography (SEC), and mass spectrometry (MS).

Experimental Workflow: A Visual Guide

The following diagram illustrates a generalized workflow for a bioconjugation experiment, highlighting the key decision point of choosing between a homobifunctional and a heterobifunctional crosslinker.

Experimental_Workflow Start Start: Define Conjugation Goal Choose_Linker Choose Crosslinker Type Start->Choose_Linker Homobifunctional Homobifunctional Choose_Linker->Homobifunctional Simple crosslinking Heterobifunctional Heterobifunctional Choose_Linker->Heterobifunctional Controlled conjugation One_Step_Reaction One-Step Reaction Homobifunctional->One_Step_Reaction Two_Step_Reaction Two-Step Reaction (Activation & Conjugation) Heterobifunctional->Two_Step_Reaction Purification_Homo Purification (Often complex) One_Step_Reaction->Purification_Homo Purification_Hetero Purification (Simpler) Two_Step_Reaction->Purification_Hetero Analysis Analysis (SDS-PAGE, MS, HPLC) Purification_Homo->Analysis Purification_Hetero->Analysis End End: Characterized Conjugate Analysis->End

Generalized bioconjugation workflow.

Conclusion

For applications demanding high purity, well-defined conjugates, and maximized yields, such as the development of therapeutic ADCs or specific protein-protein interaction studies, heterobifunctional crosslinkers are the demonstrably superior choice.[3] Their two-step reaction mechanism provides a level of control that minimizes the formation of undesirable side products, leading to a more defined and efficacious final conjugate.[4] While homobifunctional crosslinkers offer a simpler one-step solution for applications where a mixture of products is acceptable, the precision and versatility of heterobifunctional linkers make them the preferred tool for complex bioconjugation strategies.[2][3]

References

A Comparative Guide to Crosslinking Mass Spectrometry (XL-MS) Search Engines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of structural proteomics, crosslinking mass spectrometry (XL-MS) has emerged as a powerful technique to elucidate protein structures and interaction networks. The choice of computational search engine is a critical determinant of success in an XL-MS experiment, directly impacting the accuracy and depth of the final results. This guide provides an objective comparison of commonly used XL-MS search engines, supported by experimental data from a dedicated benchmarking study.

The Crucial Role of Search Engines in XL-MS

An XL-MS experiment generates a vast amount of complex mass spectra. The core task of a search engine is to identify the specific pairs of amino acid residues that have been covalently linked by a crosslinking reagent. This is a computationally intensive process, and the algorithms employed by different search engines can lead to significant variations in the number and accuracy of identified crosslinks. Therefore, a thorough understanding of the performance of different search engines is essential for generating reliable structural insights.

Performance Benchmarking with a Synthetic Peptide Library

To provide a standardized and objective comparison, we draw upon data from a comprehensive benchmarking study that utilized a synthetic peptide library.[1][2][3][4][5][6] This innovative approach provides a "ground truth" dataset where the true crosslinked peptides are known, allowing for an accurate determination of true and false identifications.

The study evaluated several popular search engines using this library, crosslinked with both a non-cleavable reagent, disuccinimidyl suberate (B1241622) (DSS), and MS-cleavable reagents, disuccinimidyl dibutyric urea (B33335) (DSBU) and disuccinimidyl sulfoxide (B87167) (DSSO).[5] The key performance metrics evaluated were the number of correct and incorrect crosslink-spectrum matches (CSMs) and the number of unique crosslinks identified at a controlled false discovery rate (FDR) of 5%.[1][2][3]

Quantitative Comparison of Search Engine Performance

The following tables summarize the performance of various search engines on the synthetic peptide library dataset.

Table 1: Performance with Non-Cleavable Crosslinker (DSS) at 5% Estimated CSM-FDR [1][7]

Search EngineAverage Correct CSMsAverage Incorrect CSMsCalculated FDR (%)Average Correct Unique CrosslinksAverage Incorrect Unique Crosslinks
pLink218125.219611
StavroX12475.31136
Xi1632111.314719
Kojak12843.01184

Table 2: Performance with MS-Cleavable Crosslinkers (DSBU and DSSO) at 5% Estimated CSM-FDR [8][9][10]

Search EngineCrosslinkerAverage Correct Unique CrosslinksAverage Incorrect Unique Crosslinks
MaxLynxDSBU24210
MaxLynxDSSO1853
MeroXDSBUNot specified in detailNot specified in detail
XlinkXDSBUNot specified in detailNot specified in detail

Note: Detailed quantitative comparisons for MeroX and XlinkX on this specific synthetic library were not fully elaborated in the primary reference. However, MaxLynx demonstrated a high number of correct unique cross-links for both DSBU and DSSO datasets in a separate comparison.[8][9]

Experimental Protocols

A robust experimental protocol is fundamental to the success of any XL-MS study. The following is a summary of the methodology used in the benchmark study with the synthetic peptide library.

Synthetic Peptide Library Synthesis and Crosslinking
  • Peptide Synthesis: A library of synthetic peptides was created. To control the crosslinking reaction, the N-terminal amine groups were protected with a biotin (B1667282) group, and the C-terminal lysine (B10760008) residues were synthesized with an azide (B81097) group to prevent their participation in the crosslinking reaction.[1][6]

  • Crosslinking Reaction: The synthetic peptides were divided into 12 groups. Each group was crosslinked separately using either DSS, DSBU, or DSSO.[6]

  • Sample Preparation for MS Analysis: After the crosslinking reaction, the peptide groups were combined. The azide groups on the C-terminal lysines were reduced to amines, and the biotinylated peptides were removed using streptavidin beads. The resulting mixture of crosslinked peptides was then ready for mass spectrometry analysis.[1][6]

Mass Spectrometry Analysis
  • Instrumentation: The analysis was performed on a high-resolution mass spectrometer.

  • Data Acquisition: Data-dependent acquisition was used to select precursor ions for fragmentation. For the MS-cleavable crosslinkers, specific fragmentation methods were employed to generate characteristic reporter ions that aid in the identification of the crosslinked peptides.[6]

Visualizing the XL-MS Workflow

The following diagram illustrates the general experimental and computational workflow of a typical crosslinking mass spectrometry experiment.

XL_MS_Workflow cluster_experiment Experimental Protocol cluster_data_analysis Computational Analysis Protein Protein Sample (Purified Protein or Complex) Crosslinking Crosslinking Reaction (e.g., with DSS, DSBU, or DSSO) Protein->Crosslinking Digestion Proteolytic Digestion (e.g., with Trypsin) Crosslinking->Digestion Enrichment Enrichment of Crosslinked Peptides (Optional, e.g., SEC) Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Raw_Data Raw Mass Spectra LC_MS->Raw_Data Search_Engine XL-MS Search Engine (e.g., pLink, MaxLynx, XiSEARCH) Raw_Data->Search_Engine CSM Crosslink-Spectrum Matches (CSMs) Search_Engine->CSM Database Protein Sequence Database Database->Search_Engine FDR False Discovery Rate (FDR) Estimation CSM->FDR Validation Validated Crosslinks FDR->Validation

Caption: General workflow of a crosslinking mass spectrometry experiment.

Choosing the Right Search Engine

The selection of an appropriate search engine is a critical step that depends on the specific goals of the study, the type of crosslinker used, and the complexity of the sample.

  • For non-cleavable crosslinkers like DSS, pLink and Kojak have shown a good balance of identifying a high number of correct crosslinks while maintaining a low false discovery rate in the benchmark study.[1][7]

  • For MS-cleavable crosslinkers, MaxLynx has demonstrated strong performance, identifying a high number of correct unique cross-links.[8][9]

  • User-friendliness and processing time are also important practical considerations. Some search engines, like MeroX , are noted for their user-friendly interfaces and faster processing times.[11]

  • For proteome-wide studies , the computational efficiency of the search engine is a major factor. Some algorithms are specifically designed to handle the increased search space of large and complex datasets.[8]

It is also important to note that the performance of a search engine can be influenced by the specific parameters used in the search. Therefore, it is crucial to carefully optimize these settings for each experiment.

Conclusion

The field of XL-MS is continually evolving, with ongoing developments in crosslinking chemistry, mass spectrometry instrumentation, and data analysis software. The use of standardized benchmarking datasets, such as the synthetic peptide library highlighted in this guide, is invaluable for the objective evaluation and improvement of search engine performance.[1][2][3] By carefully considering the comparative data and the specific requirements of their research, scientists can make informed decisions in selecting the most appropriate search engine to unlock the structural secrets of proteins and their interactions.

References

A Researcher's Guide to Disulfide Bond Cleavage: Comparing Common Reducing Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of proteomics, biochemistry, and drug development, the precise and efficient cleavage of disulfide bonds is a critical step for protein characterization, functional assays, and bioconjugation. The choice of reducing agent can significantly impact experimental outcomes. This guide provides an objective comparison of the most widely used reducing agents—Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and β-Mercaptoethanol (BME)—supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific application.

Core Comparison of Reducing Agents

The selection of a reducing agent is dictated by several factors, including the desired reaction conditions (pH, temperature), the nature of the protein, and the requirements of downstream applications.[1]

Quantitative Data Summary

The following table summarizes the key quantitative and qualitative characteristics of DTT, TCEP, and BME to facilitate a direct comparison.

FeatureDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)β-Mercaptoethanol (BME)
Molecular Weight 154.25 g/mol [2]286.65 g/mol (HCl salt)[3]78.13 g/mol [4]
Effective pH Range >7[2][5]1.5 - 8.5[2][6]>7.5
Redox Potential -0.33 V (at pH 7)[7]More powerful than DTT[8][9]Less effective than DTT[10]
Typical Concentration 1-100 mM[7]0.5-20 mM[11]5-20 mM
Reaction Time 10-30 minutes[7]< 5 minutes for many applications[6][12]1-2 hours
Odor Strong, unpleasant sulfur smell[2][8]Odorless[2][6][8]Strong, unpleasant odor[1][13]
Stability Air sensitive, especially at pH > 7.5[14][15]Air-stable, more stable than DTT[6][8]Less stable than DTT and TCEP[1][13]

In-Depth Analysis of Each Reducing Agent

Dithiothreitol (DTT)

DTT, also known as Cleland's reagent, has long been a staple in laboratories for its potent reducing capabilities.[8] It is a dithiol that effectively reduces disulfide bonds by forming a stable six-membered ring with an internal disulfide bond, which drives the reaction to completion.[5][7][16]

Mechanism of Action: The reduction of a disulfide bond by DTT is a two-step process involving thiol-disulfide exchange.[7][16]

DTT_Mechanism cluster_step1 Step 1: Initial Attack cluster_step2 Step 2: Intramolecular Cyclization Protein_S_S Protein-S-S-Protein Mixed_Disulfide Protein-S-S-DTT-SH + Protein-SH Protein_S_S->Mixed_Disulfide + DTT(SH)₂ DTT_SH_SH DTT(SH)₂ Mixed_Disulfide_2 Protein-S-S-DTT-SH Reduced_Protein Protein-SH Mixed_Disulfide_2->Reduced_Protein Oxidized_DTT Oxidized DTT (cyclic) Mixed_Disulfide_2->Oxidized_DTT

DTT Reduction Mechanism

Advantages:

  • Strong reducing agent.[1][10]

  • Well-established protocols.

Disadvantages:

  • Strong, unpleasant odor.[8]

  • Susceptible to air oxidation, especially at pH above 7.5.[14][15]

  • Can interfere with downstream applications like maleimide (B117702) labeling and immobilized metal affinity chromatography (IMAC) due to its thiol groups and ability to reduce metal ions.[2][8][9][14]

Tris(2-carboxyethyl)phosphine (TCEP)

TCEP is a phosphine-based reducing agent that has gained popularity as a superior alternative to DTT for many applications.[8] It is odorless, more stable, and effective over a broader pH range.[2][8]

Mechanism of Action: TCEP reduces disulfide bonds through a nucleophilic attack by the phosphorus atom, followed by hydrolysis to form TCEP oxide and two free thiols.[17][18][19] This reaction is irreversible.[18]

TCEP_Mechanism cluster_reaction TCEP Reduction Pathway Protein_S_S Protein-S-S-Protein Intermediate [Protein-S-S(TCEP)-Protein]⁺ Protein_S_S->Intermediate + TCEP TCEP TCEP Reduced_Protein 2 x Protein-SH Intermediate->Reduced_Protein + H₂O TCEP_O TCEP=O Intermediate->TCEP_O + H₂O Hydrolysis H₂O

TCEP Reduction Mechanism

Advantages:

  • Odorless and highly stable.[6][8]

  • Effective over a wide pH range (1.5-8.5).[2][6]

  • Thiol-free, making it compatible with maleimide labeling (though removal is still recommended for optimal results).[14][20]

  • Does not reduce metals used in IMAC.[2][8]

  • More powerful reducing agent than DTT.[8][9]

Disadvantages:

  • Less stable in phosphate (B84403) buffers.[2]

  • Can react with maleimides to a lesser extent than DTT.[14]

β-Mercaptoethanol (BME)

BME is a monothiol reducing agent that is often used for denaturing proteins, particularly for SDS-PAGE.[21] It is a cost-effective option but is generally less potent and stable than DTT and TCEP.[1]

Advantages:

  • Cost-effective.[1]

  • Effective for denaturing proteins for electrophoresis.[21]

Disadvantages:

  • Strong, unpleasant odor.[1][13]

  • Less stable and less effective than DTT and TCEP.[1][10]

  • Requires a large excess for complete reduction.

Experimental Protocols

The following are generalized protocols. Optimal conditions (concentration, temperature, and incubation time) may vary depending on the specific protein and application.

Protocol 1: Protein Reduction with DTT for SDS-PAGE

Objective: To reduce disulfide bonds in a protein sample prior to separation by SDS-PAGE.

Materials:

  • Protein sample in a suitable buffer (e.g., Tris-HCl)

  • 1 M DTT stock solution in water (prepare fresh)

  • 2x Laemmli sample buffer

Procedure:

  • To your protein sample, add the 1 M DTT stock solution to a final concentration of 50-100 mM.[7]

  • Add an equal volume of 2x Laemmli sample buffer.

  • Heat the sample at 70-100°C for 5-10 minutes.

  • The sample is now ready for loading onto an SDS-PAGE gel.

Protocol 2: Protein Reduction with TCEP for Mass Spectrometry

Objective: To reduce disulfide bonds in a protein sample for subsequent alkylation and analysis by mass spectrometry.[1]

Materials:

  • Protein sample in a suitable buffer (e.g., ammonium (B1175870) bicarbonate)

  • 0.5 M TCEP stock solution in water

  • Alkylation reagent (e.g., iodoacetamide)

  • Quenching reagent (e.g., DTT)

Procedure:

  • Add the 0.5 M TCEP stock solution to the protein sample to a final concentration of 10 mM.[1]

  • Incubate at room temperature for 30 minutes.[1]

  • Proceed with the alkylation step to prevent re-formation of disulfide bonds.[1]

Workflow for Reduction and Alkylation

The following diagram illustrates a typical workflow for protein reduction and subsequent alkylation, a crucial step to prevent disulfide bond reformation.[1]

Reduction_Alkylation_Workflow Start Protein with Disulfide Bonds Reduce Add Reducing Agent (e.g., TCEP or DTT) and Incubate Start->Reduce Reduced Reduced Protein with Free Thiols Reduce->Reduced Alkylate Add Alkylating Agent (e.g., Iodoacetamide) Reduced->Alkylate Alkylated Alkylated Protein Alkylate->Alkylated Downstream Downstream Analysis (e.g., Mass Spectrometry) Alkylated->Downstream

General Reduction and Alkylation Workflow

Troubleshooting and Special Considerations

  • Protein Aggregation: If protein aggregation occurs after adding a reducing agent, consider optimizing buffer conditions (pH, ionic strength), adding solubilizing agents (e.g., arginine, glycerol), or lowering the protein concentration.[1]

  • Incomplete Reduction: Buried disulfide bonds may not be accessible to the reducing agent.[5][9] In such cases, performing the reduction under denaturing conditions (e.g., in the presence of urea (B33335) or guanidinium (B1211019) chloride) may be necessary.[1][5]

  • Side Reactions: Be aware of potential side reactions, especially during alkylation. For instance, iodoacetamide (B48618) can react with other amino acid residues at higher pH.[1]

Conclusion

The choice of a reducing agent for disulfide bond cleavage is a critical decision in experimental design. TCEP is often the superior choice for applications requiring high stability, a wide pH range, and compatibility with downstream techniques like maleimide labeling and IMAC. DTT remains a potent and widely used reducing agent, particularly when its limitations are not a concern for the specific application. BME is a cost-effective option for routine applications like sample preparation for SDS-PAGE. By understanding the distinct characteristics of each reagent and following optimized protocols, researchers can achieve reliable and reproducible results in their protein-related studies.

References

The Decisive Role of Distance: Evaluating the Impact of Crosslinker Spacer Arm Length on Experimental Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking reagent is a critical decision that can significantly influence the success and interpretation of an experiment. Among the key characteristics of a crosslinker, the length of its spacer arm—the distance between the reactive ends—plays a pivotal role in determining the efficiency of conjugation, the stability of the resulting complex, and the overall experimental readout. This guide provides an objective comparison of how crosslinker spacer arm length affects outcomes in various applications, supported by experimental data and detailed protocols.

The spacer arm of a crosslinker dictates the maximum distance that can be bridged between two reactive functional groups on interacting molecules.[1] The choice of spacer arm length involves a crucial trade-off: shorter arms provide higher resolution distance constraints, which is invaluable for applications like protein structure modeling, while longer arms are more flexible and can potentially capture a greater number of interactions, including those that are transient or occur over larger distances.[2][3] This guide will delve into the specific impacts of spacer arm length in key research areas, including protein-protein interaction analysis, antibody-drug conjugate (ADC) development, and hydrogel formation.

Impact on Protein-Protein Interaction Analysis

In the study of protein-protein interactions, crosslinking is used to covalently capture interacting partners, stabilizing them for subsequent analysis by techniques such as immunoprecipitation and mass spectrometry.[4][5] The length of the crosslinker's spacer arm is a critical parameter in this context.

Shorter spacer arms are often recommended for in vivo crosslinking to enhance the specificity of capturing true interacting partners, as opposed to proteins that are merely in close proximity within the crowded cellular environment.[4] For detailed structural analysis or modeling of protein complexes, shorter spacer arms provide more precise distance constraints.[2][3] Conversely, longer spacer arms increase the likelihood of forming crosslinks due to their greater flexibility and reach.[2][3] However, this can also lead to an increase in "noise" by capturing non-specific interactions and decreasing the spatial resolution of the data.[2][3]

Zero-length crosslinkers represent the extreme of short spacer arms, creating a direct covalent bond between reactive residues without leaving any part of the crosslinker molecule behind.[4][6] This provides the most precise distance constraints, as the interacting residues must be within salt bridge distance to react.[6]

Table 1: Comparison of Spacer Arm Length in Protein Interaction Analysis

Spacer Arm LengthAdvantagesDisadvantagesIdeal Applications
Zero-Length (< 2 Å) Provides the most stringent distance constraints.[6]Fewer potential crosslinks.[2]High-resolution structural modeling, confirming direct interactions.[2][6]
Short (< 10 Å) High-resolution structural data.[2] Increased specificity, especially in vivo.[4]Fewer crosslinks compared to longer arms.[2]Intramolecular crosslinking, detailed structural analysis.[1]
Medium (10.1–30 Å) Balances resolution and crosslinking efficiency.May not capture very distant or transient interactions.General protein-protein interaction studies.[1]
Long (> 30 Å) More flexible, potentially more crosslinks formed.[2]Decreased spatial resolution, potential for increased noise.[2][3]Proteome-wide studies, capturing large complex interactions, intermolecular crosslinking.[1][2]

Impact on Antibody-Drug Conjugate (ADC) Efficacy

In the field of drug development, particularly for ADCs, the linker, including its spacer arm, is a critical component that connects the antibody to the cytotoxic payload.[7] The length of the spacer arm, often incorporating polyethylene (B3416737) glycol (PEG) units, significantly modulates the ADC's stability, pharmacokinetics, efficacy, and toxicity.[7][8]

Longer PEG spacer arms can enhance the solubility and in vivo stability of the ADC, leading to a prolonged circulation half-life.[7] However, this may also introduce steric hindrance that can negatively affect the antibody's binding affinity and the subsequent delivery of the payload.[7] Conversely, shorter spacer arms can lead to highly potent ADCs in vitro but may be associated with faster clearance and lower tolerability.[8] The optimal spacer arm length is therefore a delicate balance that must be empirically determined for each specific ADC.[8]

Table 2: Influence of PEG Spacer Arm Length on ADC Properties

PropertyShort-Chain PEG (e.g., PEG2, PEG4)Long-Chain PEG (e.g., PEG8, PEG12)Rationale
Drug-to-Antibody Ratio (DAR) Generally allows for higher and more consistent DAR.[8]May be more variable.The hydrophilic nature of the PEG spacer improves payload solubility and minimizes aggregation, facilitating more efficient conjugation.[8]
In Vitro Cytotoxicity (IC50) High Potency.[7]May see a slight to significant reduction in cytotoxicity.[7]Longer chains can introduce steric hindrance, potentially affecting binding affinity and payload delivery.[7]
Circulation Half-Life Shorter.Significantly prolonged.[7]Longer PEG chains increase the hydrodynamic radius of the ADC, reducing renal clearance.[7]
Overall Therapeutic Index Potentially lower due to faster clearance.Can be improved by balancing efficacy and toxicity.[9]The optimal length is a compromise tailored to the specific ADC components and desired clinical application.[8]

Impact on Hydrogel Properties

In materials science and tissue engineering, crosslinkers are used to form hydrogels from polymers like PEG. The length and number of arms of the PEG crosslinker are critical determinants of the material's physical properties, such as swelling ratio and stiffness, which in turn dictate the hydrogel's suitability for applications like controlled drug release and as scaffolds for tissue growth.[7]

Table 3: Effect of PEG Crosslinker Arm Length and Number on Hydrogel Properties

PropertyLonger Arm / Fewer ArmsShorter Arm / More ArmsRationale
Swelling Ratio Higher.[7]Lower.[7]A higher crosslinking density, achieved with more arms, results in a tighter network that restricts water uptake.[7]
Storage Modulus (Stiffness) Lower.[7]Higher.[7]A greater number of crosslinks per unit volume leads to a stiffer and more mechanically robust hydrogel.[7]
Crosslinking Efficiency Lower.[7]Higher.[7]A greater local concentration of reactive arms leads to improved crosslinking efficiency and fewer network defects.[7]

Experimental Protocols

General Protocol for Protein Crosslinking using a Homobifunctional NHS-Ester Crosslinker

This protocol outlines a general procedure for crosslinking two proteins using a homobifunctional N-hydroxysuccinimide (NHS) ester-terminated crosslinker.

Materials:

  • Protein 1 (in an amine-free buffer, e.g., PBS pH 7.4)

  • Protein 2 (in an amine-free buffer, e.g., PBS pH 7.4)

  • Homobifunctional NHS-Ester Crosslinker (e.g., DSS, BS3)

  • Anhydrous Dimethylsulfoxide (DMSO) or other suitable solvent

  • Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)

  • Desalting column

Procedure:

  • Sample Preparation: Ensure protein solutions are in a non-reactive buffer such as phosphate-buffered saline (PBS) at the appropriate pH for the chosen crosslinker (most amine-reactive crosslinkers require an alkaline pH).[4] The protein concentration should be empirically determined, typically in the range of 0.1–1 mg/mL.[10]

  • Crosslinker Preparation: Immediately before use, dissolve the NHS-ester crosslinker in an appropriate solvent like DMSO.[4]

  • Crosslinking Reaction: Add the crosslinker stock solution to the protein mixture to achieve the desired final concentration. A common starting point is a 20- to 50-fold molar excess of the crosslinker over the less abundant protein.[7]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[7][10] Optimal incubation time and temperature should be determined empirically for the specific system.

  • Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM to stop the reaction by quenching any unreacted NHS-ester groups.[7][10] Incubate for 15 minutes at room temperature.[7]

  • Analysis: The crosslinked products can be analyzed by various methods, including SDS-PAGE to visualize higher molecular weight species, followed by Western blotting or mass spectrometry for identification.[10][11]

Two-Step Protocol for ADC Preparation using a Heterobifunctional Maleimide-NHS PEG Crosslinker

This protocol describes a two-step process for conjugating a drug to an antibody.[7]

Materials:

  • Antibody (in a suitable buffer)

  • Reducing agent (e.g., TCEP)

  • Heterobifunctional Maleimide-NHS PEG Crosslinker

  • Payload (drug) with a primary amine

  • Reaction buffers

Procedure:

  • Antibody Preparation: If the antibody does not have free sulfhydryl groups, they can be introduced by reducing the hinge-region disulfide bonds with a reducing agent like TCEP.[7]

  • Crosslinker-Payload Conjugation: React the NHS-ester end of the crosslinker with the amine group on the payload in a suitable buffer.

  • Purification: Purify the crosslinker-payload conjugate to remove excess crosslinker and unreacted payload.

  • Antibody-Payload Conjugation: React the maleimide (B117702) group of the purified crosslinker-payload conjugate with the free sulfhydryl groups on the reduced antibody.

  • Purification and Characterization: Purify the final ADC to remove any unconjugated components and characterize the final product to determine properties such as the drug-to-antibody ratio (DAR).

Visualizing the Concepts

Crosslinking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_A Protein A Mix Mix Proteins & Crosslinker Protein_A->Mix Protein_B Protein B Protein_B->Mix Crosslinker Crosslinker Solution Crosslinker->Mix Incubate Incubate Mix->Incubate Covalent Bond Formation Quench Quench Reaction Incubate->Quench Analyze Analyze Products (SDS-PAGE, MS) Quench->Analyze Stabilized Complexes

ADC_Spacer_Arm_Impact cluster_spacer Spacer Arm Length cluster_properties ADC Properties Short_Spacer Short Spacer Arm Potency High In Vitro Potency Short_Spacer->Potency Leads to Clearance Faster Clearance Short_Spacer->Clearance Can result in Long_Spacer Long Spacer Arm Stability Enhanced Stability Long_Spacer->Stability Improves HalfLife Longer Half-Life Long_Spacer->HalfLife Increases Steric_Hindrance Steric Hindrance Long_Spacer->Steric_Hindrance May cause

References

A Researcher's Guide to Control Experiments for In-Vivo Crosslinking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the world of in-vivo crosslinking, the establishment of robust control experiments is paramount to ensure the biological significance of their findings. This guide provides an objective comparison of essential control strategies, supported by experimental data and detailed protocols, to aid in the rigorous validation of protein-protein interactions captured within the cellular environment.

In-vivo crosslinking has emerged as a powerful technique to stabilize transient and stable protein-protein interactions (PPIs) in their native cellular context, providing a snapshot of the dynamic interactome. However, the very nature of introducing a chemical agent to covalently link proteins necessitates a comprehensive set of controls to distinguish genuine interactions from non-specific or artifactual crosslinks. This guide will compare various control experiments, outline detailed methodologies for their execution, and provide visual workflows and diagrams to facilitate a deeper understanding of their implementation and importance.

Comparison of Control Experiments

Effective validation of in-vivo crosslinking results hinges on the inclusion of appropriate negative and positive controls. These controls are crucial for interpreting the data generated from downstream analyses such as Western blotting and mass spectrometry.

Control Type Purpose Typical Implementation Expected Outcome Key Considerations
Negative Control: No Crosslinker To identify proteins that non-specifically associate with the bait protein or affinity resin during immunoprecipitation.A sample processed identically to the experimental sample but without the addition of the crosslinking agent (e.g., vehicle-only control like DMSO).[1]Minimal to no co-immunoprecipitation of interacting partners. Provides a baseline for non-specific binding.Essential for all in-vivo crosslinking experiments to assess the level of background noise.
Negative Control: Mock IP To control for non-specific binding of proteins to the immunoprecipitation antibody or beads.An immunoprecipitation performed with a non-specific antibody (e.g., IgG from the same species as the primary antibody) or with beads alone.Should not pull down the protein of interest or its specific interacting partners.Helps to ensure that the observed interactions are dependent on the specific antibody used.
Positive Control: Known Interactors To validate the crosslinking and immunoprecipitation procedure by confirming a known protein-protein interaction.Using a cell line or experimental condition where a well-characterized interaction is known to occur.Successful co-immunoprecipitation and detection of the known interacting partner.Confirms that the experimental workflow is capable of detecting true interactions.
Positive Control: Crosslinked Standard (for MS) To validate the mass spectrometry workflow for identifying crosslinked peptides.A purified protein of known structure, such as Bovine Serum Albumin (BSA), is crosslinked in vitro and analyzed by mass spectrometry.[1]Identification of a known set of crosslinked peptides from the standard protein.Useful for troubleshooting and optimizing mass spectrometry data acquisition and analysis pipelines.[2]

Experimental Protocols

Detailed and optimized protocols are crucial for the successful execution of control experiments in in-vivo crosslinking studies. Below are representative protocols for key control experiments and common crosslinking procedures.

Protocol 1: Negative Control (No Crosslinker) for Immunoprecipitation

Objective: To assess the level of non-specific protein interactions in the absence of a crosslinking agent.

Methodology:

  • Cell Culture: Grow cells to the desired confluency (typically 80-90%).

  • Mock Treatment: Instead of adding the crosslinker solution, add an equivalent volume of the vehicle (e.g., DMSO or PBS) to the cells.

  • Incubation: Incubate the cells under the same conditions (time and temperature) as the experimental crosslinking reaction.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Immunoprecipitation: Perform immunoprecipitation for the protein of interest as you would for the crosslinked sample.

  • Analysis: Analyze the immunoprecipitated proteins by Western blot or mass spectrometry and compare the results to the crosslinked sample.

Protocol 2: In-Vivo Crosslinking with Formaldehyde (B43269)

Objective: To covalently stabilize protein-protein interactions within living cells using formaldehyde.

Methodology:

  • Cell Preparation: Wash cultured cells twice with pre-warmed PBS.

  • Crosslinking: Add freshly prepared 1% formaldehyde in PBS to the cells and incubate for 10 minutes at room temperature with gentle agitation.[3]

  • Quenching: Stop the crosslinking reaction by adding glycine (B1666218) to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.

  • Cell Lysis: Wash the cells with ice-cold PBS and proceed with cell lysis using a denaturing lysis buffer (e.g., containing 8 M urea) to prevent the formation of new, non-native interactions after cell disruption.[3]

  • Downstream Analysis: The resulting lysate containing crosslinked protein complexes is now ready for downstream applications such as immunoprecipitation and mass spectrometry.

Protocol 3: In-Vivo Crosslinking with DSP (Dithiobis(succinimidyl propionate))

Objective: To capture protein interactions using a cleavable crosslinker, facilitating downstream analysis.

Methodology:

  • Cell Preparation: Wash cultured cells twice with pre-warmed PBS.

  • Crosslinker Preparation: Immediately before use, prepare a stock solution of DSP in anhydrous DMSO.

  • Crosslinking: Dilute the DSP stock solution in PBS to the desired final concentration (typically 0.5-2 mM) and add it to the cells. Incubate at room temperature for 30 minutes.

  • Quenching: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

  • Cell Lysis: Proceed with cell lysis as described in Protocol 2.

  • Cleavage (Optional): To cleave the disulfide bond in DSP, the sample can be treated with a reducing agent like DTT or β-mercaptoethanol before final analysis.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of experimental workflows and the complex relationships within signaling pathways.

experimental_workflow cluster_sample_prep Sample Preparation cluster_crosslinking Crosslinking & Lysis cluster_analysis Downstream Analysis cluster_interpretation Data Interpretation Start Cultured Cells Experimental Experimental Sample Start->Experimental NegativeControl Negative Control (No Crosslinker) Start->NegativeControl AddCrosslinker Add Crosslinker (e.g., Formaldehyde, DSP) Experimental->AddCrosslinker AddVehicle Add Vehicle (e.g., DMSO) NegativeControl->AddVehicle Quench Quench Reaction AddCrosslinker->Quench Lyse Cell Lysis AddVehicle->Lyse Quench->Lyse IP Immunoprecipitation Lyse->IP WB Western Blot IP->WB MS Mass Spectrometry IP->MS Compare Compare Results WB->Compare MS->Compare

Caption: General workflow for in-vivo crosslinking with a negative control.

Signaling Pathway Example: TGF-β Signaling

In-vivo crosslinking can be employed to study the interactions within signaling pathways, such as the Transforming Growth Factor-β (TGF-β) pathway, which plays a crucial role in cell growth, differentiation, and apoptosis.[4][5]

TGF_beta_pathway cluster_complex TGFb TGF-β Ligand TBRII TGF-β Receptor II TGFb->TBRII Binds TBRI TGF-β Receptor I TBRII->TBRI Recruits & Activates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates SMAD4 SMAD4 SMAD23->SMAD4 Associates with Complex SMAD Complex SMAD23->Complex SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Regulates

Caption: Simplified TGF-β signaling pathway, a target for crosslinking studies.

Signaling Pathway Example: TNF Receptor Signaling

The Tumor Necrosis Factor (TNF) receptor signaling pathway is another critical pathway involved in inflammation and apoptosis that can be investigated using in-vivo crosslinking to capture the transient interactions of the receptor complex.[6]

TNF_pathway TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 Binds & Trimerizes TRADD TRADD TNFR1->TRADD Recruits FADD FADD TRADD->FADD Recruits Caspase8 Pro-Caspase-8 FADD->Caspase8 Recruits & Activates Apoptosis Apoptosis Caspase8->Apoptosis Initiates

Caption: TNF receptor 1 signaling pathway leading to apoptosis.

Conclusion

The judicious use of control experiments is non-negotiable for obtaining reliable and publishable data from in-vivo crosslinking studies. By incorporating appropriate negative and positive controls, researchers can confidently distinguish genuine protein-protein interactions from experimental artifacts. The protocols and visual guides provided here offer a framework for designing and executing robust in-vivo crosslinking experiments, ultimately leading to a more accurate understanding of the intricate protein interaction networks that govern cellular function.

References

A Comparative Guide to Disulfide Linkers in Antibody-Drug Conjugates: Evaluating Boc-NH-ethyl-SS-propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical determinant of an antibody-drug conjugate's (ADC) success. This guide provides an objective comparison of ADCs constructed with the cleavable disulfide linker, Boc-NH-ethyl-SS-propionic acid, against other linker technologies. While direct head-to-head comparative studies for this specific linker are not extensively published, this guide will infer its performance based on data from structurally similar disulfide linkers and provide detailed experimental protocols for researchers to conduct their own comprehensive evaluations.

Introduction to this compound

This compound is a heterobifunctional, cleavable linker used in the synthesis of ADCs.[1][2][3] Its structure features a carboxylic acid for conjugation to a payload, a disulfide bond designed for intracellular cleavage, and a Boc-protected amine which, after deprotection, can be used for further modification or conjugation. The core of its functionality lies in the disulfide bond, which remains relatively stable in the bloodstream but is susceptible to cleavage in the reducing environment within tumor cells.[4][5]

Mechanism of Action: The Role of the Tumor Microenvironment

The selective cleavage of disulfide linkers is primarily driven by the significant concentration gradient of glutathione (B108866) (GSH), a key intracellular reducing agent, between the extracellular and intracellular compartments.[5] The concentration of GSH is approximately 1-10 mM inside cells, whereas it is only around 5 µM in the blood plasma.[5] This differential allows for the stable circulation of the ADC and the subsequent release of the cytotoxic payload upon internalization into the target cancer cell.

cluster_extracellular Extracellular Space (Low GSH) cluster_intracellular Intracellular Space (High GSH) ADC_circulating ADC with Disulfide Linker ADC_internalized Internalized ADC ADC_circulating->ADC_internalized Internalization Payload_release Cleavage of Disulfide Bond ADC_internalized->Payload_release GSH-mediated Reduction Payload_active Active Payload Payload_release->Payload_active Cell_death Cell Death Payload_active->Cell_death

Intracellular cleavage of a disulfide-linked ADC.

Performance Comparison of Linker Technologies

The choice of linker technology—cleavable versus non-cleavable—has a profound impact on the ADC's stability, efficacy, and toxicity profile. Disulfide linkers, such as this compound, are a major class of cleavable linkers.

FeatureDisulfide-Containing Linker (Cleavable)Non-Cleavable Linker
Mechanism of Payload Release Reduction of the disulfide bond by intracellular glutathione.[6]Proteolytic degradation of the antibody in the lysosome.[6]
Plasma Stability Generally lower than non-cleavable linkers, can be modulated by steric hindrance.High plasma stability.[6]
Bystander Effect Capable of a bystander effect as the released payload can diffuse to neighboring cells.[6]Limited to no bystander effect as the payload is released with a charged amino acid.[6]
Ideal for Heterogeneous tumors with variable antigen expression.[6]Homogeneous, highly antigen-expressing tumors.[6]
Potential Drawback Potential for premature drug release leading to off-target toxicity.[6]Efficacy is limited to antigen-expressing cells.[6]

Quantitative Comparison of Linker Performance

The following table summarizes representative quantitative data from various studies comparing different linker technologies. It is important to note that the performance of a linker is highly dependent on the specific antibody, payload, and tumor target.

ParameterDisulfide Linker (Unhindered)Disulfide Linker (Hindered)Non-Cleavable Linker
Plasma Half-life (t½) ShorterLongerLongest
In Vitro Cleavage (5 mM GSH) RapidSlowerNot Applicable
In Vitro Cytotoxicity (IC50) PotentPotentPotent
In Vivo Efficacy (% TGI) HighHighHigh

% TGI: Percent Tumor Growth Inhibition

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate characterization and comparison of linker performance.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC in plasma and determine the rate of premature payload release.

Materials:

  • ADC construct

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS)

  • Quenching solution (e.g., N-ethylmaleimide)

  • LC-MS/MS system

Procedure:

  • Incubate the ADC in plasma at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot.

  • Immediately quench the reaction to prevent further degradation.

  • Process the samples to precipitate plasma proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of intact ADC and released payload.

Protocol 2: In Vitro Cleavage Assay with Glutathione (GSH)

Objective: To simulate the intracellular reducing environment and evaluate the linker's susceptibility to cleavage by GSH.[7]

Materials:

  • ADC construct

  • PBS, pH 7.4[7]

  • Reduced Glutathione (GSH)[7]

  • Quenching solution (e.g., N-ethylmaleimide in an acidic buffer)[7]

  • HPLC or LC-MS system[7]

Procedure:

  • Prepare a stock solution of the ADC in PBS.[7]

  • Initiate the cleavage reaction by adding GSH to a final concentration of 5 mM to mimic intracellular concentrations.[7]

  • Incubate the reaction mixture at 37°C.[7]

  • At various time points, withdraw aliquots and immediately quench the reaction.[7]

  • Analyze the samples by HPLC or LC-MS to quantify the extent of cleavage over time.[7]

Start Prepare ADC Solution in PBS Add_GSH Add GSH (5 mM) Start->Add_GSH Incubate Incubate at 37°C Add_GSH->Incubate Time_points Withdraw Aliquots at Time Points Incubate->Time_points Quench Quench Reaction Time_points->Quench Analyze Analyze by HPLC or LC-MS Quench->Analyze End Determine Cleavage Rate Analyze->End

Workflow for in vitro disulfide linker cleavage assay.
Protocol 3: In Vitro Cytotoxicity Assay

Objective: To determine the concentration of an ADC that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Target cancer cell line

  • Control (non-target) cell line

  • ADC construct

  • Free payload

  • Cell culture medium and supplements

  • Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, free payload, and a non-targeting control ADC.

  • Incubate for a period that allows for several cell doublings (e.g., 72-120 hours).

  • Measure cell viability using a suitable assay.

  • Calculate the IC50 values from the dose-response curves.

Protocol 4: In Vivo Efficacy Study in a Xenograft Model

Objective: To compare the in vivo antitumor activity of ADCs with different linkers in a tumor-bearing mouse model.[6]

Materials:

  • Immunodeficient mice (e.g., nude or SCID)[6]

  • Human tumor cell line[6]

  • ADC constructs

  • Vehicle control[6]

  • Calipers for tumor measurement[6]

Procedure:

  • Subcutaneously implant tumor cells into the flank of each mouse.[6]

  • Once tumors reach a palpable size, randomize the mice into treatment groups.[6]

  • Administer the ADCs and vehicle control intravenously.

  • Monitor tumor volume and body weight regularly.

  • At the end of the study, tumors can be excised and weighed.[6]

Conclusion

The selection of a linker is a critical decision in the design of an ADC. This compound, as a representative of unhindered disulfide linkers, offers a mechanism for controlled intracellular drug release. Its performance is a balance between sufficient plasma stability and efficient cleavage within the target cell. While direct comparative data is limited, the provided experimental protocols offer a robust framework for researchers to generate their own data, enabling an informed selection of linkers to optimize the therapeutic window of their ADC candidates. The modulation of disulfide bond stability, often through the introduction of steric hindrance, remains a key strategy in the design of next-generation ADCs.[8]

References

A Researcher's Guide to Amine-Reactive Chemistries: A Side-by-Side Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent modification of biomolecules is a fundamental technique. Among the various functional groups targeted for bioconjugation, primary amines are particularly attractive due to their abundance on proteins and other biomolecules. A diverse array of amine-reactive chemistries has been developed, each with its own set of advantages and disadvantages. This guide provides an objective, side-by-side comparison of common amine-reactive chemistries, supported by experimental data and detailed protocols to facilitate informed decision-making in your research.

Performance Comparison of Amine-Reactive Chemistries

The selection of an appropriate amine-reactive chemistry depends on several factors, including the desired stability of the resulting bond, the pH sensitivity of the biomolecule, reaction efficiency, and the potential for side reactions. The following tables provide a summary of the key characteristics of common amine-reactive chemistries.

FeatureNHS EstersIsothiocyanatesCarbodiimides (EDC)ImidoestersAldehydes (Reductive Amination)Sulfonyl Chlorides
Reactive Group N-hydroxysuccinimidyl esterIsothiocyanateCarbodiimideImidoesterAldehyde/KetoneSulfonyl chloride
Target Primary aminesPrimary aminesCarboxyl groups (for activation to react with amines)Primary aminesPrimary aminesPrimary and secondary amines, thiols, phenols, imidazoles
Resulting Bond AmideThioureaAmide (zero-length)AmidineSecondary AmineSulfonamide
Optimal Reaction pH 7.2 - 8.5[1]9.0 - 11.0[2]4.5 - 6.0 (activation); 7.2 - 7.5 (coupling)[3]8.0 - 10.0[4]6.0 - 9.0[5]> 8.0
Bond Stability Highly stable[2][6]Reasonably stable[1][2]Highly stable[6]Reversible at high pH[7]StableVery stable
Reaction Speed Fast (minutes to a few hours)[1][2]Slower (several hours)[1][2]Variable (typically 2 hours)Fast (30-60 minutes)[4]Slow (hours to days)[8]Fast
Primary Side Reaction Hydrolysis of the ester[1][5]Reaction with thiols (at lower pH)[2]Hydrolysis of O-acylisourea intermediate, N-acylurea formation[1]Hydrolysis of imidoester-Hydrolysis of sulfonyl chloride
Selectivity High for primary amines[2]pH-dependent; can react with thiols[2]Activates any carboxyl groupHigh for primary amines[4]High for primary aminesBroad reactivity

Quantitative Comparison of Reagent Stability

A critical factor in the efficiency of bioconjugation is the stability of the reactive group in aqueous solutions, as hydrolysis is a common competing reaction.

ReagentConditionHalf-life
NHS EsterpH 7.0, 0°C4 - 5 hours[5][9]
NHS EsterpH 8.6, 4°C10 minutes[5][9]
NHS EsterpH 9.0, RT~9 minutes[10]

Reaction Mechanisms and Workflows

Visualizing the chemical transformations and experimental processes is crucial for understanding and implementing these techniques.

Reaction Mechanisms

The following diagrams illustrate the fundamental reaction mechanisms of the compared amine-reactive chemistries.

AmineReactiveMechanisms cluster_nhs NHS Ester Chemistry cluster_itc Isothiocyanate Chemistry cluster_edc Carbodiimide (EDC) Chemistry cluster_imido Imidoester Chemistry cluster_aldehyde Aldehyde Chemistry (Reductive Amination) cluster_sulfonyl Sulfonyl Chloride Chemistry NHS R-CO-NHS Amide Protein-NH-CO-R (Amide Bond) NHS->Amide NHS_byproduct NHS NHS->NHS_byproduct Amine1 Protein-NH2 Amine1->NHS Nucleophilic Attack ITC R-N=C=S Thiourea Protein-NH-CS-NH-R (Thiourea Bond) ITC->Thiourea Amine2 Protein-NH2 Amine2->ITC Nucleophilic Addition Carboxyl Protein-COOH EDC EDC Carboxyl->EDC Activation Oacylisourea O-acylisourea intermediate EDC->Oacylisourea Amine3 Molecule-NH2 Oacylisourea->Amine3 Nucleophilic Attack Urea Urea byproduct Oacylisourea->Urea Amide2 Protein-CO-NH-Molecule (Amide Bond) Amine3->Amide2 Imidoester R-C(=NH)-OR' Amidine Protein-NH-C(=NH)-R (Amidine Bond) Imidoester->Amidine Imido_byproduct R'-OH Imidoester->Imido_byproduct Amine4 Protein-NH2 Amine4->Imidoester Nucleophilic Attack Aldehyde R-CHO SchiffBase R-CH=N-Protein (Schiff Base) Aldehyde->SchiffBase Amine5 Protein-NH2 Amine5->Aldehyde ReducingAgent [H] (e.g., NaBH3CN) SchiffBase->ReducingAgent SecondaryAmine R-CH2-NH-Protein (Secondary Amine) ReducingAgent->SecondaryAmine SulfonylChloride R-SO2-Cl Sulfonamide Protein-NH-SO2-R (Sulfonamide Bond) SulfonylChloride->Sulfonamide HCl HCl SulfonylChloride->HCl Amine6 Protein-NH2 Amine6->SulfonylChloride Nucleophilic Attack

Caption: Reaction mechanisms of common amine-reactive chemistries.

General Experimental Workflow

The following diagram outlines a typical workflow for a bioconjugation experiment using an amine-reactive reagent.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis ProteinPrep Prepare Protein Solution (in amine-free buffer) Mix Mix Protein and Reagent ProteinPrep->Mix ReagentPrep Prepare Amine-Reactive Reagent Solution ReagentPrep->Mix Incubate Incubate (Time and Temperature) Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify Conjugate (e.g., Desalting, Dialysis) Quench->Purify Analyze Analyze Conjugate (e.g., SDS-PAGE, MS) Purify->Analyze

Caption: A generalized workflow for bioconjugation experiments.

Detailed Experimental Protocols

Accurate and reproducible experimental protocols are essential for successful bioconjugation. The following are detailed protocols for key amine-reactive chemistries.

Protocol 1: Protein Labeling with NHS Esters

This protocol provides a general procedure for labeling a protein with an N-hydroxysuccinimide (NHS) ester-functionalized molecule (e.g., a fluorescent dye or biotin).

Materials:

  • Protein to be labeled (1-10 mg/mL in amine-free buffer)

  • NHS ester reagent

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) or sodium bicarbonate, pH 8.3-8.5

  • Quenching Solution (optional): 1 M Tris-HCl or 1 M glycine, pH 7.5

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis. The optimal protein concentration is between 2-10 mg/mL.[11]

  • NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Calculate the required amount of NHS ester. A 10- to 20-fold molar excess of the NHS ester to the protein is a common starting point.[12]

    • While gently vortexing the protein solution, add the NHS ester solution dropwise.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4 hours, protected from light if using a fluorescent dye.[13]

  • Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.[14]

  • Purification: Remove unreacted NHS ester and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Analysis: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the label. Analyze the conjugate by SDS-PAGE to confirm labeling.

Protocol 2: Protein Labeling with Isothiocyanates

This protocol describes the labeling of a protein with an isothiocyanate-functionalized molecule, such as Fluorescein isothiocyanate (FITC).

Materials:

  • Protein to be labeled (2-10 mg/mL)

  • Isothiocyanate reagent (e.g., FITC)

  • Anhydrous DMSO or DMF

  • Labeling Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5

  • Quenching Solution: 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve or dialyze the protein into the labeling buffer. Ensure the buffer is free of primary amines.

  • Isothiocyanate Solution Preparation: Immediately before use, dissolve the isothiocyanate reagent in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

  • Labeling Reaction:

    • A common starting point is a 10-20 fold molar excess of the isothiocyanate to the protein.[12]

    • Slowly add the isothiocyanate solution to the protein solution while gently stirring.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[12]

  • Quenching: Stop the reaction by adding the quenching solution and incubating for 30 minutes at room temperature.

  • Purification: Separate the labeled protein from unreacted reagent and byproducts using a desalting column or dialysis.

  • Analysis: Determine the degree of labeling and confirm conjugation as described for NHS esters.

Protocol 3: "Zero-Length" Cross-linking with EDC

This protocol outlines the coupling of a small amine-containing molecule to a protein's carboxyl groups using EDC, often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to enhance efficiency.

Materials:

  • Protein with accessible carboxyl groups (2-10 mg/mL)

  • Amine-containing molecule

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS or Sulfo-NHS (optional, but recommended)

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0

  • Coupling Buffer: PBS or other amine-free buffer, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 7.5, or 2-mercaptoethanol

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein and Amine-Molecule Preparation: Dissolve the protein in the activation buffer. Dissolve the amine-containing molecule in the coupling buffer.

  • Activation of Carboxyl Groups:

    • Add EDC (and NHS/Sulfo-NHS) to the protein solution. A common starting molar ratio is a 10-fold excess of EDC and a 25-fold excess of NHS/Sulfo-NHS over the protein.

    • Incubate for 15-30 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated protein solution to the amine-containing molecule solution. Alternatively, perform a buffer exchange of the activated protein into the coupling buffer before adding the amine-containing molecule.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the quenching solution and incubate for 15 minutes at room temperature.

  • Purification: Purify the conjugate to remove excess reagents and byproducts.

  • Analysis: Confirm conjugation using appropriate methods such as SDS-PAGE, mass spectrometry, or functional assays.

Protocol 4: Protein Cross-linking with Glutaraldehyde (B144438)

This protocol provides a general method for cross-linking proteins using glutaraldehyde.

Materials:

  • Purified protein sample

  • Glutaraldehyde solution (e.g., 25% aqueous solution)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES, pH 7.5-8.0

  • Quenching Solution: 1 M Tris-HCl or glycine, pH 8.0

Procedure:

  • Sample Preparation: Prepare the protein solution in the reaction buffer at a concentration of 1-10 mg/mL.

  • Cross-linking Reaction:

    • Dilute the glutaraldehyde stock solution in the reaction buffer to the desired final concentration (typically 0.05% to 0.5%).

    • Add the diluted glutaraldehyde solution to the protein sample.

    • Incubate for 10-15 minutes at room temperature.[10]

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15 minutes.

  • Analysis: Analyze the cross-linked products by SDS-PAGE to observe the formation of higher molecular weight species.

Protocol 5: Protein Labeling with Sulfonyl Chlorides

This protocol describes a general procedure for labeling a protein with a sulfonyl chloride reagent.

Materials:

  • Protein to be labeled (2-10 mg/mL)

  • Sulfonyl chloride reagent

  • Anhydrous, amine-free organic solvent (e.g., DMSO or DMF)

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.5[15]

  • Quenching reagent (e.g., 1 M Tris buffer, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Protein Preparation: Prepare the protein solution in the reaction buffer. The higher pH increases the nucleophilicity of the amine groups.

  • Reagent Preparation: Immediately before use, dissolve the sulfonyl chloride in a minimal amount of anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • A typical starting point is a 10- to 50-fold molar excess of the sulfonyl chloride reagent over the protein.[9]

    • Add the sulfonyl chloride solution to the protein solution with gentle stirring.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[9]

  • Quenching: Quench the reaction by adding a quenching reagent to consume any unreacted sulfonyl chloride.

  • Purification: Purify the protein-conjugate using SEC or dialysis.

  • Analysis: Analyze the conjugate by appropriate methods to determine the degree of labeling and confirm successful conjugation.

Protocol 6: Protein Cross-linking with Imidoesters

This protocol provides a general framework for cross-linking proteins using a homobifunctional imidoester.

Materials:

Procedure:

  • Protein Preparation: Prepare the protein sample in the cross-linking buffer. Ensure the buffer does not contain primary amines.

  • Cross-linking Reaction:

    • Dissolve the imidoester cross-linker in the cross-linking buffer immediately before use.

    • Add a 10- to 50-fold molar excess of the cross-linker to the protein solution.

    • Incubate the reaction at room temperature for 30-60 minutes.[4][12]

  • Quenching: Stop the reaction by adding the stop solution to a final concentration of 20-50 mM.

  • Analysis: Analyze the cross-linked products by SDS-PAGE.

Conclusion

The choice of an amine-reactive chemistry is a critical decision in bioconjugation that should be guided by the specific requirements of the application. NHS esters offer a popular and efficient method for creating stable amide bonds. Isothiocyanates provide a reasonably stable alternative, though with slower reaction kinetics. Carbodiimides are unique in that they activate carboxyl groups to react with amines, resulting in a "zero-length" cross-link. Imidoesters are highly specific for primary amines but form a less stable amidine bond. Aldehyde-based reductive amination creates a stable secondary amine linkage but is a slower process. Finally, sulfonyl chlorides are highly reactive but less specific, forming very stable sulfonamide bonds. By carefully considering the comparative data and detailed protocols presented in this guide, researchers can select the most appropriate chemistry to achieve their desired bioconjugation outcomes.

References

Safety Operating Guide

Proper Disposal of Boc-NH-ethyl-SS-propionic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat Boc-NH-ethyl-SS-propionic acid as a chemical waste product. Dispose of it through a licensed and certified hazardous waste disposal company. Do not pour down the drain or discard in regular trash.

This guide provides essential safety and logistical information for the proper disposal of this compound, a cleavable carboxylic acid linker commonly used in drug development and research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Hazard Assessment and Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, information from similar compounds, such as Fmoc-NH-ethyl-SS-propionic acid, suggests that it may not be classified as hazardous under GHS (Globally Harmonized System of Classification and Labelling of Chemicals).[1] However, it is imperative to handle all laboratory chemicals with care.

Personal Protective Equipment (PPE) is mandatory when handling this compound:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures that the compound is managed in an environmentally responsible and compliant manner.

Experimental Protocol: Waste Collection and Segregation

  • Labeling: Obtain a designated, leak-proof, and clearly labeled hazardous waste container. The label should include:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • CAS Number: 485800-27-9

    • The primary hazard(s) (if known, otherwise state "Caution: Chemical Waste")

    • The date of accumulation.

  • Containment of Solid Waste:

    • Carefully transfer any solid this compound into the designated waste container.

    • Avoid generating dust. If the material is a fine powder, conduct the transfer in a chemical fume hood.

  • Containment of Contaminated Materials:

    • Any materials that have come into direct contact with the chemical, such as weighing paper, contaminated gloves, pipette tips, and wipes, must also be placed in the same hazardous waste container.

  • Storage:

    • Securely seal the waste container.

    • Store the container in a designated, well-ventilated, and cool chemical waste storage area, away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.

    • Provide them with an accurate description and quantity of the waste.

Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Containment: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill.

  • Cleanup:

    • Wearing appropriate PPE, carefully sweep or scoop the absorbed material into the designated hazardous waste container.

    • Clean the spill area with soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Disposal cluster_spill Spill Scenario start Start: Handling This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill waste_container Obtain Labeled Hazardous Waste Container ppe->waste_container collect_solid Transfer Solid Waste to Container waste_container->collect_solid collect_contaminated Collect Contaminated Materials in Same Container collect_solid->collect_contaminated seal_store Seal and Store Container in Designated Area collect_contaminated->seal_store contact_ehs Contact EHS or Licensed Waste Disposal Company seal_store->contact_ehs end End: Proper Disposal contact_ehs->end contain_spill Contain with Inert Absorbent spill->contain_spill cleanup_spill Clean Spill Area contain_spill->cleanup_spill cleanup_spill->collect_contaminated Dispose of all cleanup materials

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible laboratory setting.

References

Personal protective equipment for handling Boc-NH-ethyl-SS-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Boc-NH-ethyl-SS-propionic Acid

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.

Chemical Profile:

PropertyValueSource
Chemical Name This compoundBroadPharm[1]
CAS Number 485800-27-9BroadPharm[1]
Molecular Formula C10H19NO4S2BroadPharm[1]
Molecular Weight 281.4 g/mol BroadPharm[1]
Appearance SolidBroadPharm[2]
Solubility DMSO, DCM, DMFBroadPharm[1]
Storage Store in closed vessels at -20°CBroadPharm[2]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense against potential exposure. The following table outlines the recommended PPE for handling this compound, based on guidelines for similar chemical structures.

Body PartRequired PPESpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended to prevent skin contact.
Eyes Safety gogglesGoggles should be worn at all times to protect against splashes.
Body Laboratory coatA standard lab coat is sufficient to protect against incidental contact.
Respiratory Not generally requiredUse in a well-ventilated area. A respirator may be necessary for large quantities or if dust is generated.

Operational Handling and Storage

Proper operational procedures are critical to minimize risk and maintain the integrity of the compound.

Engineering Controls:

  • Work should be conducted in a chemical fume hood to minimize inhalation exposure.[2]

Handling:

  • Avoid contact with skin and eyes.[2]

  • Avoid inhalation of dust or aerosols.

  • Wash hands thoroughly after handling.[2]

  • The Boc protecting group can be removed under acidic conditions, which should be considered during experimental design.[1]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Recommended storage temperature is -20°C.[2]

  • Keep away from oxidizing agents, heat, sparks, and open flames.[2]

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Spill Response: In case of a spill, wear appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite), and place it in a sealed container for disposal.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

Waste Characterization:

  • The waste is considered chemical waste.

Disposal Method:

  • Dispose of the chemical waste through a licensed and approved waste disposal company.[2]

  • Do not dispose of it down the drain or with general laboratory trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed to handling handle_dissolve Dissolve in Appropriate Solvent (DMSO, DCM, DMF) handle_weigh->handle_dissolve handle_react Perform Reaction handle_dissolve->handle_react cleanup_quench Quench Reaction handle_react->cleanup_quench Reaction complete cleanup_waste Collect Waste in Sealed Container cleanup_quench->cleanup_waste cleanup_decon Decontaminate Glassware and Work Area cleanup_quench->cleanup_decon cleanup_dispose Dispose via Licensed Waste Disposal Company cleanup_waste->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE cleanup_decon->cleanup_remove_ppe

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-NH-ethyl-SS-propionic acid
Reactant of Route 2
Reactant of Route 2
Boc-NH-ethyl-SS-propionic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。